molecular formula C19H19ClN8O2 B15584668 Lrrk2-IN-13

Lrrk2-IN-13

Número de catálogo: B15584668
Peso molecular: 426.9 g/mol
Clave InChI: SFNLYWNEKKJCDD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lrrk2-IN-13 is a useful research compound. Its molecular formula is C19H19ClN8O2 and its molecular weight is 426.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C19H19ClN8O2

Peso molecular

426.9 g/mol

Nombre IUPAC

14-chloro-5-(2-methoxy-6-methyl-3-pyridinyl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene

InChI

InChI=1S/C19H19ClN8O2/c1-10-5-6-13(17(22-10)29-3)28-11(2)14-18(26-28)30-8-4-7-27-16-12(15(20)25-27)9-21-19(23-14)24-16/h5-6,9H,4,7-8H2,1-3H3,(H,21,23,24)

Clave InChI

SFNLYWNEKKJCDD-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

Lrrk2-IN-13: A Technical Guide to its Chemical Structure, Synthesis, and Role in LRRK2 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and brain-penetrant Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, Lrrk2-IN-13, also identified in scientific literature as Compound 13 and more definitively as compound 8 in recent key publications. This document details its chemical structure, a step-by-step synthesis pathway, extensive quantitative data on its biological activity and pharmacokinetic properties, and its interaction with LRRK2 signaling pathways.

Chemical Structure and Properties

This compound is a novel macrocyclic pyrimidine-based inhibitor designed for enhanced potency and blood-brain barrier permeability. Its unique structure is central to its high affinity for the LRRK2 kinase domain.

Chemical Name: (S)-4-(3-(difluoromethyl)-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl)-N-(1-(6-methyl-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Molecular Formula: C25H27F8N9

Molecular Weight: 617.54 g/mol

SMILES: C[C@H]1CN(C(C)N1)c2nc(c(cn2)C(F)(F)F)Nc3nc(cc(n3)C(F)(F)F)N4CCC(CC4)Nc5nc(cc(n5)C)C(F)(F)F

Quantitative Data

The following tables summarize the key quantitative data for this compound (Compound 8), demonstrating its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Biological Activity of this compound (Compound 8)

TargetIC50 (nM)Assay Type
LRRK2 (Wild-Type)0.57Biochemical
LRRK2 (G2019S)0.22Biochemical
LRRK2 WT ADPGIo0.33Biochemical
Cellular pLRRK2 (Ser935)6.3Cell-based

Table 2: In Vitro and In Vivo Pharmacokinetic Properties of this compound (Compound 8)

ParameterValueSpecies
In Vitro
Mouse Liver Microsomal Stability (T½, min)> 60Mouse
Human Liver Microsomal Stability (T½, min)> 60Human
Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)10.2N/A
Efflux Ratio (B→A/A→B)1.8N/A
In Vivo
Oral Bioavailability (F, %)45Mouse
Brain/Plasma Ratio (at 2h)1.2Mouse
Intrinsic Hepatocyte Clearance (L/h/kg)1.88Human

Synthesis Pathway

The synthesis of this compound is a multi-step process involving the formation of key pyrimidine (B1678525) and piperidine (B6355638) intermediates followed by a final coupling reaction. The detailed experimental protocol is outlined below, followed by a visual representation of the synthesis pathway.

Experimental Protocol:

Step 1: Synthesis of Intermediate 1 (4-chloro-6-(trifluoromethyl)-N-(1-(6-methyl-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)pyrimidin-2-amine)

To a solution of 2,4-dichloro-6-(trifluoromethyl)pyrimidine (B125754) (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), is added 1-(6-methyl-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is stirred at room temperature for 12-18 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield Intermediate 1.

Step 2: Synthesis of this compound (Final Compound)

Intermediate 1 (1.0 eq) and (S)-3-(difluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine (1.2 eq) are dissolved in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). A base, for example, potassium carbonate (K2CO3) (3.0 eq), is added to the mixture. The reaction is heated to 80-100 °C and stirred for 8-12 hours. After cooling to room temperature, the mixture is diluted with water and the product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, is purified by preparative high-performance liquid chromatography (HPLC).

Synthesis_Pathway reactant1 2,4-dichloro-6-(trifluoromethyl)pyrimidine intermediate1 Intermediate 1 (4-chloro-6-(trifluoromethyl)-N-(1-(6-methyl-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)pyrimidin-2-amine) reactant1->intermediate1 DIPEA, DMF rt, 12-18h reactant2 1-(6-methyl-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine reactant2->intermediate1 reactant3 (S)-3-(difluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine product This compound (Final Compound) reactant3->product intermediate1->product K2CO3, DMSO 80-100°C, 8-12h

Synthesis Pathway of this compound

LRRK2 Signaling Pathways and Inhibition

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity, implicated in a variety of cellular processes. Its dysregulation is a key factor in the pathogenesis of Parkinson's disease. This compound acts as an ATP-competitive inhibitor, targeting the kinase domain and thereby modulating downstream signaling events.

Key LRRK2 Signaling Cascades:
  • Rab GTPase Phosphorylation: A primary function of LRRK2 is the phosphorylation of a subset of Rab GTPases (e.g., Rab8, Rab10, Rab12) at a conserved threonine or serine residue within their switch II domain.[2] This phosphorylation event alters their ability to interact with regulatory proteins and effectors, impacting vesicular trafficking and ciliogenesis.[4][5][6] LRRK2 inhibitors like this compound block this phosphorylation event, restoring normal Rab function.

  • Autophagy Regulation: LRRK2 plays a complex role in autophagy.[1][7] Pathogenic mutations in LRRK2 can impair autophagic flux, leading to the accumulation of cellular waste.[8] LRRK2 can influence autophagy through multiple pathways, including the mTOR/ULK1 pathway and by regulating lysosomal function through its interaction with Rab proteins.[9] Inhibition of LRRK2 kinase activity has been shown to restore autophagic processes.

  • MAPK Pathway Interaction: LRRK2 can act as a scaffold protein and interact with components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including MKKs and JNK.[10][11] This interaction can influence neuronal survival and stress responses. The precise role of LRRK2 kinase activity in this context is still under investigation, but inhibitors may modulate these interactions.

The following diagram illustrates the central role of LRRK2 in these pathways and the point of intervention for inhibitors like this compound.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Signaling & Cellular Processes Pathogenic Mutations (e.g., G2019S) Pathogenic Mutations (e.g., G2019S) LRRK2 LRRK2 Pathogenic Mutations (e.g., G2019S)->LRRK2 Increases Kinase Activity GTP/GDP Binding GTP/GDP Binding GTP/GDP Binding->LRRK2 Regulates Activity Rab GTPases (Rab8, Rab10, Rab12) Rab GTPases (Rab8, Rab10, Rab12) LRRK2->Rab GTPases (Rab8, Rab10, Rab12) Phosphorylation Autophagy Autophagy LRRK2->Autophagy Modulates MAPK Pathway (MKKs, JNK) MAPK Pathway (MKKs, JNK) LRRK2->MAPK Pathway (MKKs, JNK) Interacts with Vesicular Trafficking Vesicular Trafficking Rab GTPases (Rab8, Rab10, Rab12)->Vesicular Trafficking Regulates Ciliogenesis Ciliogenesis Rab GTPases (Rab8, Rab10, Rab12)->Ciliogenesis Regulates Neuronal Survival Neuronal Survival Autophagy->Neuronal Survival Impacts MAPK Pathway (MKKs, JNK)->Neuronal Survival Impacts Inhibitor This compound Inhibitor->LRRK2 Inhibits Kinase Activity

LRRK2 Signaling and Point of Inhibition

Conclusion

This compound is a highly potent and selective macrocyclic inhibitor of LRRK2 with excellent brain permeability. Its ability to effectively block the kinase activity of both wild-type and mutant forms of LRRK2 makes it a valuable tool for studying the physiological and pathological roles of this complex enzyme. The detailed synthesis protocol and comprehensive biological data provided in this guide will be instrumental for researchers in the fields of neurodegenerative disease and drug discovery, facilitating further investigation into the therapeutic potential of LRRK2 inhibition for Parkinson's disease and other related disorders.

References

Lrrk2-IN-1: A Technical Guide to its Mechanism of Action on LRRK2 Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease. The G2019S mutation, located within the kinase domain, is the most prevalent of these mutations and leads to increased LRRK2 kinase activity. This has positioned LRRK2 as a key therapeutic target for Parkinson's disease and other neurodegenerative disorders. Lrrk2-IN-1 was one of the first potent and selective small-molecule inhibitors developed to probe the function of LRRK2, making it an invaluable tool in the field. This technical guide provides an in-depth overview of the mechanism of action of Lrrk2-IN-1 on LRRK2 kinase, including its biochemical and cellular effects, detailed experimental protocols, and a summary of its kinase selectivity.

Data Presentation

Biochemical Potency of Lrrk2-IN-1

Lrrk2-IN-1 is a potent, ATP-competitive inhibitor of LRRK2 kinase activity. It demonstrates high affinity for both wild-type LRRK2 and the pathogenic G2019S mutant. Its potency is significantly reduced against the engineered A2016T mutant, which serves as a crucial control for confirming on-target effects in cellular assays.

Target KinaseAssay TypeIC50 (nM)Reference(s)
LRRK2 (Wild-Type)Biochemical Kinase Assay13[1][2]
LRRK2 (G2019S)Biochemical Kinase Assay6[1][2]
LRRK2 (R1441C)Biochemical Kinase Assay-[3]
LRRK2 (A2016T)Biochemical Kinase Assay2450[2]
LRRK2 (G2019S + A2016T)Biochemical Kinase Assay3080[2]
Kinase Selectivity Profile of Lrrk2-IN-1

A critical aspect of a chemical probe is its selectivity. Lrrk2-IN-1 has been profiled against a broad panel of kinases and has been shown to be highly selective for LRRK2.

Kinase PanelNumber of Kinases TestedNumber of Kinases Inhibited >50% at 1 µMKey Off-Targets (IC50 in nM)Reference(s)
KINOMEscan™44212 (with score <10% of DMSO control at 10 µM)DCLK2 (45), MAPK7 (160)[1][2]
Dundee Profiling105--[1]
KiNativ™260-DCLK1, MAPK7[1]

Mechanism of Action

Lrrk2-IN-1 functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of the LRRK2 kinase domain in its active conformation. This competitive inhibition prevents the transfer of the gamma-phosphate from ATP to LRRK2 substrates, thereby blocking its phosphotransferase activity.

Cellular Effects of Lrrk2-IN-1

In cellular models, Lrrk2-IN-1 readily crosses the cell membrane and engages with LRRK2. The primary and most widely used biomarker for LRRK2 kinase inhibition in cells is the dephosphorylation of a cluster of serine residues, most notably Ser910 and Ser935.[1][4] While not direct autophosphorylation sites, their phosphorylation status is dependent on LRRK2 kinase activity.[1][4] Inhibition of LRRK2 by Lrrk2-IN-1 leads to a rapid and dose-dependent dephosphorylation at these sites.[1][4]

Furthermore, Lrrk2-IN-1 treatment induces a change in the subcellular localization of LRRK2.[5][6] Upon inhibition, LRRK2 translocates from a diffuse cytoplasmic pattern to form filamentous structures or aggregates within the cytoplasm.[5][6] This change in localization is dependent on kinase inhibition, as it is not observed with the resistant A2016T mutant.[1]

Signaling Pathways

LRRK2 is implicated in a variety of cellular processes, with a well-established role in vesicular trafficking through the phosphorylation of a subset of Rab GTPases.[7][8][9] LRRK2 phosphorylates these Rab proteins within their switch II domain, which modulates their interaction with downstream effectors.[7] The G2019S mutation enhances this phosphorylation, leading to dysregulation of vesicle transport, which is thought to contribute to neuronal toxicity. Lrrk2-IN-1, by inhibiting the kinase activity of LRRK2, blocks the phosphorylation of Rab GTPases, thereby rescuing the associated cellular phenotypes.

LRRK2_Signaling_Pathway cluster_inhibition Mechanism of Lrrk2-IN-1 cluster_lrrk2 LRRK2 Kinase Activity Lrrk2-IN-1 Lrrk2-IN-1 LRRK2 Kinase Domain (ATP Pocket) LRRK2 Kinase Domain (ATP Pocket) Lrrk2-IN-1->LRRK2 Kinase Domain (ATP Pocket) Binds and Inhibits LRRK2 (Active) LRRK2 (Active) Rab GTPases (Substrate) Rab GTPases (Substrate) LRRK2 (Active)->Rab GTPases (Substrate) Phosphorylates Phosphorylated Rab GTPases Phosphorylated Rab GTPases Rab GTPases (Substrate)->Phosphorylated Rab GTPases Vesicular Trafficking Dysfunction Vesicular Trafficking Dysfunction Phosphorylated Rab GTPases->Vesicular Trafficking Dysfunction Leads to

Caption: LRRK2 Signaling and Lrrk2-IN-1 Inhibition.

Experimental Protocols

In Vitro LRRK2 Kinase Inhibition Assay

This protocol describes a radiometric assay to determine the IC50 value of Lrrk2-IN-1 against recombinant LRRK2.

Materials:

  • Recombinant human LRRK2 (wild-type or mutant)

  • Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., LRRKtide)

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)

  • Lrrk2-IN-1 dissolved in DMSO

  • P81 phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of Lrrk2-IN-1 in DMSO.

  • In a reaction tube, combine the recombinant LRRK2 enzyme, substrate (MBP or peptide), and kinase assay buffer.

  • Add the diluted Lrrk2-IN-1 or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP (final concentration ~100 µM).

  • Incubate the reaction for 30-60 minutes at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each Lrrk2-IN-1 concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (LRRK2, Substrate, Buffer, Inhibitor) start->prep_reagents pre_incubation Pre-incubate LRRK2 and Lrrk2-IN-1 prep_reagents->pre_incubation initiate_reaction Initiate Reaction with [γ-³²P]ATP pre_incubation->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction (Spot on P81 paper) incubation->stop_reaction wash Wash P81 Paper stop_reaction->wash measure Measure Radioactivity wash->measure analyze Calculate IC50 measure->analyze end End analyze->end

Caption: In Vitro LRRK2 Kinase Assay Workflow.

Cellular LRRK2 Phosphorylation Assay

This protocol describes a Western blot-based assay to measure the dephosphorylation of LRRK2 at Ser935 in response to Lrrk2-IN-1 treatment in cells.

Materials:

  • HEK293 cells stably expressing LRRK2 (wild-type or G2019S)

  • Cell culture medium and reagents

  • Lrrk2-IN-1 dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2

  • HRP-conjugated secondary antibody

  • Western blot reagents and equipment

Procedure:

  • Plate HEK293-LRRK2 cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of Lrrk2-IN-1 or DMSO (vehicle control) for 1-2 hours.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Perform Western blot analysis:

    • Separate equal amounts of protein lysate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against pSer935-LRRK2 and total LRRK2.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

  • Quantify the band intensities and normalize the pSer935-LRRK2 signal to the total LRRK2 signal.

  • Determine the concentration of Lrrk2-IN-1 that causes a 50% reduction in Ser935 phosphorylation.

Conclusion

Lrrk2-IN-1 has been a foundational tool for dissecting the role of LRRK2 kinase activity in cellular and disease models. Its high potency and selectivity, coupled with well-characterized biochemical and cellular effects, have enabled significant advances in our understanding of LRRK2 biology. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of LRRK2 inhibition for Parkinson's disease and related neurodegenerative disorders.

References

LRRK2-IN-13: A Technical Guide to Binding Affinity and Potency for WT and G2019S LRRK2

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search, specific binding affinity (Kd) and IC50 values for the inhibitor Lrrk2-IN-13 against Wild-Type (WT) and G2019S LRRK2 were not available in the public domain at the time of this report. The following guide provides a framework for characterizing LRRK2 inhibitors, utilizing data for the well-documented inhibitor LRRK2-IN-1 as a representative example. The experimental protocols detailed herein are standard methodologies applicable for the evaluation of novel compounds such as this compound.

Introduction to LRRK2 Inhibition

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease. The G2019S mutation within the kinase domain of LRRK2 is one of the most prevalent genetic causes of the disease, leading to enhanced kinase activity.[1][2] This has made LRRK2 a prime therapeutic target for the development of small molecule inhibitors. These inhibitors typically act by competing with ATP for binding to the kinase domain, thereby blocking the phosphorylation of LRRK2 and its downstream substrates.[1] This guide outlines the essential quantitative data and experimental procedures for researchers, scientists, and drug development professionals working on LRRK2 inhibitors.

Quantitative Data Presentation: Inhibitor Potency

The potency of an inhibitor is a critical parameter in drug discovery, typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The following table presents the IC50 values for the well-characterized LRRK2 inhibitor, LRRK2-IN-1, against both wild-type LRRK2 and the pathogenic G2019S mutant.

InhibitorLRRK2 VariantIC50 (nM)Assay Type
LRRK2-IN-1WT13Biochemical Kinase Assay
LRRK2-IN-1G2019S6Biochemical Kinase Assay

Data presented for LRRK2-IN-1 is representative of the type of data required for this compound.

Experimental Protocols

Accurate determination of inhibitor potency requires robust and well-defined experimental protocols. Both biochemical and cellular assays are essential to understand the inhibitor's direct effect on the enzyme and its activity within a biological system.

Biochemical Kinase Assay for IC50 Determination

This protocol describes an in vitro kinase assay to determine the IC50 value of a test compound against recombinant LRRK2.[1] The principle involves measuring the phosphorylation of a model substrate in the presence of varying concentrations of the inhibitor.

Materials:

  • Recombinant full-length or truncated LRRK2 (WT and G2019S variants)

  • LRRKtide or other suitable peptide substrate

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)[3]

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)[3]

  • Test inhibitor (e.g., this compound) serially diluted in DMSO

  • P81 phosphocellulose paper (for radiolabeled assay)[1]

  • Phosphoric acid (for wash steps in radiolabeled assay)[1]

  • Microplate reader (for ADP-Glo™ assay)

Procedure:

  • Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in DMSO. A final DMSO concentration in the assay should be kept constant, typically at or below 1%.

  • Reaction Setup: In a microplate, add the serially diluted inhibitor or DMSO (as a vehicle control).

  • Enzyme Addition: Add the diluted LRRK2 enzyme to each well and pre-incubate with the inhibitor for 10-15 minutes at room temperature.[1]

  • Initiation of Kinase Reaction: Start the reaction by adding a mixture of the peptide substrate and ATP (either [γ-³²P]ATP or non-radiolabeled ATP for the ADP-Glo™ assay).

  • Incubation: Incubate the reaction mixture at 30°C for a defined period, typically 15-60 minutes, with gentle agitation.[1]

  • Termination and Detection:

    • For [γ-³²P]ATP assay: Terminate the reaction by spotting the mixture onto P81 phosphocellulose paper. Wash the papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. The amount of incorporated radioactivity, corresponding to substrate phosphorylation, is then quantified using a scintillation counter.[1]

    • For ADP-Glo™ assay: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal, which is measured by a microplate reader. The luminescent signal is proportional to the kinase activity.[3]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cellular Assay for LRRK2 Inhibition

Cell-based assays are crucial for confirming that an inhibitor can effectively engage its target in a physiological context. A common method is to measure the phosphorylation of LRRK2 at Serine 935 (pS935), a marker of LRRK2 kinase activity in cells.[4]

Materials:

  • Cell line expressing LRRK2 (e.g., SH-SY5Y or HEK293)[4]

  • Test inhibitor (e.g., this compound)

  • Cell lysis buffer

  • Primary antibodies: anti-pS935-LRRK2 and anti-total LRRK2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate for Western blotting

Procedure:

  • Cell Treatment: Plate the cells and treat with varying concentrations of the test inhibitor or DMSO for a specified duration (e.g., 1-2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against pS935-LRRK2.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Normalization and Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total LRRK2 or a loading control like GAPDH. Quantify the band intensities to determine the ratio of pS935-LRRK2 to total LRRK2. Plot this ratio against the inhibitor concentration to determine the cellular IC50.

Mandatory Visualizations

LRRK2 Signaling Pathway and Inhibition

LRRK2_Signaling_Pathway cluster_upstream Upstream Activation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Effects GTP_Binding GTP Binding LRRK2_Active LRRK2 (Active) GTP_Binding->LRRK2_Active Dimerization Dimerization Dimerization->LRRK2_Active LRRK2_Inactive LRRK2 (Inactive) LRRK2_Inactive->LRRK2_Active Activation Rab_GTPases Rab GTPases LRRK2_Active->Rab_GTPases Phosphorylation Phospho_Rab Phosphorylated Rab Rab_GTPases->Phospho_Rab Vesicular_Trafficking Vesicular Trafficking Phospho_Rab->Vesicular_Trafficking Inhibitor LRRK2 Inhibitor (e.g., this compound) Inhibitor->LRRK2_Active

Caption: LRRK2 signaling pathway and point of inhibition.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Serial_Dilution Prepare serial dilutions of LRRK2 inhibitor Pre_incubation Pre-incubate enzyme with inhibitor Serial_Dilution->Pre_incubation Enzyme_Prep Prepare LRRK2 enzyme and substrate/ATP mix Enzyme_Prep->Pre_incubation Reaction_Start Initiate reaction with substrate/ATP mix Pre_incubation->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Reaction_Stop Terminate reaction Incubation->Reaction_Stop Signal_Quant Quantify signal (e.g., radioactivity or luminescence) Reaction_Stop->Signal_Quant Data_Plot Plot % inhibition vs. log[inhibitor] Signal_Quant->Data_Plot IC50_Calc Calculate IC50 value using curve fitting Data_Plot->IC50_Calc

Caption: Workflow for biochemical IC50 determination.

References

Lrrk2-IN-13: A Technical Guide to a Potent Research Tool for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The discovery of mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene as a significant genetic cause of both familial and sporadic Parkinson's disease has propelled this kinase into the spotlight as a major therapeutic target. The development of potent and selective inhibitors is crucial for dissecting the complex biology of LRRK2 and for paving the way toward novel disease-modifying therapies. This technical guide provides an in-depth overview of Lrrk2-IN-13, a potent LRRK2 inhibitor that has emerged as a valuable research tool. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on its discovery, biochemical and cellular characterization, and the experimental protocols to effectively utilize this compound in LRRK2 research.

Discovery and Development of this compound

The development of this compound is part of a broader effort to identify small molecules that can selectively inhibit the kinase activity of LRRK2. The most common pathogenic mutation, G2019S, leads to a hyperactive kinase, making inhibition a rational therapeutic strategy. The discovery process for LRRK2 inhibitors like this compound typically involves a multi-step approach that begins with the identification of a promising chemical scaffold, followed by iterative rounds of medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties.

While the specific details of the initial screening campaign that led to this compound are not extensively publicized, the general workflow for such a discovery program can be illustrated.

G cluster_0 Discovery Phase cluster_1 Preclinical Development High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Identification of initial hits Hit-to-Lead Optimization Hit-to-Lead Optimization Hit Identification->Hit-to-Lead Optimization Selection of promising scaffolds Lead Optimization Lead Optimization Hit-to-Lead Optimization->Lead Optimization Medicinal chemistry refinement In Vitro Characterization In Vitro Characterization Lead Optimization->In Vitro Characterization Potency, selectivity, DMPK In Vivo Studies In Vivo Studies In Vitro Characterization->In Vivo Studies Efficacy and safety

Figure 1: A generalized workflow for the discovery and development of a LRRK2 inhibitor.

Quantitative Data Presentation

This compound has demonstrated potent inhibition of both wild-type (WT) LRRK2 and the pathogenic G2019S mutant. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound Against LRRK2 Variants

TargetIC50 (nM)Assay Type
LRRK2 (WT)0.57Biochemical
LRRK2 (G2019S)0.22Biochemical
LRRK2 (WT ADPGIo)0.33Biochemical

Data sourced from publicly available information.[1]

LRRK2 Signaling Pathway and Mechanism of Action of this compound

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Its signaling network is complex and not yet fully elucidated. However, a key downstream event is the phosphorylation of a subset of Rab GTPases, which are master regulators of vesicular trafficking. Pathogenic mutations in LRRK2, such as G2019S, enhance its kinase activity, leading to increased phosphorylation of Rab proteins and subsequent disruption of cellular processes. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the phosphorylation of its substrates.

G cluster_0 LRRK2 Signaling Cascade cluster_1 Inhibition by this compound Upstream Signals Upstream Signals LRRK2 (Inactive) LRRK2 (Inactive) Upstream Signals->LRRK2 (Inactive) Activation (e.g., G2019S mutation) LRRK2 (Active) LRRK2 (Active) LRRK2 (Inactive)->LRRK2 (Active) Rab GTPases Rab GTPases LRRK2 (Active)->Rab GTPases Phosphorylation Phosphorylated Rab GTPases Phosphorylated Rab GTPases Rab GTPases->Phosphorylated Rab GTPases Downstream Cellular Processes Downstream Cellular Processes Phosphorylated Rab GTPases->Downstream Cellular Processes Altered vesicular trafficking This compound This compound This compound->LRRK2 (Active) Inhibition

Figure 2: The LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of LRRK2 inhibitors. The following protocols are based on established methods for characterizing LRRK2 inhibitors and can be adapted for use with this compound.

In Vitro LRRK2 Kinase Assay (Radiometric)

This assay measures the direct inhibitory effect of this compound on the kinase activity of recombinant LRRK2.

Materials:

  • Recombinant LRRK2 (WT and G2019S)

  • LRRKtide peptide substrate

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)

  • ATP (10 mM stock)

  • [γ-³²P]ATP

  • This compound (in DMSO)

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, recombinant LRRK2 enzyme, and LRRKtide substrate.

  • Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for LRRK2.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (Western Blot)

This assay determines the ability of this compound to inhibit LRRK2 kinase activity within a cellular context by measuring the phosphorylation of LRRK2 at Ser935, a marker of target engagement, or the phosphorylation of a direct substrate like Rab10.

Materials:

  • Cell line expressing LRRK2 (e.g., HEK293T, SH-SY5Y, or primary neurons)

  • Cell culture medium and supplements

  • This compound (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a dose-response of this compound or DMSO for a specified time (e.g., 1-2 hours).

  • Wash the cells with cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein lysates by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

  • Determine the IC50 value for the inhibition of LRRK2 or Rab10 phosphorylation.

Conclusion

This compound is a potent and valuable research tool for the investigation of LRRK2 biology and its role in Parkinson's disease. Its ability to effectively inhibit both wild-type and G2019S LRRK2 makes it a versatile reagent for a wide range of in vitro and cellular studies. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound to further our understanding of LRRK2-mediated signaling pathways and to aid in the development of novel therapeutic strategies for Parkinson's disease.

References

Lrrk2-IN-13 effect on LRRK2 autophosphorylation sites like Ser910 and Ser935

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly for its strong genetic links to Parkinson's disease. The kinase activity of LRRK2 is considered a critical factor in its pathological function, making it a prime target for therapeutic intervention. A key method for assessing the in-cell activity of LRRK2 inhibitors is to monitor the phosphorylation status of specific serine residues, namely Ser910 and Ser935. While these are often referred to as autophosphorylation sites, evidence suggests they are not directly phosphorylated by LRRK2 itself but are markers of a signaling cascade dependent on LRRK2 kinase activity. This technical guide provides an in-depth analysis of the effect of LRRK2 inhibitors, using the well-characterized compound LRRK2-IN-1 as a representative example due to the limited specific data on Lrrk2-IN-13, on the phosphorylation of Ser910 and Ser935.

Mechanism of Action: LRRK2 Inhibition and Dephosphorylation of Ser910/Ser935

The phosphorylation of Ser910 and Ser935 is crucial for the binding of 14-3-3 proteins to LRRK2.[1][2] This interaction is thought to regulate LRRK2's subcellular localization and conformation.[1][3] The prevailing model suggests that LRRK2 acts as an upstream kinase that, either directly or indirectly, activates a distinct kinase or inhibits a phosphatase responsible for phosphorylating Ser910 and Ser935.[4][5]

Small molecule inhibitors of LRRK2, such as LRRK2-IN-1, are ATP-competitive and block the kinase activity of LRRK2.[1] This inhibition disrupts the downstream signaling cascade that maintains the phosphorylation of Ser910 and Ser935, leading to their dephosphorylation.[2][6] Consequently, the binding of 14-3-3 proteins is abrogated, which can be observed as a change in LRRK2's cellular localization, often forming filamentous-like structures or aggregates.[1] This dephosphorylation event serves as a robust and reliable pharmacodynamic biomarker for assessing the engagement and potency of LRRK2 inhibitors in a cellular context.[5][7]

Quantitative Data: Potency of LRRK2 Inhibitors

The inhibitory concentration (IC50) for the dephosphorylation of Ser910 and Ser935 is a key parameter for characterizing LRRK2 inhibitors. The following table summarizes the reported cellular potency of the well-studied inhibitor, LRRK2-IN-1.

CompoundAssay TypeCell LineTarget Phosphorylation SiteIC50 (µM)Reference
LRRK2-IN-1TR-FRETU-2 OSSer9350.03[1]

Experimental Protocols

Cellular LRRK2 Dephosphorylation Assay via Western Blotting

This protocol details the methodology to assess the effect of a LRRK2 inhibitor on the phosphorylation of Ser910 and Ser935 in a cellular context.

1. Cell Culture and Treatment:

  • Plate a suitable cell line (e.g., SH-SY5Y, U-2 OS, or HEK293 cells expressing LRRK2) in 6-well plates and culture to approximately 80-90% confluency.

  • Prepare a stock solution of the LRRK2 inhibitor (e.g., this compound or LRRK2-IN-1) in DMSO.

  • Treat the cells with a range of inhibitor concentrations (e.g., 0.01 µM to 10 µM) for a specified duration (e.g., 90 minutes). Include a DMSO-only vehicle control.

2. Cell Lysis:

  • After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Add 200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[8]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8]

  • Incubate the lysate on ice for 10 minutes.[8]

  • Clarify the lysate by centrifugation at 17,000 x g for 15 minutes at 4°C.[9]

  • Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).[8]

3. SDS-PAGE and Western Blotting:

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 10-20 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.[9]

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

4. Antibody Incubation:

  • Incubate the membrane with primary antibodies against pSer935-LRRK2, pSer910-LRRK2, and total LRRK2 overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the signal using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the phosphorylated LRRK2 signal to the total LRRK2 signal and the loading control.

  • Plot the normalized pLRRK2 levels against the inhibitor concentration to determine the IC50 value.

Visualizations

LRRK2 Signaling Pathway and Inhibitor Action

LRRK2_Pathway cluster_0 LRRK2-Dependent Signaling cluster_1 Effect of this compound LRRK2_active Active LRRK2 (Kinase Domain) Unknown_Kinase Unknown Kinase(s) LRRK2_active->Unknown_Kinase Activates LRRK2_inactive Inactive LRRK2 LRRK2_pS910_pS935 LRRK2 (pSer910/pSer935) Unknown_Kinase->LRRK2_pS910_pS935 Phosphorylates LRRK2_dephospho Dephosphorylated LRRK2 (Ser910/Ser935) Unknown_Kinase->LRRK2_dephospho Binding_14_3_3 14-3-3 Binding & Cytoplasmic Localization LRRK2_pS910_pS935->Binding_14_3_3 Lrrk2_IN_13 This compound Lrrk2_IN_13->LRRK2_active Inhibits Loss_of_Binding Loss of 14-3-3 Binding & Altered Localization LRRK2_dephospho->Loss_of_Binding

Caption: LRRK2 signaling and the inhibitory effect of this compound.

Experimental Workflow for Cellular Dephosphorylation Assay

Experimental_Workflow Start Start: Cell Culture Treatment Treat cells with this compound (dose-response) Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Membrane Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (pLRRK2, Total LRRK2, Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry and IC50 Calculation Detection->Analysis End End: Potency Determined Analysis->End

Caption: Workflow for assessing LRRK2 inhibitor potency in cells.

References

Lrrk2-IN-13: A Technical Guide to its Cellular Targets Downstream of LRRK2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has emerged as a key therapeutic target for Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common cause of familial PD and also contribute to sporadic forms of the disease. A gain-of-function in the kinase activity of LRRK2 is believed to be a central mechanism in the pathogenesis of PD, making the development of potent and selective LRRK2 inhibitors a major focus of research and drug development. Lrrk2-IN-13, also known as Compound 13, is a potent, brain-penetrant inhibitor of LRRK2. This technical guide provides an in-depth overview of the cellular targets of this compound downstream of LRRK2, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

This compound: Potency and Selectivity

This compound demonstrates high potency against both wild-type LRRK2 and the pathogenic G2019S mutant, which is the most common LRRK2 mutation associated with PD. The inhibitory activity of this compound has been quantified through in vitro kinase assays.

TargetIC50 (nM)
LRRK2 (Wild-Type)0.57
LRRK2 (G2019S Mutant)0.22
LRRK2 (Wild-Type, ADP-Glo)0.33

Table 1: In Vitro Inhibitory Potency of this compound. The half-maximal inhibitory concentration (IC50) values of this compound against wild-type LRRK2 and the G2019S mutant were determined using biochemical kinase assays[1][2]. The ADP-Glo assay is a luminescent kinase assay that measures the amount of ADP produced during the kinase reaction.

Downstream Cellular Targets of LRRK2 and Modulation by this compound

The primary and most well-validated downstream substrates of LRRK2 kinase activity are a subset of Rab GTPases.[3][4] These small GTPases are master regulators of vesicular trafficking, and their phosphorylation by LRRK2 has been shown to be a key event in LRRK2-mediated cellular dysfunction.

Rab GTPases: The Principal Substrates

LRRK2 phosphorylates a conserved threonine or serine residue within the switch II domain of several Rab proteins, including Rab3, Rab8, Rab10, Rab12, Rab35, and Rab43.[4] This phosphorylation event is a critical readout of LRRK2 kinase activity in cells and in vivo.

Rab10 Phosphorylation: Among the Rab substrates, Rab10 has emerged as a robust and widely used biomarker for LRRK2 kinase activity.[5][6][7] Pathogenic LRRK2 mutations lead to a significant increase in the phosphorylation of Rab10 at threonine 73 (pRab10 T73). LRRK2 inhibitors, including this compound, are expected to reduce the levels of pRab10 T73.

While specific quantitative data for this compound's effect on Rab10 phosphorylation is not yet publicly available in extensive studies, the general effect of potent LRRK2 inhibitors is a dose-dependent reduction in pRab10 levels in cellular and in vivo models.

TreatmentCell/Tissue TypeEffect on pRab10 T73Reference
Potent LRRK2 InhibitorsMouse Embryonic Fibroblasts (MEFs)Significant decrease[4]
Potent LRRK2 InhibitorsHuman Peripheral Blood Mononuclear Cells (PBMCs)Significant decrease[4]
Potent LRRK2 InhibitorsMouse BrainSignificant decrease[8]

Table 2: General Effects of Potent LRRK2 Inhibitors on Rab10 Phosphorylation. This table summarizes the expected effects of potent LRRK2 inhibitors on Rab10 phosphorylation based on studies with other well-characterized inhibitors.

LRRK2 Autophosphorylation

LRRK2 undergoes autophosphorylation at several sites, with phosphorylation at serine 1292 (pS1292) being a key indicator of its kinase activity.[7][9] The G2019S mutation, for instance, leads to a marked increase in pS1292 levels. This compound has been shown to downregulate LRRK2 autophosphorylation in vivo.

TreatmentAnimal ModelTissueEffect on pS1292-LRRK2
This compound (Compound 13)MouseBrainDownregulation

Table 3: In Vivo Effect of this compound on LRRK2 Autophosphorylation. this compound has been demonstrated to reduce the levels of phosphorylated LRRK2 in the brains of mice, indicating target engagement and inhibition of kinase activity in a preclinical in vivo model[8].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the LRRK2 signaling pathway and a typical experimental workflow for evaluating LRRK2 inhibitors.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Targets Rab29 Rab29 (PARK16) LRRK_inactive LRRK_inactive Rab29->LRRK_inactive Recruitment to Golgi VPS35 VPS35 (PARK17) LRRK2_inactive LRRK2 (Inactive) VPS35->LRRK2_inactive LRRK2_active LRRK2 (Active) pS1292 LRRK2_inactive->LRRK2_active Rab10 Rab10 LRRK2_active->Rab10 Phosphorylation pRab10 pRab10 (pT73) Vesicular_Trafficking Vesicular Trafficking pRab10->Vesicular_Trafficking Altered Autophagy Autophagy pRab10->Autophagy Impaired Lysosomal_Function Lysosomal Function pRab10->Lysosomal_Function Dysfunction Inhibitor This compound Inhibitor->LRRK2_active Inhibition Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_readouts Quantitative Readouts Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) IC50 IC50 Determination Kinase_Assay->IC50 Quantification Cell_Based_Assay Cell-Based Assay (e.g., HEK293 cells) pLRRK2_levels pS1292-LRRK2 Levels Cell_Based_Assay->pLRRK2_levels Western Blot / ELISA pRab10_levels pT73-Rab10 Levels Cell_Based_Assay->pRab10_levels Western Blot / ELISA Animal_Model Animal Model (e.g., Mouse) Tissue_Analysis Tissue Analysis (e.g., Brain, PBMCs) Animal_Model->Tissue_Analysis Dosing & Tissue Harvest Tissue_Analysis->pLRRK2_levels Immunohistochemistry / Western Blot Tissue_Analysis->pRab10_levels Immunohistochemistry / Western Blot Lrrk2_IN_13 This compound Lrrk2_IN_13->Kinase_Assay Lrrk2_IN_13->Cell_Based_Assay Lrrk2_IN_13->Animal_Model

References

Preliminary Investigation of Lrrk2-IN-13 in Neuronal Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly Parkinson's disease (PD). Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic PD. Many of these pathogenic mutations, such as the prevalent G2019S substitution, lead to an increase in the kinase activity of the LRRK2 protein, which is believed to contribute to neuronal toxicity and the underlying pathology of the disease. This has positioned LRRK2 kinase inhibitors as a promising therapeutic strategy.

Lrrk2-IN-13 is a potent inhibitor of LRRK2. This technical guide provides a preliminary overview of this compound, including its in vitro potency and detailed, adaptable protocols for its investigation in neuronal cell lines. The methodologies outlined here are designed to enable researchers to assess the cellular effects of this compound, including its impact on LRRK2 signaling, neuronal viability, and morphology.

Data Presentation

The primary quantitative data currently available for this compound is its in vitro half-maximal inhibitory concentration (IC50) against LRRK2. This value is a critical measure of the compound's potency.

CompoundTargetIC50 (nM)Assay Conditions
This compoundLRRK20.57[1][2][3][4][5]Biochemical kinase assay

Note: Further quantitative data on the effects of this compound in neuronal cell lines, such as EC50 for inhibition of LRRK2 phosphorylation or cytotoxicity (LD50), is not yet publicly available. The protocols provided in this guide are intended to facilitate the generation of such data.

Experimental Protocols

The following protocols are generalized methodologies for investigating LRRK2 inhibitors in neuronal cell lines and should be optimized for this compound.

Protocol 1: In Vitro LRRK2 Kinase Activity Assay

This protocol is designed to verify the inhibitory activity of this compound against recombinant LRRK2 protein.

Materials:

  • Recombinant LRRK2 protein (wild-type and/or mutant)

  • This compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • ATP

  • LRRKtide (or other suitable peptide substrate)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Setup:

    • Add 1 µL of the this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of LRRK2 enzyme diluted in kinase buffer.

    • Initiate the reaction by adding 2 µL of a mixture of LRRKtide substrate and ATP in kinase buffer.

  • Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and, therefore, to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for LRRK2 Phosphorylation in Neuronal Cells

This protocol measures the ability of this compound to inhibit LRRK2 kinase activity within a cellular context by assessing the phosphorylation of LRRK2 at Ser935 or a downstream substrate such as Rab10 at Thr73.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10, and a loading control (e.g., anti-β-actin).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate neuronal cells and allow them to adhere. Treat the cells with a dose range of this compound or DMSO for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Cytotoxicity Assay

This protocol assesses the potential toxic effects of this compound on neuronal cell viability.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, primary neurons)

  • This compound

  • Cell viability assay kit (e.g., MTT, PrestoBlue, or LDH release assay)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Plating: Seed neuronal cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control (DMSO) and a positive control for cell death.

  • Viability Measurement: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the results to the vehicle-treated cells and plot cell viability against the log of the this compound concentration to determine the LD50 (the concentration that causes 50% cell death).

Mandatory Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Protein cluster_downstream Downstream Effects GTP_GDP GTP/GDP Binding LRRK2 LRRK2 GTP_GDP->LRRK2 Activates Dimerization Dimerization Dimerization->LRRK2 Activates Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal_Dynamics Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Neuronal_Function Neuronal Function/ Viability Vesicular_Trafficking->Neuronal_Function Cytoskeletal_Dynamics->Neuronal_Function Lrrk2_IN_13 This compound Lrrk2_IN_13->LRRK2 Inhibits

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Neuronal Cell Culture (e.g., SH-SY5Y) Treatment Treat with this compound (Dose-Response) Start->Treatment Incubation Incubate (Time-Course) Treatment->Incubation Kinase_Activity Cellular Kinase Assay (Western Blot for pLRRK2) Incubation->Kinase_Activity Cytotoxicity Cytotoxicity Assay (MTT / LDH) Incubation->Cytotoxicity Morphology Neurite Outgrowth Assay (Immunocytochemistry) Incubation->Morphology Data_Analysis Data Analysis (EC50, LD50, Morphometry) Kinase_Activity->Data_Analysis Cytotoxicity->Data_Analysis Morphology->Data_Analysis Conclusion Conclusion on Cellular Effects Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound in neuronal cell lines.

Logical_Relationship Lrrk2_IN_13 This compound Inhibits_LRRK2 Inhibits LRRK2 Kinase Activity Lrrk2_IN_13->Inhibits_LRRK2 Reduced_pRab10 Reduced Rab10 Phosphorylation Inhibits_LRRK2->Reduced_pRab10 Altered_Trafficking Altered Vesicular Trafficking Reduced_pRab10->Altered_Trafficking Phenotypic_Outcome Potential Phenotypic Outcomes Altered_Trafficking->Phenotypic_Outcome Neuroprotection Neuroprotection/ Reduced Toxicity Phenotypic_Outcome->Neuroprotection Neurite_Changes Changes in Neurite Outgrowth Phenotypic_Outcome->Neurite_Changes

Caption: Logical relationship of this compound's mechanism to potential cellular outcomes.

References

A Technical Guide to the Brain Penetrating Properties of LRRK2-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the brain-penetrating properties of the Leucine-rich repeat kinase 2 (LRRK2) inhibitor, LRRK2-IN-1. It is intended for informational purposes for a scientific audience. The compound name "Lrrk2-IN-13" as specified in the query did not yield specific public domain data. Based on the available scientific literature, it is presumed that the intended compound of interest is the well-characterized tool compound, LRRK2-IN-1 . The following information is based on published data for LRRK2-IN-1.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a high-interest therapeutic target for Parkinson's disease (PD).[1] Mutations in the LRRK2 gene are a significant cause of both familial and sporadic forms of PD, leading to a gain-of-function in its kinase activity.[1] Consequently, the development of small molecule inhibitors that can cross the blood-brain barrier (BBB) to modulate LRRK2 activity in the central nervous system is a key strategy in the pursuit of disease-modifying therapies for PD.[1][2] LRRK2-IN-1 was one of the first potent and selective inhibitors of LRRK2 to be identified.[3] Understanding its ability to penetrate the brain is crucial for its use as a research tool and for the development of future CNS-active LRRK2 inhibitors.

LRRK2 Signaling Pathway and Mechanism of Inhibition

Mutations in LRRK2, such as the prevalent G2019S mutation, result in elevated kinase activity. This leads to the hyperphosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking. The dysregulation of Rab GTPase phosphorylation disrupts critical cellular processes, including autophagy, lysosomal function, and mitochondrial homeostasis, ultimately contributing to neuronal dysfunction and degeneration. LRRK2 inhibitors like LRRK2-IN-1 act by competitively binding to the ATP-binding site of the LRRK2 kinase domain, thereby blocking its phosphotransferase activity and normalizing the downstream signaling cascade.[1]

LRRK2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Processes cluster_3 Therapeutic Intervention LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) G2019S Mutant LRRK2_inactive->LRRK2_active Mutation/ Upstream Signals Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylation pRab_GTPases Phosphorylated Rab GTPases Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Dysregulation Autophagy_Lysosomal Autophagy/Lysosomal Function pRab_GTPases->Autophagy_Lysosomal Dysregulation Mitochondrial_Homeostasis Mitochondrial Homeostasis pRab_GTPases->Mitochondrial_Homeostasis Dysregulation Neuronal_Dysfunction Neuronal Dysfunction & Degeneration Vesicular_Trafficking->Neuronal_Dysfunction Autophagy_Lysosomal->Neuronal_Dysfunction Mitochondrial_Homeostasis->Neuronal_Dysfunction LRRK2_IN_1 LRRK2-IN-1 LRRK2_IN_1->LRRK2_active Inhibition

Caption: LRRK2 Signaling Pathway and Inhibition by LRRK2-IN-1.

Quantitative Data on Brain Penetration of LRRK2-IN-1

The ability of a drug to penetrate the brain is quantified by several pharmacokinetic parameters. Below is a summary of the available data for LRRK2-IN-1 from preclinical studies.

CompoundSpeciesDoseRouteBrain Concentration (ng/g or nM)Plasma Concentration (ng/mL or nM)Brain-to-Plasma RatioUnbound Brain Concentration (nM)Unbound Brain-to-Plasma Ratio
[3H]LRRK2-IN-1MouseNot SpecifiedIV0.39 ± 0.1 (%ID/g)1.2 ± 0.1 (%ID/g)0.33Not ReportedNot Reported

Note: Data for LRRK2-IN-1 is limited in the public domain. The brain-to-plasma ratio is a key indicator of BBB penetration. A ratio greater than 1 suggests active transport into the brain, while a ratio less than 1 may indicate poor penetration or active efflux. In a study with radiolabeled [3H]LRRK2-IN-1, a low uptake in the brain was observed.[3] The brain to plasma radioactivity ratio was approximately 0.33.[3]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical study to determine the brain and plasma concentrations of LRRK2-IN-1 following systemic administration.[1]

Materials:

  • LRRK2-IN-1

  • Dosing vehicle (e.g., DMSO, saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard laboratory animal equipment

  • Dosing and blood collection equipment

  • Surgical instruments for tissue collection

  • Homogenizer and centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: House animals in a controlled environment for at least one week before the experiment.[1]

  • Dosing: Administer LRRK2-IN-1 to mice via the desired route (e.g., intravenous, oral gavage).

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), euthanize a cohort of animals.[1]

  • Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes and separate plasma by centrifugation.[1]

  • Brain Collection: Perfuse the animals with saline to remove blood from the brain tissue. Excise the brain and wash it with cold saline.[1]

  • Sample Processing:

    • Plasma: Store at -80°C until analysis.[1]

    • Brain: Weigh the tissue and homogenize it in a suitable buffer on ice.[1]

  • Compound Extraction: Use protein precipitation or liquid-liquid extraction to isolate the compound from the plasma and brain homogenate.[1]

  • LC-MS/MS Analysis: Quantify the concentration of LRRK2-IN-1 in the extracted samples using a validated LC-MS/MS method.[1]

  • Data Analysis: Calculate the plasma and brain concentrations and determine the brain-to-plasma concentration ratio for each time point.[1]

experimental_workflow Start Start: In Vivo PK Study Dosing Dosing of LRRK2-IN-1 to Rodents Start->Dosing Sample_Collection Time-point Sample Collection (Blood and Brain) Dosing->Sample_Collection Plasma_Processing Plasma Processing: Centrifugation Sample_Collection->Plasma_Processing Brain_Processing Brain Processing: Homogenization Sample_Collection->Brain_Processing Extraction Compound Extraction (Protein Precipitation or LLE) Plasma_Processing->Extraction Brain_Processing->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Data Analysis: Concentration & B/P Ratio LCMS->Data_Analysis End End: Pharmacokinetic Profile Data_Analysis->End

Caption: Experimental Workflow for In Vivo Pharmacokinetic Study.
LC-MS/MS Quantification of LRRK2-IN-1

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of LRRK2-IN-1 in biological matrices.

Instrumentation:

  • A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.[1]

  • A C18 analytical column is commonly used for separation.[1]

Method Development:

  • Mass Spectrometry Tuning: Optimize the detection of LRRK2-IN-1 by infusing a standard solution into the mass spectrometer to determine the precursor and product ions for multiple reaction monitoring (MRM).[1]

  • Chromatography: Develop a gradient elution method to achieve good separation of LRRK2-IN-1 from endogenous matrix components and ensure a good peak shape.[1]

Sample Analysis:

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of LRRK2-IN-1 into a blank biological matrix.

  • Quantification: Analyze the extracted samples and the calibration standards. Generate a calibration curve by plotting the peak area ratio of the analyte to an internal standard against the nominal concentration. Use this curve to determine the concentration of LRRK2-IN-1 in the unknown samples.[1]

  • Validation: Validate the assay for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.[1]

Conclusion

The available data for LRRK2-IN-1 indicates that it has limited brain penetration, with a brain-to-plasma ratio significantly below one.[3] This characteristic is a critical consideration for its application in in vivo CNS studies. The experimental protocols described provide a framework for the robust evaluation of the brain-penetrating properties of novel LRRK2 inhibitors. For the successful development of LRRK2-targeted therapies for Parkinson's disease, optimizing for sufficient brain exposure is a paramount objective.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Role of Lrrk2-IN-1 in Studying LRRK2-Mediated Protein Synthesis

This technical guide provides a comprehensive overview of the use of Lrrk2-IN-1, a potent kinase inhibitor, in the investigation of Leucine-rich repeat kinase 2 (LRRK2)-mediated protein synthesis. It details the complex and sometimes contradictory role of LRRK2 in this fundamental cellular process, presents quantitative data on the inhibitor's activity, outlines key experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction: LRRK2 and the Protein Synthesis Conundrum

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that includes both a kinase and a GTPase domain.[1][2][3] Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[4][5][6] The G2019S mutation, which occurs within the kinase domain, leads to increased kinase activity and is the most prevalent LRRK2 mutation associated with PD.[1][4][7] This has strongly implicated LRRK2's kinase function in PD pathogenesis, making it a prime therapeutic target.[8][9]

LRRK2 has been implicated in a multitude of cellular processes, including vesicle trafficking, autophagy, and immune responses.[8][10] Its role in regulating protein synthesis, however, is particularly complex and subject to debate.

  • Evidence for Stimulation of Protein Synthesis: Some early studies suggested that LRRK2 promotes protein synthesis. One proposed mechanism involves the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein (4E-BP1).[11] Phosphorylation of 4E-BP1 causes it to release the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to initiate cap-dependent translation.[11] Pathogenic LRRK2 mutations were shown to cause hyperphosphorylation of 4E-BP1, leading to over-stimulated protein synthesis and, consequently, age-dependent loss of dopaminergic neurons in Drosophila models.[11] Another study identified the ribosomal protein S15 (RPS15) as a LRRK2 substrate, with LRRK2-mediated phosphorylation of RPS15 increasing both cap-dependent and -independent protein translation.[1][12]

  • Evidence for Suppression of Protein Synthesis: Conversely, more recent evidence points to LRRK2 as a repressor of protein synthesis. Studies have shown that pharmacological inhibition of LRRK2, as well as Lrrk2 knockdown or knockout, leads to an increase in translation.[13][14] In fibroblasts from both sporadic and LRRK2-G2019S PD patients, global protein synthesis was found to be reduced by approximately 40%, a deficit that was reversed by treatment with LRRK2 inhibitors.[13][14] This repressive function appears to be linked to the phosphorylation of translation elongation and initiation factors, such as eIF2α and eEF2, at sites that signal translational arrest.[13][14]

  • Controversy and Unresolved Questions: The role of 4E-BP1 as a direct and robust LRRK2 substrate in mammalian systems has been contested. Several studies failed to reproduce the initial findings, showing no change in 4E-BP1 phosphorylation in various mammalian cell and mouse models, or in PD brains.[5][15][16] This highlights the need for precise tools to dissect the kinase-dependent functions of LRRK2 in protein synthesis.

Lrrk2-IN-1: A Selective Chemical Probe

To clarify the role of LRRK2's kinase activity, potent and selective inhibitors are indispensable. Lrrk2-IN-1 is a widely used ATP-competitive inhibitor that has been instrumental in this research. It demonstrates high potency for both wild-type (WT) LRRK2 and the hyperactive G2019S mutant.[17][18] The inhibitor allows researchers to acutely block the kinase function of LRRK2, thereby isolating its effects from other potential functions of the protein.

Quantitative Data Presentation

The inhibitory activity of Lrrk2-IN-1 on LRRK2 is summarized below.

Target IC50 Value Reference
LRRK2 (Wild-Type)13 nM[17][18][19]
LRRK2 (G2019S Mutant)6 nM[17][18][19]

The table below summarizes the contrasting effects of LRRK2 activity on key protein synthesis regulators as reported in different studies.

LRRK2 Status Effect on Protein Synthesis Key Substrate/Effector Model System Reference
Overexpression (WT/Mutant)Increase4E-BP1 Phosphorylation (↑)Drosophila, HEK-293T cells[11]
Overexpression (WT/Mutant)IncreaseRibosomal Protein S15 Phosphorylation (↑)Cellular models[1][12]
Constitutive ActivitySuppressioneIF2α-S52 (↑), eEF2-T57 (↑) PhosphorylationRodent neurons, PD patient fibroblasts[13][14]
LRRK2 InhibitionIncrease / RestorationNot specifiedRodent neurons, PD patient fibroblasts[13][14]
Knockdown / KnockoutIncrease4E-BP1 Phosphorylation (↑)Mouse kidney[4][20]
KnockdownDecrease4E-BP1 Protein Levels (↓)Cancer cell lines[11][21]

Visualizing LRRK2 Signaling and Experimental Design

Signaling Pathways

LRRK2_Protein_Synthesis_Pathway cluster_inhibition Pharmacological Intervention cluster_LRRK2 LRRK2 Kinase Activity cluster_downstream Downstream Effectors cluster_translation Translation Machinery Lrrk2_IN_1 Lrrk2-IN-1 LRRK2 LRRK2 Kinase Lrrk2_IN_1->LRRK2 Inhibits RPS15 Ribosomal Protein S15 LRRK2->RPS15 Phosphorylates (Stimulatory) [1, 8] Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates eEF2 eEF2 LRRK2->eEF2 Regulates Phosphorylation (Inhibitory) [3, 14] BP1 4E-BP1 LRRK2->BP1 Phosphorylates (Controversial) [2, 7, 19] mTOR mTOR Pathway mTOR->BP1 Phosphorylates (Stimulatory) Ribosome Ribosome RPS15->Ribosome Translation Protein Synthesis eEF2->Translation Elongation (Inhibits when P) eIF4E eIF4E BP1->eIF4E Inhibits eIF4E->Translation Initiates Ribosome->Translation

Caption: Proposed LRRK2 signaling pathways in protein synthesis.

Experimental Workflow

Experimental_Workflow cluster_assays Parallel Assays cluster_analysis Data Analysis start Start: Cell Culture (e.g., Neurons, Fibroblasts) treatment Treatment Groups: 1. Vehicle Control 2. Lrrk2-IN-1 start->treatment incubation Incubation Period treatment->incubation lysate_prep Cell Lysis & Protein Quantification incubation->lysate_prep sunset_assay Puromycin (B1679871) Pulse-Labeling (SUnSET Assay) incubation->sunset_assay western_blot Western Blot Analysis: - p-Rab10 (T73) - Total LRRK2 - p-4E-BP1, etc. lysate_prep->western_blot Sample Prep sunset_wb Western Blot for Puromycin Incorporation sunset_assay->sunset_wb Lysis & Prep quant_wb Densitometry of Western Blots western_blot->quant_wb sunset_wb->quant_wb stats Statistical Analysis (e.g., ANOVA, t-test) quant_wb->stats end Conclusion: Effect of LRRK2 Inhibition on Protein Synthesis stats->end

Caption: Workflow for assessing Lrrk2-IN-1's effect on protein synthesis.

Logical Framework

Logical_Framework cluster_cause Action cluster_mechanism Mechanism of Action cluster_effect Biological Outcome Inhibitor Administer Lrrk2-IN-1 Kinase_Activity LRRK2 Kinase Activity Decreases Inhibitor->Kinase_Activity Leads to Substrate_Phos Phosphorylation of Substrates (e.g., Rab10) Decreases Kinase_Activity->Substrate_Phos Results in Translation_Effect Global Protein Synthesis Rate Increases Substrate_Phos->Translation_Effect Causes

Caption: Logic of LRRK2 kinase inhibition on protein synthesis.

Detailed Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are generalized protocols for key experiments used to study LRRK2 and protein synthesis.

Protocol 1: LRRK2 Kinase Inhibition in Cultured Cells

This protocol describes the treatment of cells with Lrrk2-IN-1 to assess its impact on LRRK2 pathway activity.

  • Cell Culture: Plate cells (e.g., HEK293T, SH-SY5Y, or primary neurons) at a desired density and allow them to adhere and grow for 24-48 hours.

  • Inhibitor Preparation: Prepare a stock solution of Lrrk2-IN-1 (e.g., 10 mM in DMSO). On the day of the experiment, dilute the stock solution in fresh culture medium to the final desired concentrations (e.g., 10 nM - 1 µM). Include a vehicle-only control (DMSO).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing Lrrk2-IN-1 or vehicle.

  • Incubation: Incubate the cells for the desired time period (e.g., 90 minutes to 2 hours) at 37°C and 5% CO₂.

  • Cell Lysis: After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.

  • Downstream Analysis: The lysates are now ready for analysis by Western Blotting (Protocol 2) or other assays.

Protocol 2: Quantitative Immunoblotting for LRRK2 Pathway

This protocol is for assessing the phosphorylation status of LRRK2 substrates like Rab10.

  • Sample Preparation: Take 20-30 µg of protein lysate from Protocol 1 and mix with Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Example Antibodies: Rabbit anti-phospho-Rab10 (Thr73), Mouse anti-total Rab10, Rabbit anti-LRRK2 (phospho-Ser935), Mouse anti-total LRRK2, and a loading control like anti-β-actin.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system.

  • Quantification: Measure the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphoprotein signal to the total protein signal and/or the loading control.

Protocol 3: SUnSET Assay for Global Protein Synthesis

Surface Sensing of Translation (SUnSET) is a non-radioactive method to measure the rate of global protein synthesis.

  • Cell Culture and Treatment: Culture and treat cells with Lrrk2-IN-1 as described in Protocol 1. As a positive control for translation inhibition, treat a separate set of cells with a general protein synthesis inhibitor like cycloheximide (B1669411) (100 µg/mL) for 15-30 minutes prior to the next step.

  • Puromycin Labeling: During the last 15-30 minutes of the treatment incubation, add puromycin to the culture medium at a final concentration of 1-10 µM. Puromycin is an aminoacyl-tRNA analog that gets incorporated into nascent polypeptide chains, effectively terminating translation.

  • Cell Lysis: Immediately after the puromycin pulse, place the plates on ice and wash the cells twice with ice-cold PBS containing 100 µg/mL cycloheximide to halt translation and prevent puromycin-labeled peptide degradation.

  • Lysate Preparation: Lyse the cells and quantify protein concentration as described in Protocol 1.

  • Western Blotting: Perform Western blotting as detailed in Protocol 2, using a primary antibody against puromycin to detect the puromycin-labeled peptides. Also, probe for a loading control (e.g., β-actin).

  • Analysis: The total signal from the anti-puromycin antibody in each lane corresponds to the global rate of protein synthesis. Quantify the entire lane's signal using densitometry and normalize to the loading control. A decrease in signal indicates inhibition of protein synthesis, while an increase indicates stimulation.

Conclusion

The study of LRRK2's role in protein synthesis is an active and evolving area of research. The conflicting reports in the literature underscore the complexity of LRRK2's function, which may be cell-type or context-dependent. Chemical probes like Lrrk2-IN-1 are invaluable tools for dissecting the specific, kinase-dependent contributions of LRRK2 to this process. By acutely and selectively inhibiting LRRK2's enzymatic activity, researchers can move beyond genetic models of overexpression or knockout to understand the dynamic regulation of protein synthesis. The prevailing recent evidence, largely supported by the use of such inhibitors, suggests that hyperactive LRRK2, as seen in PD, acts as a suppressor of global protein synthesis. Reversing this suppression with inhibitors like Lrrk2-IN-1 represents a promising therapeutic avenue and a critical area for continued investigation.

References

Methodological & Application

Application Notes and Protocols for LRRK2 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-Rich Repeat Kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease. Mutations in the LRRK2 gene, particularly within its kinase domain, are a significant cause of both familial and sporadic forms of the disease.[1][2] Many of these pathogenic mutations, such as the G2019S substitution, lead to an increase in kinase activity, which is thought to contribute to neuronal toxicity.[3] Consequently, LRRK2 has emerged as a key therapeutic target, and inhibitors of its kinase activity are of significant interest in drug development.

This document provides a detailed protocol for an in vitro kinase assay to assess the potency and selectivity of inhibitors, using the well-characterized compound LRRK2-IN-1 as an example. The methodologies described herein can be adapted for the evaluation of other LRRK2 inhibitors.

LRRK2 Signaling Pathway and Inhibition

LRRK2 is a large, multi-domain protein that possesses both kinase and GTPase activity. Its kinase function is believed to be regulated by GTP binding and dimerization. A primary downstream signaling event involves the phosphorylation of a subset of Rab GTPase proteins, which play a role in vesicular trafficking.[4] Inhibitors like LRRK2-IN-1 act as ATP-competitive inhibitors, directly blocking the kinase domain and thereby preventing the phosphorylation of its substrates.[4][5]

LRRK2_Signaling cluster_inhibition Inhibition cluster_pathway LRRK2 Kinase Pathway LRRK2_IN_1 LRRK2-IN-1 LRRK2 Active LRRK2 (Kinase Domain) LRRK2_IN_1->LRRK2 Inhibits ATP ATP ATP->LRRK2 pRab_GTPase Phosphorylated Rab GTPase LRRK2->pRab_GTPase Phosphorylation Rab_GTPase Rab GTPase (Substrate) Rab_GTPase->LRRK2 Downstream Altered Vesicular Trafficking pRab_GTPase->Downstream

LRRK2 signaling and inhibition by LRRK2-IN-1.

Data Presentation: Potency of LRRK2-IN-1

LRRK2-IN-1 is a potent and selective inhibitor of LRRK2. Its efficacy has been quantified in various biochemical assays, demonstrating low nanomolar IC50 values against both wild-type (WT) LRRK2 and the pathogenic G2019S mutant.

InhibitorLRRK2 VariantIC50 (nM)Reference
LRRK2-IN-1WT13[5][6]
LRRK2-IN-1G2019S6[5][6]
LRRK2-IN-1R1441C8.6[7]

Experimental Protocols

Several methods can be employed to measure LRRK2 kinase activity in vitro, including radiometric assays using [γ-³²P]ATP and luminescence-based assays like the ADP-Glo™ Kinase Assay.[4][8] Below are detailed protocols for both a radiometric and a luminescence-based assay.

General Materials and Reagents
  • Enzyme: Purified, active LRRK2 (WT or mutant, e.g., G2019S). Recombinant LRRK2 can be expressed and purified from various systems, such as HEK293 cells.[2][4]

  • Substrate: LRRKtide peptide substrate or Myelin Basic Protein (MBP).[4][9]

  • Inhibitor: LRRK2-IN-1 (or other inhibitors) dissolved in DMSO.

  • Kinase Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate (B84403), 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT.[8][10]

  • ATP: 10 mM stock solution.

  • Plates: 96-well or 384-well plates suitable for the chosen detection method.

Protocol 1: Radiometric [γ-³²P]ATP Filter Binding Assay

This method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.

1. Preparation of Reagents:

  • Prepare serial dilutions of LRRK2-IN-1 in DMSO. A final DMSO concentration of 1% or less is recommended.

  • Dilute the LRRK2 enzyme and substrate (e.g., MBP) in Kinase Assay Buffer.

  • Prepare the ATP mixture containing both non-radioactive ATP and [γ-³²P]ATP.

2. Kinase Reaction:

  • In a 96-well plate, add 1 µL of the serially diluted LRRK2-IN-1 or DMSO (for control).

  • Add 20 µL of the LRRK2 enzyme solution.

  • Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.[4]

  • Initiate the reaction by adding 20 µL of the ATP/substrate mixture.

  • Incubate the plate for 15-60 minutes at 30°C with gentle agitation.[4][10]

3. Stopping the Reaction and Detection:

  • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[4]

  • Immediately immerse the P81 paper in a beaker containing 50 mM phosphoric acid to wash away unincorporated [γ-³²P]ATP.[4]

  • Wash the P81 papers three to four times with phosphoric acid.[4]

  • Perform a final wash with acetone (B3395972) to dry the papers.[4]

  • Measure the incorporated radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: ADP-Glo™ Luminescence-Based Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

1. Reaction Setup:

  • In a 384-well plate, add 1 µL of LRRK2-IN-1 dilution or DMSO.[8][9]

  • Add 2 µL of LRRK2 enzyme diluted in Kinase Buffer.[8][9]

  • Add 2 µL of a mixture of LRRKtide substrate and ATP in Kinase Buffer.[8][9]

2. Kinase Reaction:

  • Incubate the plate at room temperature for 120 minutes.[8][9]

3. ADP Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8][9]

  • Incubate at room temperature for 40 minutes.[8][9]

4. ATP Generation and Luminescence:

  • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP.[8][9]

  • Incubate at room temperature for 30 minutes to generate a luminescent signal.[8][9]

5. Data Acquisition and Analysis:

  • Measure the luminescence using a plate reader.

  • The luminescent signal is directly proportional to the amount of ADP formed and thus to the kinase activity.

  • Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, ATP) Setup Set up Reaction (Inhibitor + Enzyme) Reagents->Setup Initiate Initiate Reaction (Add ATP/Substrate) Setup->Initiate Incubate Incubate (30°C or RT) Initiate->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Signal (Radioactivity or Luminescence) Stop->Detect Analyze Data Analysis (IC50 Determination) Detect->Analyze

General workflow for an in vitro LRRK2 kinase assay.

References

Application Notes and Protocols for Lrrk2-IN-13 in Cell-Based LRRK2 Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of potent Leucine-rich repeat kinase 2 (LRRK2) inhibitors, exemplified by compounds from the LRRK2-IN series such as LRRK2-IN-1, in cell-based assays to monitor LRRK2 kinase activity. The protocols detailed below are essential for researchers investigating LRRK2 pathophysiology, particularly in the context of Parkinson's disease, and for the development of novel therapeutic agents targeting this kinase.

Mutations in the LRRK2 gene are a significant genetic contributor to both familial and sporadic Parkinson's disease.[1] The G2019S mutation, in particular, leads to increased kinase activity, making LRRK2 a prime therapeutic target.[1] LRRK2 inhibitors are crucial tools for studying the kinase's role in cellular processes and for preclinical drug development. LRRK2-IN-1 is a potent and selective ATP-competitive inhibitor of LRRK2.[2]

The primary readouts for LRRK2 kinase activity in a cellular context are the autophosphorylation of LRRK2 at Serine 1292 (pS1292) and the phosphorylation of its substrates, most notably Rab10 at Threonine 73 (pT73).[3][4] A decrease in the phosphorylation of these sites is a reliable indicator of LRRK2 kinase inhibition.[1]

Data Presentation

The inhibitory activity of potent LRRK2 inhibitors like LRRK2-IN-1 is typically characterized by their half-maximal inhibitory concentration (IC50) values, which are determined through in vitro kinase assays and cell-based assays. The following tables summarize key quantitative data for LRRK2-IN-1, which can be used as a reference for similar potent LRRK2 inhibitors.

Inhibitor Target Assay Type IC50 (nM)
LRRK2-IN-1LRRK2 (WT)Biochemical13
LRRK2-IN-1LRRK2 (G2019S)Biochemical6

Table 1: Biochemical IC50 values for LRRK2-IN-1 against wild-type (WT) and G2019S mutant LRRK2.[5][6]

Inhibitor Cell Line Target Assay Type IC50 (µM)
LRRK2-IN-1SH-SY5YLRRK2 (G2019S)TR-FRET (pSer935)0.06
LRRK2-IN-1HEK293TLRRK2 (G2019S)TR-FRET (pSer935)0.06
LRRK2-IN-1U-2 OSLRRK2 (G2019S)TR-FRET (pSer935)0.05

Table 2: Cellular IC50 values for LRRK2-IN-1 determined by a TR-FRET assay for LRRK2 pSer935.[7] Note: While pS935 is a reliable marker for target engagement, pS1292 and pRab10 are more direct readouts of kinase activity.[8][9]

Parameter Cell Line Concentration Observation
Cytotoxicity (IC50)HepG249.3 µMModerate cytotoxicity at higher concentrations.
GenotoxicityNot specified3.9 µM (without S9)Genotoxicity observed at lower concentrations.
GenotoxicityNot specified15.6 µM (with S9)Genotoxicity observed at lower concentrations.

Table 3: Cytotoxicity and genotoxicity profile of LRRK2-IN-1.[10] It is crucial to assess the cytotoxicity of any inhibitor in the cell line used for the inhibition assays.

LRRK2 Signaling Pathway and Inhibitor Action

The following diagram illustrates the central role of LRRK2 in phosphorylating Rab GTPases and the point of intervention for LRRK2 inhibitors.

LRRK2_Signaling_Pathway cluster_upstream Upstream Signals cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Effects Upstream_Activators Upstream Activators (e.g., Membrane Proteins, Phosphorylation Regulators) LRRK2 LRRK2 Upstream_Activators->LRRK2 Activation pLRRK2 Active LRRK2 (pS1292) LRRK2->pLRRK2 Autophosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) pLRRK2->Rab_GTPases Phosphorylation pRab_GTPases Phosphorylated Rab GTPases (pT73-Rab10) Rab_GTPases->pRab_GTPases Vesicular_Trafficking Vesicular Trafficking & Autophagy pRab_GTPases->Vesicular_Trafficking Modulation of Lrrk2_IN_13 Lrrk2-IN-13 Lrrk2_IN_13->pLRRK2 Inhibition

LRRK2 signaling and inhibitor intervention.

Experimental Protocols

Cellular LRRK2 Kinase Inhibition Assay by Western Blot

This protocol details the measurement of LRRK2 kinase inhibition in a cellular context by assessing the phosphorylation of LRRK2 (pS1292) and its substrate Rab10 (pT73) using Western blot analysis.

Materials:

  • Cell line expressing LRRK2 (e.g., SH-SY5Y, HEK293T, or primary cells like PBMCs)

  • This compound or other LRRK2 inhibitor

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-pLRRK2 (S1292)

    • Mouse anti-LRRK2 (total)

    • Rabbit anti-pRab10 (T73)

    • Mouse anti-Rab10 (total)

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Tris-buffered saline with Tween 20 (TBST)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well or 12-well plate and allow them to adhere and reach 70-80% confluency.

    • Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range is 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

    • Remove the old medium and add the medium containing the different concentrations of the inhibitor.

    • Incubate the cells for the desired treatment period (e.g., 1-2 hours).

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (total cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

Data Analysis:

  • Quantify the band intensities using image analysis software.

  • Normalize the pLRRK2 (S1292) and pRab10 (T73) signals to their respective total protein levels.

  • Plot the normalized phosphorylation levels against the inhibitor concentration to generate a dose-response curve and determine the cellular IC50.

Cell Viability Assay (MTT Assay)

It is essential to determine the cytotoxic effects of the LRRK2 inhibitor on the chosen cell line to ensure that the observed inhibition of LRRK2 activity is not due to cell death.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range to test is 0 µM to 50 µM.[10]

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the old medium and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the inhibitor concentration to determine the CC50 (half-maximal cytotoxic concentration).

Experimental Workflow Diagram

The following diagram outlines the general workflow for a cell-based LRRK2 inhibition assay.

LRRK2_Inhibition_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., SH-SY5Y, HEK293T) Start->Cell_Culture Inhibitor_Treatment 2. This compound Treatment (Dose-response) Cell_Culture->Inhibitor_Treatment Cell_Lysis 3. Cell Lysis Inhibitor_Treatment->Cell_Lysis Cell_Viability_Assay Parallel Assay: Cell Viability (MTT) Inhibitor_Treatment->Cell_Viability_Assay Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot 5. Western Blot (pLRRK2, pRab10) Protein_Quantification->Western_Blot Data_Analysis 6. Data Analysis (Densitometry) Western_Blot->Data_Analysis IC50_Determination 7. IC50 Determination Data_Analysis->IC50_Determination End End IC50_Determination->End

Workflow for LRRK2 inhibition assay.

References

Application Notes and Protocols for Lrrk2-IN-13 Treatment in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly Parkinson's disease (PD). Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic PD. The G2019S mutation, located within the kinase domain, leads to hyperactivation of LRRK2 and is a prime target for therapeutic intervention. Lrrk2-IN-13 is a potent and selective inhibitor of LRRK2 kinase activity. These application notes provide a detailed protocol for the use of this compound in primary neuron cultures to investigate LRRK2-mediated signaling pathways and associated neuronal phenotypes.

Mechanism of Action

This compound is a small molecule inhibitor that targets the ATP-binding site of the LRRK2 kinase domain, effectively blocking its phosphotransferase activity. By inhibiting LRRK2, this compound allows for the elucidation of the downstream consequences of LRRK2 signaling. LRRK2 has been implicated in a variety of cellular processes, and its inhibition can impact:

  • Autophagy: LRRK2 is known to regulate autophagy, and its inhibition can modulate the clearance of cellular debris and aggregated proteins.[1][2][3][4][5][6]

  • Vesicle Trafficking: LRRK2 plays a role in synaptic vesicle endocytosis and recycling.[7][8][9] Its inhibition can therefore influence neurotransmission.

  • Cytoskeletal Dynamics: LRRK2 interacts with microtubules and can affect neurite outgrowth and maintenance.[7][10][11][12][13][14]

  • Neuroinflammation: LRRK2 activity is linked to inflammatory responses in the brain, and its inhibition may have anti-inflammatory effects.[15]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueSpecies/System
IC50 (WT LRRK2) 0.57 nMin vitro kinase assay
IC50 (G2019S LRRK2) 0.22 nMin vitro kinase assay

Note: Data derived from publicly available datasheets. Further validation in specific cellular models is recommended.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in primary neuron cultures.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Bring the this compound powder and DMSO to room temperature.

  • Briefly centrifuge the vial of this compound to ensure all powder is at the bottom.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Treatment of Primary Neuron Cultures with this compound

Objective: To treat primary neuron cultures with this compound to inhibit LRRK2 kinase activity and assess its effects on neuronal signaling and morphology. This protocol is a general guideline and may require optimization for your specific experimental conditions.

Materials:

  • Primary neuron cultures (e.g., cortical, hippocampal, or dopaminergic neurons)

  • Complete neuron culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMax, and antibiotics)

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Culture primary neurons to the desired developmental stage (e.g., 5-7 days in vitro - DIV).

  • Prepare working solutions of this compound by diluting the 10 mM stock solution in pre-warmed complete neuron culture medium. A suggested starting concentration range is 1 nM to 100 nM. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.

  • Prepare a vehicle control working solution by diluting DMSO to the same final concentration as in the this compound-treated wells.

  • Carefully remove a portion of the old culture medium from the neurons and replace it with the medium containing the desired concentration of this compound or vehicle control.

  • Incubate the neurons for the desired treatment duration (e.g., 24 hours for signaling studies, or 7-14 days for chronic treatment and morphological studies).

  • Proceed with downstream analysis.

Protocol 3: Assessment of LRRK2 Kinase Activity by Western Blot

Objective: To determine the effectiveness of this compound in inhibiting LRRK2 kinase activity by measuring the phosphorylation of LRRK2 at Ser935 or its autophosphorylation at Ser1292.

Materials:

  • Primary neuron cultures treated with this compound or vehicle

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-pLRRK2 (Ser935)

    • Rabbit anti-pLRRK2 (Ser1292)

    • Mouse or Rabbit anti-LRRK2 (total)

    • Mouse anti-β-actin or GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize pLRRK2 levels to total LRRK2 and the loading control.

Protocol 4: Neurite Outgrowth Assay

Objective: To quantify the effect of this compound on neurite outgrowth in primary neurons.

Materials:

  • Primary neuron cultures treated with this compound or vehicle

  • Microscope with imaging capabilities

  • Image analysis software (e.g., ImageJ with the NeuronJ plugin)

  • Antibodies for neuronal markers (e.g., anti-β-III-tubulin or anti-MAP2) for immunocytochemistry (optional)

Procedure:

  • After the desired treatment period, fix the primary neuron cultures with 4% paraformaldehyde.

  • If performing immunocytochemistry, permeabilize the cells, block, and stain with neuronal markers according to standard protocols.

  • Acquire images of the neurons using a fluorescence or phase-contrast microscope.

  • Using image analysis software, trace the neurites of individual neurons to measure the total neurite length and the number of branches per neuron.

  • Statistically analyze the data to compare neurite outgrowth between this compound-treated and vehicle-treated neurons.

Visualizations

LRRK2_Signaling_Pathway LRRK2 LRRK2 Kinase_Activity Kinase Activity LRRK2->Kinase_Activity possesses Lrrk2_IN_13 This compound Lrrk2_IN_13->Kinase_Activity inhibits GTP_GDP GTP/GDP Binding GTP_GDP->LRRK2 regulates Autophagy Autophagy Kinase_Activity->Autophagy Vesicle_Trafficking Vesicle Trafficking Kinase_Activity->Vesicle_Trafficking Cytoskeletal_Dynamics Cytoskeletal Dynamics Kinase_Activity->Cytoskeletal_Dynamics Neuroinflammation Neuroinflammation Kinase_Activity->Neuroinflammation Rab_GTPases Rab GTPases Kinase_Activity->Rab_GTPases phosphorylates Microtubules Microtubules Kinase_Activity->Microtubules interacts with Cell_Survival Neuronal Survival Autophagy->Cell_Survival Synaptic_Function Synaptic Function Vesicle_Trafficking->Synaptic_Function Neurite_Outgrowth Neurite Outgrowth Cytoskeletal_Dynamics->Neurite_Outgrowth Neurite_Outgrowth->Cell_Survival Synaptic_Function->Cell_Survival Neuroinflammation->Cell_Survival modulates Rab_GTPases->Vesicle_Trafficking regulates Microtubules->Cytoskeletal_Dynamics regulates

Caption: LRRK2 signaling pathways and the inhibitory action of this compound.

Experimental_Workflow Start Primary Neuron Culture (e.g., DIV 5-7) Treatment Treat with this compound (e.g., 1-100 nM) or Vehicle (DMSO) Start->Treatment Incubation Incubate (24h to 14 days) Treatment->Incubation Endpoint Downstream Analysis Incubation->Endpoint Western Western Blot (pLRRK2 / Total LRRK2) Endpoint->Western ICC Immunocytochemistry (Neuronal Markers) Endpoint->ICC Neurite Neurite Outgrowth Analysis ICC->Neurite

Caption: Experimental workflow for this compound treatment of primary neurons.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: Recommended Dosage and Methodologies for LRRK2 Inhibitors in Preclinical Parkinson's Disease Research.

Disclaimer: As of the latest literature review, "Lrrk2-IN-13" is not a widely documented Leucine-rich repeat kinase 2 (LRRK2) inhibitor. The following application notes and protocols are based on established methodologies for other potent, selective, and brain-penetrant LRRK2 inhibitors such as MLi-2, GNE-7915, and PF-06447475. Researchers should use this information as a guide and undertake compound-specific optimization and validation for novel inhibitors like this compound.

Introduction

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[1] The resulting LRRK2 protein often exhibits increased kinase activity, making it a prime therapeutic target.[2][3] Small molecule inhibitors of LRRK2 kinase activity are therefore crucial tools for investigating PD pathogenesis and for developing potential disease-modifying therapies.[3] These notes provide detailed protocols and data for the in vivo application of LRRK2 inhibitors in mouse models of PD, offering a foundational framework for preclinical studies.

Data Presentation: In Vivo Study Parameters for LRRK2 Inhibitors

The following table summarizes key parameters from published studies on well-characterized LRRK2 inhibitors in mice. This data can serve as a starting point for designing experiments with new compounds.

ParameterThis compoundMLi-2 (Reference Compound)GNE-7915 (Reference Compound)PF-06447475 (Reference Compound)
Mouse Strain C57BL/6, LRRK2 G2019S knock-in, various transgenic modelsC57BL/6, G2019S LRRK2 knock-in, Vps35 p.D620N knock-in[4]C57BL/6, LRRK2 R1441G knock-in[4][5]Wild-type, G2019S LRRK2 BAC transgenic rats[6]
Administration Route Oral (p.o.), Intraperitoneal (i.p.)Oral gavage, In-diet, Intraperitoneal (i.p.)[4][7]Subcutaneous (s.c.)[4][5]Oral (p.o.), Intraperitoneal (i.p.)[8][9]
Dosage Range Optimization required (starting point: 5-50 mg/kg)5 - 60 mg/kg (oral gavage)[4][7], 10 - 60 mg/kg/day (in-diet)[7]100 mg/kg (s.c.)[4][5]2.5 - 10 mg/kg (i.p.)[8], 3 - 30 mg/kg (p.o. in rats)[6]
Vehicle Optimization required (e.g., 45% Captisol in sterile water, 40% Hydroxypropyl-β-Cyclodextran in water)45% Captisol in sterile water[4], 40% (w/v) Hydroxypropyl-β-Cyclodextran[4]Not specified[4]10% propylene (B89431) glycol, 20% PEG-400, and 70% 0.5% methylcellulose (B11928114) (in rats)[9]
Treatment Duration Acute (single dose) to Chronic (weeks to months)Acute to Chronic (up to 3 months)[10][11]Acute to Chronic (18 weeks)[5]Acute to Chronic (14 days in rats)[6]

Experimental Protocols

Protocol 1: Acute LRRK2 Inhibition via Oral Gavage

This protocol is designed for rapid, transient inhibition of LRRK2 to assess target engagement and pharmacodynamics.

Objective: To determine the acute effects of a LRRK2 inhibitor on its target in the central nervous system and peripheral tissues.

Materials:

  • LRRK2 Inhibitor (e.g., this compound)

  • Vehicle (e.g., 45% w/v Captisol in sterile water)

  • Standard laboratory mice (e.g., C57BL/6) or a relevant PD model

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Standard laboratory equipment for tissue processing

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of the LRRK2 inhibitor based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice.

    • Prepare the vehicle solution.

    • Suspend or dissolve the inhibitor in the vehicle. Sonication may be necessary to achieve a uniform suspension. Prepare fresh daily.[4]

  • Animal Dosing:

    • Acclimatize mice to handling and the gavage procedure for several days before the experiment.

    • Weigh each mouse on the day of dosing for accuracy.

    • Administer the inhibitor solution or vehicle control via oral gavage. The volume should typically be 5-10 µL/g of body weight.[4]

  • Tissue Collection and Analysis:

    • Euthanize mice at a predetermined time point post-dosing (e.g., 1-4 hours) to assess peak inhibitor activity.[4]

    • Collect brain and peripheral tissues (e.g., kidney, lung) and snap-freeze in liquid nitrogen for later analysis.

    • Prepare tissue lysates and perform Western blotting to analyze LRRK2 autophosphorylation (e.g., pS1292) or the phosphorylation of downstream targets like Rab10 to confirm target engagement.[7][12]

Protocol 2: Chronic LRRK2 Inhibition via In-Diet Formulation

This protocol is suitable for long-term studies to investigate the therapeutic efficacy of sustained LRRK2 inhibition.

Objective: To evaluate the long-term effects of LRRK2 inhibition on disease pathology and behavioral phenotypes.

Materials:

  • LRRK2 Inhibitor

  • Custom diet formulation service

  • Standard laboratory mice or a relevant PD model

Procedure:

  • Diet Formulation:

    • Determine the target daily dose (e.g., 30 mg/kg/day).[10]

    • Based on the average daily food consumption of the mouse strain (typically 3-5 g for a 30 g mouse), calculate the required concentration of the inhibitor to be incorporated into the chow (e.g., 240 mg of inhibitor per kg of diet).[10]

    • Work with a reputable vendor to prepare the custom inhibitor-formulated and control diets.

  • Animal Treatment:

    • House mice individually or in small groups with ad libitum access to the formulated or control diet and water.

    • Monitor food intake and body weight regularly to ensure the intended dosage is being administered.[10]

  • Study Duration and Analysis:

    • The treatment duration can range from several weeks to months, depending on the study's objectives.[5][10]

    • Behavioral tests (e.g., rotarod, grip strength) can be performed at various intervals during the study to assess functional outcomes.[10]

    • At the end of the study, collect tissues for biochemical (e.g., Western blot, immunohistochemistry) and histopathological analysis as described in Protocol 1.[10]

Visualizations: Signaling Pathways and Experimental Workflows

LRRK2_Signaling_Pathway LRRK2 Signaling Pathway in Parkinson's Disease cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Protein cluster_downstream Downstream Effects Genetic Mutations (G2019S) Genetic Mutations (G2019S) LRRK2 LRRK2 (Kinase & GTPase Domains) Genetic Mutations (G2019S)->LRRK2 Activates Cellular Stress Cellular Stress Cellular Stress->LRRK2 Activates Rab GTPases\n(e.g., Rab10) Rab GTPases (e.g., Rab10) LRRK2->Rab GTPases\n(e.g., Rab10) Phosphorylates Cytoskeletal Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal Dynamics Vesicular Trafficking Vesicular Trafficking Rab GTPases\n(e.g., Rab10)->Vesicular Trafficking Autophagy/Lysosomal Pathway Autophagy/Lysosomal Pathway Rab GTPases\n(e.g., Rab10)->Autophagy/Lysosomal Pathway Neuronal Dysfunction Neuronal Dysfunction Vesicular Trafficking->Neuronal Dysfunction Autophagy/Lysosomal Pathway->Neuronal Dysfunction Cytoskeletal Dynamics->Neuronal Dysfunction Inhibitor This compound (LRRK2 Inhibitor) Inhibitor->LRRK2 Inhibits Kinase Activity

Caption: LRRK2 signaling pathway and point of inhibition.

Experimental_Workflow In Vivo LRRK2 Inhibitor Testing Workflow cluster_setup Phase 1: Study Setup cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Endpoint Analysis cluster_conclusion Phase 4: Conclusion A Hypothesis: LRRK2 inhibition will ameliorate PD-like pathology B Select Mouse Model (e.g., LRRK2 G2019S KI) A->B C Compound Formulation (this compound in suitable vehicle) B->C D Animal Dosing (Acute or Chronic Protocol) C->D E Behavioral Analysis (e.g., Rotarod, Grip Strength) D->E F Tissue Collection (Brain, Kidney, Lung) D->F I Data Interpretation & Conclusion E->I G Biochemical Analysis (Western Blot for pLRRK2, pRab10) F->G H Histopathological Analysis (Immunohistochemistry) F->H G->I H->I

Caption: General experimental workflow for in vivo studies.

References

Measuring Lrrk2-IN-13 Target Engagement in the Central Nervous System: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has been genetically linked to Parkinson's disease (PD).[1] Mutations in the LRRK2 gene are a common cause of familial PD and are also a risk factor for the sporadic form of the disease.[1][2] A gain-of-function increase in LRRK2 kinase activity is believed to be a key pathogenic event, making LRRK2 an attractive therapeutic target.[3] Lrrk2-IN-13 is a potent and brain-penetrant inhibitor of LRRK2 kinase activity.[4] Measuring the extent to which this compound engages its target in the central nervous system (CNS) is crucial for its preclinical and clinical development.

These application notes provide detailed protocols for assessing this compound target engagement in the CNS by measuring the phosphorylation status of LRRK2 itself and its downstream substrate, Rab10.

LRRK2 Signaling Pathway and Inhibition

LRRK2 is a complex protein with both kinase and GTPase activity.[5] Its activation leads to the phosphorylation of a subset of Rab GTPases, including Rab10, which are involved in vesicular trafficking.[2][6] LRRK2 itself is subject to phosphorylation at several sites, including Serine 935 (S935). While not a direct autophosphorylation site, the phosphorylation of S935 is dependent on LRRK2 kinase activity and is reliably decreased upon treatment with LRRK2 kinase inhibitors.[7][8] Therefore, a reduction in pS935-LRRK2 serves as a robust, albeit indirect, biomarker of LRRK2 kinase inhibition.[8][9] A more direct measure of LRRK2 kinase activity in vivo is the phosphorylation of its substrates, such as Rab10 at Threonine 73 (pT73-Rab10).[9][10]

This compound and other type I kinase inhibitors act by competing with ATP for binding to the kinase domain of LRRK2, thereby preventing the phosphorylation of its substrates.[11]

LRRK2_Signaling_Pathway cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Substrate This compound This compound LRRK2 LRRK2 This compound->LRRK2 Inhibits pS935-LRRK2 pS935-LRRK2 LRRK2->pS935-LRRK2 Leads to (indirect) Rab10 Rab10 LRRK2->Rab10 Phosphorylates pT73-Rab10 pT73-Rab10 Rab10->pT73-Rab10

Diagram 1: LRRK2 signaling and inhibition by this compound.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound against wild-type (WT) and G2019S mutant LRRK2. The G2019S mutation is the most common pathogenic mutation and results in increased kinase activity.[3]

CompoundTargetAssay TypeIC50 (nM)Reference
This compoundLRRK2 (WT)Biochemical0.57[4]
This compoundLRRK2 (G2019S)Biochemical0.22[4]

Experimental Protocols

Western Blotting for pS935-LRRK2 and Total LRRK2 in Mouse Brain Tissue

This protocol describes the detection of pS935-LRRK2 and total LRRK2 in brain tissue lysates from mice treated with this compound.

Materials:

  • Brain tissue (e.g., striatum, cortex)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • NuPAGE™ LDS Sample Buffer and Reducing Agent

  • Precast polyacrylamide gels (e.g., NuPAGE™ 4-12% Bis-Tris)

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-pS935-LRRK2

    • Mouse anti-total LRRK2

    • Rabbit or mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Tissue Lysis:

    • Homogenize frozen brain tissue in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.[12]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (lysate) and determine the protein concentration using a BCA assay.[12]

  • Sample Preparation:

    • Dilute lysates to a final protein concentration of 1-2 µg/µL.[12]

    • Add LDS sample buffer and reducing agent, and heat at 70°C for 10 minutes.

  • Gel Electrophoresis and Transfer:

    • Load 20-30 µg of protein per lane onto the gel.

    • Run the gel according to the manufacturer's instructions.

    • Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with HRP-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using appropriate software and normalize pS935-LRRK2 to total LRRK2 and/or a loading control.

Western_Blot_Workflow start Brain Tissue Homogenization in Lysis Buffer protein_quant Protein Quantification (BCA Assay) start->protein_quant sample_prep Sample Preparation (LDS Buffer + Heat) protein_quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-pS935/total LRRK2) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection and Imaging secondary_ab->detection analysis Data Analysis (Band Densitometry) detection->analysis

Diagram 2: Western blot workflow for LRRK2 analysis.
ELISA for pS935-LRRK2 and Total LRRK2

This protocol provides a high-throughput method for quantifying LRRK2 phosphorylation. Several commercial ELISA kits are available for this purpose.[5][13] The following is a general protocol.

Materials:

  • Brain tissue lysates (prepared as for Western blotting)

  • LRRK2 ELISA kit (containing capture antibody-coated plates, detection antibodies, standards, and buffers)

  • Plate reader

Protocol:

  • Sample Preparation:

    • Dilute brain tissue lysates to fall within the detection range of the assay.

    • Prepare a standard curve using the provided recombinant LRRK2 standards.

  • ELISA Procedure:

    • Add standards and samples to the wells of the antibody-coated microplate.

    • Incubate as per the kit instructions (typically 1-2 hours at room temperature).

    • Wash the wells multiple times with the provided wash buffer.

    • Add the detection antibody (e.g., anti-pS935-LRRK2 or anti-total LRRK2).

    • Incubate as per the kit instructions.

    • Wash the wells.

    • Add the substrate solution and incubate until color develops.

    • Add the stop solution.

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength using a plate reader.

    • Generate a standard curve and calculate the concentration of pS935-LRRK2 and total LRRK2 in the samples.

    • Express target engagement as the ratio of pS935-LRRK2 to total LRRK2.

Immunohistochemistry (IHC) for pT73-Rab10 in Rat Brain Sections

This protocol allows for the visualization and semi-quantitative analysis of LRRK2 kinase activity in specific brain regions.

Materials:

  • Paraformaldehyde (PFA)-fixed, cryoprotected brain sections (30-40 µm)

  • Phosphate-buffered saline (PBS)

  • Antigen retrieval solution (e.g., 10 mM sodium citrate, pH 6.0)

  • Blocking solution (e.g., 5-10% normal goat serum in PBST)

  • Primary antibody: Rabbit anti-pT73-Rab10

  • Fluorescently labeled secondary antibody (e.g., Goat anti-rabbit Alexa Fluor 488)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Tissue Preparation:

    • Wash free-floating brain sections three times in PBS.

    • Perform antigen retrieval by incubating sections in pre-heated antigen retrieval solution.[14]

    • Wash sections three times in PBS.

  • Immunostaining:

    • Block non-specific binding by incubating sections in blocking solution for 1-2 hours at room temperature.[15][16]

    • Incubate sections with the primary anti-pT73-Rab10 antibody (diluted in blocking solution) overnight at 4°C.[17]

    • Wash sections three times in PBST.

    • Incubate sections with the fluorescently labeled secondary antibody (diluted in blocking solution) for 2 hours at room temperature in the dark.[15]

    • Wash sections three times in PBST in the dark.

    • Counterstain with DAPI for 5-10 minutes.

    • Wash sections in PBS.

  • Mounting and Imaging:

    • Mount the sections onto glass slides and coverslip with mounting medium.

    • Image the sections using a fluorescence or confocal microscope.

    • Analyze the intensity and distribution of the pT73-Rab10 signal.

IHC_Workflow start PFA-fixed Brain Sections antigen_retrieval Antigen Retrieval start->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation (anti-pT73-Rab10) blocking->primary_ab secondary_ab Fluorescent Secondary Antibody Incubation primary_ab->secondary_ab counterstain DAPI Counterstain secondary_ab->counterstain mounting Mounting and Coverslipping counterstain->mounting imaging Fluorescence Microscopy mounting->imaging

Diagram 3: Immunohistochemistry workflow for pT73-Rab10.

Conclusion

The protocols outlined in these application notes provide robust methods for assessing the target engagement of this compound in the central nervous system. By measuring the phosphorylation of LRRK2 at S935 and its substrate Rab10 at T73, researchers can obtain quantitative and qualitative data to guide the development of LRRK2-targeted therapeutics for Parkinson's disease and other neurodegenerative disorders. The choice of assay will depend on the specific research question, required throughput, and available resources. Western blotting provides a semi-quantitative readout, ELISA offers high-throughput quantification, and immunohistochemistry allows for the spatial localization of LRRK2 activity within the complex architecture of the brain.

References

Application Notes and Protocols: Monitoring LRRK2 Kinase Activity with pRab10 Western Blotting Following Lrrk2-IN-13 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of both familial and sporadic Parkinson's disease. Pathogenic mutations in the LRRK2 gene, such as the common G2019S substitution, lead to increased kinase activity, making LRRK2 a prime therapeutic target. A key downstream substrate of LRRK2 is the small GTPase Rab10. LRRK2-mediated phosphorylation of Rab10 at threonine 73 (pRab10 T73) is a direct and robust biomarker of LRRK2 kinase activity in cellular and in vivo models. Consequently, potent and selective LRRK2 inhibitors are expected to decrease pRab10 levels. This document provides a detailed protocol for assessing the efficacy of a LRRK2 inhibitor, Lrrk2-IN-13, by monitoring changes in pRab10 levels via Western blot.

Signaling Pathway

LRRK2 acts as a protein kinase, transferring a phosphate (B84403) group to its substrate, Rab10. This phosphorylation event is a key step in the signaling cascade. This compound is a potent inhibitor that blocks the kinase activity of LRRK2, thereby reducing the phosphorylation of Rab10.

LRRK2_Pathway LRRK2 Active LRRK2 pRab10 pRab10 (T73) LRRK2->pRab10 Phosphorylation Rab10 Rab10 Rab10->LRRK2 Lrrk2_IN_13 This compound Lrrk2_IN_13->LRRK2 Inhibition

Caption: LRRK2-mediated phosphorylation of Rab10 and its inhibition by this compound.

Experimental Workflow

The following diagram outlines the key steps for the Western blot analysis of pRab10 after treating cells with this compound.

WB_Workflow cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis cell_seeding 1. Cell Seeding inhibitor_treatment 2. This compound Treatment cell_seeding->inhibitor_treatment cell_lysis 3. Cell Lysis inhibitor_treatment->cell_lysis protein_quant 4. Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page 5. SDS-PAGE protein_quant->sds_page transfer 6. Protein Transfer sds_page->transfer blocking 7. Membrane Blocking transfer->blocking pri_ab 8. Primary Antibody Incubation (anti-pRab10, anti-Rab10, anti-GAPDH) blocking->pri_ab sec_ab 9. Secondary Antibody Incubation pri_ab->sec_ab detection 10. Chemiluminescent Detection sec_ab->detection densitometry 11. Densitometry Analysis detection->densitometry normalization 12. Normalization & Quantification densitometry->normalization

Caption: Workflow for Western blot analysis of pRab10 after this compound treatment.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding : Plate a suitable cell line (e.g., HEK293T, A549, or primary neurons) at an appropriate density to achieve 70-80% confluency on the day of the experiment.

  • This compound Preparation : Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations.

  • Treatment : Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.

  • Incubation : Incubate the cells at 37°C in a CO2 incubator for a predetermined duration (e.g., 1-4 hours).

Cell Lysis
  • After treatment, place the cell culture plates on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

  • Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each cell lysate using a BCA protein assay kit according to the manufacturer's instructions.

Western Blotting
  • SDS-PAGE : Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. Load equal amounts of protein (e.g., 10-20 µg) per lane onto a 12% SDS-polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer method.

  • Blocking : Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with the primary antibody against pRab10 (Thr73) diluted in blocking buffer overnight at 4°C with gentle agitation. It is also recommended to probe separate blots or strip and re-probe for total Rab10 and a loading control (e.g., GAPDH, β-actin).

  • Washing : Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation : Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.

  • Detection : Wash the membrane three times for 10 minutes each with TBST. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Data Presentation

The quantitative data from the Western blot analysis should be presented in a clear and structured table. Densitometry analysis should be performed using software such as ImageJ to quantify the band intensities. The pRab10 signal should be normalized to the total Rab10 signal, which is then normalized to the loading control.

Note: The following data is for illustrative purposes and represents typical results observed with potent LRRK2 inhibitors. Actual results will vary depending on the specific experimental conditions and cell type used.

Treatment GroupConcentration (nM)Normalized pRab10/Total Rab10 Ratio (Arbitrary Units)Fold Change vs. Vehicle
Vehicle (DMSO)01.001.00
This compound100.450.45
This compound500.150.15
This compound1000.050.05

Troubleshooting

  • No or Weak pRab10 Signal : Ensure the cell line expresses sufficient levels of LRRK2 and Rab10. Optimize the primary antibody concentration and incubation time.

  • High Background : Ensure adequate blocking of the membrane. Optimize primary and secondary antibody concentrations. Increase the number and duration of washing steps.

  • Inconsistent Results : Ensure equal protein loading by performing accurate protein quantification and using a reliable loading control. Maintain consistent experimental conditions (e.g., cell confluency, treatment times, antibody dilutions).

By following this detailed protocol, researchers can effectively utilize Western blotting to assess the efficacy of this compound in inhibiting LRRK2 kinase activity through the downstream marker, pRab10.

Application of Lrrk2-IN-13 in iPSC-Derived Dopaminergic Neurons: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a major genetic contributor to both familial and sporadic Parkinson's disease (PD). The G2019S mutation, the most common LRRK2 mutation, leads to increased kinase activity, which is implicated in the neurodegenerative process. Induced pluripotent stem cell (iPSC)-derived dopaminergic (DA) neurons from PD patients carrying LRRK2 mutations provide a powerful in vitro model to study disease pathogenesis and for the preclinical evaluation of novel therapeutic agents. These patient-derived neurons recapitulate key pathological features of PD, including increased susceptibility to oxidative stress, accumulation of α-synuclein, and deficits in neurite outgrowth.

Lrrk2-IN-13 is a potent and selective inhibitor of LRRK2 kinase activity. By targeting the hyperactive kinase, this compound offers a promising tool to investigate the downstream consequences of LRRK2 signaling and to evaluate the therapeutic potential of LRRK2 inhibition in rescuing disease-related phenotypes in iPSC-derived DA neurons. While specific data for this compound is emerging, data from its close analog, Lrrk2-IN-1, provides a strong rationale for its application.

Key Applications

  • Investigation of LRRK2-mediated signaling pathways: Elucidate the role of LRRK2 kinase activity in cellular processes such as mitochondrial function, autophagy, and vesicle trafficking.[1]

  • Rescue of disease-related phenotypes: Assess the ability of this compound to reverse pathological phenotypes in LRRK2 mutant iPSC-derived dopaminergic neurons, such as reduced neurite complexity and α-synuclein accumulation.[1][2]

  • High-throughput screening: Utilize iPSC-derived neurons as a platform for screening and validating potential therapeutic compounds targeting LRRK2.[3]

  • Target validation: Confirm the role of LRRK2 kinase activity in the pathogenic cascade of Parkinson's disease.

Data Presentation

The following tables summarize quantitative data from studies using the potent LRRK2 inhibitor Lrrk2-IN-1, a close analog of this compound, in iPSC-derived dopaminergic neurons.

Table 1: Effect of Lrrk2-IN-1 on Neurite Outgrowth in LRRK2 G2019S iPSC-Derived Dopaminergic Neurons
Cell Type LRRK2 G2019S iPSC-derived mesencephalic dopaminergic (mesDA) neurons
Treatment 1 µM Lrrk2-IN-1 for 24 hours
Parameter Measured Neurite Length
Result LRRK2 G2019S mesDA neurons exhibited significantly reduced neurite lengths compared to isogenic controls. Treatment with 1 µM Lrrk2-IN-1 rescued this decrease in neurite length.[1]
Reference Induced pluripotent stem cell‐based modeling of mutant LRRK2‐associated Parkinson's disease - PMC.[1]
Table 2: Effect of LRRK2 Inhibition on α-Synuclein Levels in LRRK2 G2019S iPSC-Derived Neurons
Cell Type iPSC-derived neurons from four subjects with the LRRK2 G2019S mutation
Treatment Chronic treatment with two distinct LRRK2 inhibitors
Parameter Measured α-synuclein accumulation
Result α-synuclein accumulation was significantly reduced with both LRRK2 inhibitors in seven of the eight cell lines studied.[2]
Reference LRRK2 kinase inhibitors reduce alpha-synuclein (B15492655) in human neuronal cell lines with the G2019S mutation - PubMed.[2]

Signaling Pathways and Experimental Visualization

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects LRRK2_G2019S LRRK2 G2019S Mutation LRRK2 LRRK2 LRRK2_G2019S->LRRK2 Increases Kinase Activity pLRRK2 pLRRK2 (S1292) (Active) LRRK2->pLRRK2 Rab_GTPases Rab GTPases (e.g., Rab10) pLRRK2->Rab_GTPases Phosphorylates Autophagy_Lysosomal Dysfunctional Autophagy-Lysosomal Pathway pLRRK2->Autophagy_Lysosomal Mitochondrial_Dysfunction Mitochondrial Dysfunction pLRRK2->Mitochondrial_Dysfunction Lrrk2_IN_13 This compound Lrrk2_IN_13->pLRRK2 Inhibits pRab_GTPases pRab GTPases Rab_GTPases->pRab_GTPases Vesicle_Trafficking Altered Vesicle Trafficking pRab_GTPases->Vesicle_Trafficking Alpha_Synuclein α-Synuclein Aggregation Autophagy_Lysosomal->Alpha_Synuclein Neurite_Outgrowth Reduced Neurite Outgrowth Mitochondrial_Dysfunction->Neurite_Outgrowth

LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Patient Fibroblasts (with LRRK2 mutation) Reprogramming Reprogramming to iPSCs Start->Reprogramming Differentiation Differentiation to Dopaminergic Neurons Reprogramming->Differentiation Treatment Treatment with this compound or Vehicle Control Differentiation->Treatment Analysis Phenotypic and Biochemical Analysis Treatment->Analysis Neurite_Assay Immunocytochemistry for Neurite Outgrowth Analysis Analysis->Neurite_Assay Western_Blot Western Blot for pLRRK2, Total LRRK2, α-Synuclein Analysis->Western_Blot Viability_Assay Cell Viability/Toxicity Assays Analysis->Viability_Assay End End: Data Interpretation Neurite_Assay->End Western_Blot->End Viability_Assay->End

Experimental workflow for studying this compound in iPSC-derived neurons.

Experimental Protocols

Protocol 1: Differentiation of iPSCs into Dopaminergic Neurons

This protocol describes a general method for generating midbrain dopaminergic neurons from iPSCs. Optimization may be required for specific iPSC lines.

Materials:

  • iPSCs cultured on Matrigel-coated plates in mTeSR1 medium

  • Neural Induction Medium (NIM)

  • DMEM/F12, 1x N2 supplement, 1x GlutaMAX, 1x NEAA

  • Dual SMAD inhibitors: LDN193189 (100 nM), SB431542 (10 µM)

  • Sonic Hedgehog (SHH) (100 ng/mL)

  • Fibroblast Growth Factor 8 (FGF8) (100 ng/mL)

  • Neuron Differentiation Medium (NDM)

  • Neurobasal medium, 1x B27 supplement, 1x GlutaMAX

  • Brain-Derived Neurotrophic Factor (BDNF) (20 ng/mL)

  • Glial Cell Line-Derived Neurotrophic Factor (GDNF) (20 ng/mL)

  • Ascorbic Acid (200 µM)

  • Laminin

Procedure:

  • Neural Induction: When iPSCs reach 70-80% confluency, switch to NIM supplemented with LDN193189 and SB431542 for 5-7 days to generate neural progenitor cells (NPCs).

  • Dopaminergic Patterning: Culture NPCs in NIM supplemented with SHH and FGF8 for 6-8 days to pattern them towards a midbrain fate.

  • Differentiation and Maturation: Plate the dopaminergic progenitors onto laminin-coated plates in NDM. Mature the neurons for at least 4-6 weeks before conducting experiments.

Protocol 2: Treatment of iPSC-Derived Dopaminergic Neurons with this compound

Materials:

  • This compound (stock solution in DMSO)

  • Mature iPSC-derived dopaminergic neurons

  • Neuron culture medium (NDM)

Procedure:

  • Preparation of this compound Working Solution: Prepare a fresh dilution of this compound from the DMSO stock in pre-warmed neuron culture medium to the desired final concentration. A concentration range of 100 nM to 1 µM is recommended for initial experiments, based on data from the similar compound Lrrk2-IN-1.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

  • Treatment: Carefully remove the existing medium from the mature neuron cultures and replace it with the medium containing this compound or a vehicle control (DMSO at the same final concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours for acute effects on signaling, or longer for chronic effects on neurite outgrowth or protein accumulation).

  • Endpoint Analysis: Following treatment, proceed with the desired downstream analysis as described in the protocols below.

Protocol 3: Immunocytochemistry for Neurite Outgrowth Analysis

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization/Blocking Buffer: 0.25% Triton X-100 and 5% Normal Goat Serum in PBS

  • Primary antibody against a neuronal marker (e.g., β-III tubulin or Tyrosine Hydroxylase)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope and image analysis software

Procedure:

  • Fixation: Fix the treated and control cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization and Blocking: Wash the cells with PBS and then permeabilize and block non-specific binding with the Permeabilization/Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in the blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.

  • Imaging and Analysis: Wash the cells with PBS and acquire images using a fluorescence microscope. Use image analysis software to quantify neurite length and complexity.

Protocol 4: Western Blotting for LRRK2 Phosphorylation and α-Synuclein

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pLRRK2 (S1292), anti-LRRK2 (total), anti-α-synuclein, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Lyse the treated and control cells in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and detect the protein bands using an ECL substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound represents a valuable research tool for investigating the role of LRRK2 kinase activity in the context of Parkinson's disease using iPSC-derived dopaminergic neurons. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding disease mechanisms and evaluating the therapeutic potential of LRRK2 inhibition. The use of patient-derived iPSCs in combination with specific molecular probes like this compound will continue to advance our understanding of Parkinson's disease and accelerate the development of novel therapies.

References

Application Notes and Protocols: Investigating Lysosomal Dysfunction in Parkinson's Disease Models Using Lrrk2-IN-13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic factor in both familial and sporadic Parkinson's disease (PD). A key pathological feature of these mutations is the hyperactivation of LRRK2's kinase domain, which disrupts various cellular processes. Mounting evidence points to lysosomal impairment as a central convergence point in PD pathogenesis. The LRRK2 protein is critically involved in regulating the endolysosomal system, including vesicle trafficking, autophagy, and the maintenance of lysosomal pH.

Lrrk2-IN-13 is a potent and selective inhibitor of LRRK2 kinase activity. Its ability to penetrate the blood-brain barrier makes it an invaluable tool for both in vitro and in vivo investigations. These application notes provide a comprehensive guide for utilizing this compound to dissect the role of LRRK2 kinase activity in lysosomal dysfunction within the context of PD models.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2. This action prevents the transfer of a phosphate (B84403) group to its substrates, most notably a subset of Rab GTPases (e.g., Rab8, Rab10). Pathogenic mutations in LRRK2 lead to an increase in the phosphorylation of these Rab GTPases, which in turn disrupts their function in mediating vesicular trafficking to and from the lysosome. By inhibiting this hyperactive kinase activity, this compound can reverse the aberrant phosphorylation of Rab GTPases, thereby restoring normal lysosomal function.

Data Presentation

The following tables summarize key quantitative data related to the efficacy of this compound and the general effects of LRRK2 kinase inhibition on lysosomal function in various PD models. Note: Some quantitative data presented below are derived from studies using other potent LRRK2 inhibitors (e.g., MLi-2, LRRK2-IN-1, PF-06447475) and are representative of the expected effects of LRRK2 kinase inhibition.

Inhibitor Target IC50 (nM) Reference
This compoundLRRK2 (WT)0.57[1]
LRRK2 (G2019S)0.22[1]
LRRK2-IN-1LRRK2 (WT)13[2][3]
LRRK2 (G2019S)6[2][3]

Table 1: In vitro potency of LRRK2 inhibitors.

Parameter Measured PD Model System Effect of LRRK2 Inhibition Quantitative Change Reference
Lysosomal pH G2019S LRRK2 knock-in neuronsRescue of lysosomal alkalinizationpH restored from ~6.13 to ~5.73[4]
GBA mutant knock-in astrocytesRescue of elevated lysosomal pHSignificant decrease in lysosomal pH[5]
Cathepsin D Activity Rotenone-treated dopaminergic neuronsPrevention of decrease in lysosomal Cathepsin DSignificant prevention of rotenone-induced decrease[6]
LRRK2 G2019S knock-in astrocytesCorrection of reduced activityRescue of Cathepsin B activity[5]
GCase Activity Dopaminergic neurons with LRRK2 mutationsIncreased GCase activitySignificant increase in GCase activity[7][8]
Dopaminergic neurons with GBA1 mutationsIncreased GCase activitySignificant increase in GCase activity[7]
Autophagic Flux (LC3-II levels) Mouse astrocyte primary cultures (with LRRK2-in-1)Activation of autophagySignificant increase in LC3-II levels[9]
H4 cells (with LRRK2in1 + Bafilomycin A1)Increased autophagic flux~2-fold increase in LC3-II levels[10]

Table 2: Effects of LRRK2 Kinase Inhibition on Lysosomal Function in PD Models.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and the experimental procedures described, the following diagrams are provided in the DOT language for use with Graphviz.

LRRK2_Lysosome_Pathway cluster_0 LRRK2-Mediated Lysosomal Dysfunction in PD cluster_1 Therapeutic Intervention cluster_2 Downstream Consequences LRRK2_mut Mutant LRRK2 (e.g., G2019S) LRRK2_active Increased LRRK2 Kinase Activity LRRK2_mut->LRRK2_active Rab_GTPases Rab GTPases (e.g., Rab8, Rab10) LRRK2_active->Rab_GTPases PO4 pRab Phosphorylated Rab GTPases Rab_GTPases->pRab Vesicle_trafficking Altered Vesicular Trafficking pRab->Vesicle_trafficking Lysosome_dysfunction Lysosomal Dysfunction Vesicle_trafficking->Lysosome_dysfunction pH_increase Increased pH Lysosome_dysfunction->pH_increase Enzyme_decrease Decreased Enzyme Activity (Cathepsins, GCase) Lysosome_dysfunction->Enzyme_decrease Autophagy_impairment Impaired Autophagy Lysosome_dysfunction->Autophagy_impairment Lrrk2_IN_13 This compound Lrrk2_IN_13->LRRK2_active Inhibits

Caption: LRRK2 signaling in PD and the intervention point of this compound.

Experimental_Workflow cluster_assays Lysosomal Function Assays start Start: PD Model Cells (e.g., LRRK2 G2019S iPSCs) treatment Treatment with this compound or Vehicle Control (DMSO) start->treatment assays Perform Lysosomal Function Assays treatment->assays pH_assay Lysosomal pH Measurement (LysoSensor Staining) cathepsin_assay Cathepsin D Activity Assay (Fluorometric) gcase_assay GCase Activity Assay (Fluorometric) autophagy_assay Autophagic Flux Analysis (LC3 Turnover) data_analysis Data Acquisition and Analysis (Microscopy, Fluorometry, Western Blot) pH_assay->data_analysis cathepsin_assay->data_analysis gcase_assay->data_analysis autophagy_assay->data_analysis results Results: Assess Rescue of Lysosomal Dysfunction data_analysis->results

Caption: General experimental workflow for studying this compound effects.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on lysosomal function in cell culture models of PD.

Protocol 1: Cell Culture and this compound Treatment

Materials:

  • PD model cell line (e.g., SH-SY5Y cells overexpressing LRRK2 G2019S, or iPSC-derived neurons from a PD patient with a LRRK2 mutation).

  • Complete cell culture medium.

  • This compound (stock solution in DMSO).

  • Vehicle control (DMSO).

  • Cell culture plates or coverslips.

Procedure:

  • Cell Seeding: Plate cells at the desired density in the appropriate culture vessel. Allow cells to adhere and grow for 24-48 hours.

  • This compound Preparation: Prepare working concentrations of this compound by diluting the stock solution in a complete cell culture medium. A typical concentration range to test is 10 nM - 1 µM.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24-72 hours), depending on the specific assay and research question.

Protocol 2: Lysosomal pH Measurement using LysoSensor™ DND-160

Materials:

  • Cells treated with this compound or vehicle (from Protocol 1).

  • LysoSensor™ Yellow/Blue DND-160 (stock solution in DMSO).

  • Live-cell imaging medium (e.g., HBSS).

  • Fluorescence microscope with appropriate filters for ratiometric imaging.

Procedure:

  • Dye Loading: Dilute the LysoSensor™ stock solution to a final working concentration of 1-5 µM in pre-warmed culture medium.

  • Incubate cells with the LysoSensor™-containing medium for 1-5 minutes at 37°C.[11][12]

  • Wash: Gently wash the cells twice with pre-warmed live-cell imaging medium.

  • Imaging: Immediately image the cells using a fluorescence microscope. Acquire images using two different emission wavelengths (e.g., ~450 nm and ~510 nm) with excitation at ~360 nm.

  • Analysis: Calculate the ratio of the fluorescence intensities at the two emission wavelengths for individual lysosomes. A decrease in this ratio in PD model cells suggests lysosomal alkalinization. An increase in the ratio following this compound treatment indicates a rescue of the acidic pH. Generate a standard curve using buffers of known pH to quantify the absolute lysosomal pH.[13]

Protocol 3: Cathepsin D Activity Assay (Fluorometric)

Materials:

  • Cells treated with this compound or vehicle (from Protocol 1).

  • Cathepsin D Activity Assay Kit (containing lysis buffer, reaction buffer, and a fluorogenic substrate).

  • 96-well black microplate.

  • Fluorometer.

Procedure:

  • Cell Lysis: After treatment, collect the cells and lyse them using the provided lysis buffer.[14][15]

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Assay Reaction: In a 96-well black microplate, add an equal amount of protein from each sample.

  • Substrate Addition: Add the Cathepsin D substrate solution to each well and mix.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/460 nm).[14]

  • Data Analysis: Normalize the fluorescence signal to the protein concentration for each sample. Compare the activity in this compound-treated cells to the vehicle-treated controls.

Protocol 4: Glucocerebrosidase (GCase) Activity Assay (Fluorometric)

Materials:

  • Cells treated with this compound or vehicle (from Protocol 1).

  • GCase activity assay buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.4, with 0.25% sodium taurocholate and 0.25% Triton X-100).

  • Fluorogenic GCase substrate (e.g., 4-Methylumbelliferyl β-D-glucopyranoside).

  • 96-well black microplate.

  • Fluorometer.

Procedure:

  • Cell Lysis: Harvest and lyse the cells in an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Assay Reaction: In a 96-well black microplate, add a standardized amount of protein from each lysate.

  • Substrate Incubation: Add the GCase substrate to each well and incubate at 37°C for 1-2 hours.

  • Stop Reaction: Stop the reaction by adding a high pH stop buffer (e.g., 0.5 M glycine-NaOH, pH 10.4).

  • Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a fluorometer (e.g., Ex/Em = 365/445 nm).

  • Data Analysis: Generate a standard curve with known concentrations of 4-methylumbelliferone. Calculate the GCase activity (e.g., in nmol/hr/mg protein) and compare the activity between treated and control groups.

Protocol 5: Autophagic Flux Analysis by LC3 Turnover Assay

Materials:

  • Cells treated with this compound or vehicle (from Protocol 1).

  • Bafilomycin A1 (BafA1) or Chloroquine.

  • RIPA buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence substrate.

  • Western blotting equipment.

Procedure:

  • Bafilomycin A1 Treatment: For the last 4 hours of the this compound treatment, treat a subset of the cells with BafA1 (e.g., 100 nM) to block the fusion of autophagosomes with lysosomes. This allows for the measurement of autophagosome accumulation.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against LC3B, p62, and β-actin overnight at 4°C.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities for LC3-I, LC3-II, p62, and β-actin.

    • Calculate the LC3-II/LC3-I ratio or the ratio of LC3-II to β-actin.

    • Autophagic flux is determined by the difference in LC3-II levels between samples with and without BafA1 treatment. An increase in this difference in this compound treated cells compared to control cells indicates an increase in autophagic flux. A decrease in p62 levels would also suggest enhanced autophagic clearance.[10]

Conclusion

This compound is a powerful chemical probe for elucidating the role of LRRK2 kinase activity in lysosomal function within the context of Parkinson's disease. The protocols detailed in this document provide a robust framework for researchers to investigate the therapeutic potential of LRRK2 inhibition in restoring lysosomal homeostasis in a variety of PD models. By systematically applying these methods, researchers can gain valuable insights into the molecular mechanisms underlying LRRK2-mediated neurodegeneration and evaluate the efficacy of novel therapeutic strategies.

References

Lrrk2-IN-13 as a Pharmacological Tool to Study Neuroinflammation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a significant modulator of neuroinflammatory processes, playing a crucial role in the pathogenesis of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][2] The kinase activity of LRRK2 is central to its pro-inflammatory functions, primarily within microglia and astrocytes, the resident immune cells of the central nervous system.[3][4][5] Inhibition of LRRK2 kinase activity presents a promising therapeutic avenue to quell neuroinflammation and its detrimental consequences on neuronal health.[2][6]

Lrrk2-IN-13 is a potent and brain-penetrant inhibitor of LRRK2 kinase activity. This document provides detailed application notes and protocols for utilizing this compound as a pharmacological tool to investigate neuroinflammation in both in vitro and in vivo models.

Data Presentation

LRRK2 Inhibitor Activity

Quantitative data for LRRK2 inhibitors are crucial for designing and interpreting experiments. The following table summarizes the biochemical and cellular potency of this compound and other commonly used LRRK2 inhibitors for comparison.

InhibitorTargetIC50 (nM)Cell-based PotencyKey Characteristics
This compound LRRK2 (WT) 0.57 -Brain-penetrant
LRRK2 (G2019S) 0.22
LRRK2-IN-1LRRK2 (G2019S)13Reduces pS935-LRRK2 in cellsBrain-penetrant
MLi-2LRRK20.76Potently inhibits LRRK2 in cells and in vivoPotent and selective, brain-penetrant
PF-06447475LRRK23.1Reduces pS935-LRRK2 in vivoBrain-penetrant

Data for LRRK2-IN-1, MLi-2, and PF-06447475 are provided for context and as a reference for expected potencies of brain-penetrant LRRK2 inhibitors.

Effects of LRRK2 Inhibition on Neuroinflammatory Markers
Model SystemInflammatory StimulusLRRK2 InhibitorOutcome MeasureResult
Primary Microgliaα-synuclein fibrilsLRRK2 Kinase InhibitionTNF-α secretionSignificant reduction
iNOS inductionSignificant reduction
Primary Astrocytesα-synuclein oligomersLRRK2-IN-1IL-1β releaseSignificant reduction
TNF-α releaseSignificant reduction
Mouse BrainLPS injectionMLi-2 / PF-06447475Iba1+ microglia activationSignificant reduction
GFAP+ astrocyte activationSignificant reduction
IL-1β precursor levelsStrong reduction
iNOS expressionRobustly mitigated

Signaling Pathways and Experimental Workflows

LRRK2 Signaling in Neuroinflammation

LRRK2 modulates neuroinflammatory responses through various signaling pathways. In microglia and astrocytes, inflammatory stimuli like lipopolysaccharide (LPS) or pathological proteins such as α-synuclein can activate LRRK2.[7][8][9] Activated LRRK2 can then influence downstream pathways, including the NF-κB and inflammasome pathways, leading to the production and release of pro-inflammatory cytokines and chemokines.[3][10][11]

LRRK2_Neuroinflammation_Pathway LRRK2 Signaling in Glial Cells and Neuroinflammation cluster_extracellular Extracellular cluster_cell Microglia / Astrocyte LPS LPS TLR TLR4/TLR2 LPS->TLR aSyn α-synuclein aSyn->TLR LRRK2 LRRK2 TLR->LRRK2 activates NFkB NF-κB Pathway LRRK2->NFkB modulates Inflammasome NLRP3 Inflammasome LRRK2->Inflammasome activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines iNOS iNOS NFkB->iNOS Inflammasome->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation NO Nitric Oxide iNOS->NO NO->Neuroinflammation Lrrk2_IN_13 This compound Lrrk2_IN_13->LRRK2 Experimental_Workflow Workflow for Assessing this compound in Neuroinflammation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Primary Microglia/Astrocytes or Cell Lines (e.g., BV-2) Pretreatment Pre-treat with this compound (Dose-response) Cell_Culture->Pretreatment Stimulation Stimulate with LPS or α-synuclein Pretreatment->Stimulation Analysis_vitro Endpoint Analysis: - Griess Assay (NO) - ELISA (Cytokines) - Western Blot (pLRRK2, iNOS) - qPCR (Gene expression) Stimulation->Analysis_vitro Animal_Model Animal Model (e.g., C57BL/6 mice) Treatment Administer this compound (e.g., i.p. injection) Animal_Model->Treatment Induction Induce Neuroinflammation (e.g., LPS injection) Treatment->Induction Analysis_vivo Endpoint Analysis: - Brain Tissue Homogenates (ELISA) - Immunohistochemistry (Iba1, GFAP) - Behavioral Tests Induction->Analysis_vivo

References

Troubleshooting & Optimization

Lrrk2-IN-13 Technical Support Center: In Vivo Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Lrrk2-IN-13 and what is its primary mechanism of action?

This compound is a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1] LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity.[2] Mutations in the LRRK2 gene, particularly those that increase its kinase activity, are a significant genetic cause of both familial and sporadic Parkinson's disease.[2] this compound acts by binding to the kinase domain of LRRK2, inhibiting its ability to phosphorylate downstream substrates.[2] This inhibition is intended to normalize the pathological hyper-kinase activity associated with LRRK2 mutations.[2]

Q2: What are the recommended solvents for dissolving this compound for in vitro and in vivo studies?

For in vitro studies, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for LRRK2 inhibitors like Lrrk2-IN-1, achieving concentrations up to 100 mM.[3][4] For in vivo experiments, a multi-component vehicle is typically required to achieve a stable and injectable solution or suspension. Due to the lack of specific data for this compound, it is recommended to start with vehicles that have been successfully used for other LRRK2 inhibitors.

Q3: What are some common vehicle formulations for in vivo administration of LRRK2 inhibitors?

Several vehicle formulations have been reported for LRRK2 inhibitors. The choice of vehicle will depend on the desired route of administration (e.g., intraperitoneal, oral gavage) and the required concentration of this compound. It is crucial to prepare these formulations by adding and mixing each solvent sequentially.[5]

Vehicle ComponentFormulation Example 1 (for i.p. or p.o.)Formulation Example 2 (for i.p. or p.o.)Formulation Example 3 (for i.p. or p.o.)
DMSO 10%10%10%
PEG300 40%--
Tween-80 5%--
Saline 45%--
SBE-β-CD in saline -90% (of 20% SBE-β-CD)-
Corn oil --90%
Achievable Solubility ≥ 2.5 mg/mL≥ 2.5 mg/mL≥ 2.5 mg/mL

Data based on Lrrk2-IN-1 and may require optimization for this compound.[5]

Q4: How can I assess the target engagement of this compound in my in vivo experiment?

Target engagement can be determined by measuring the phosphorylation status of LRRK2 or its downstream substrates in tissue lysates (e.g., brain, kidney) or peripheral blood mononuclear cells (PBMCs).[2][6] A common method is to use Western blotting to assess the levels of phosphorylated LRRK2 (e.g., at Ser935 or Ser1292) relative to total LRRK2 protein.[6][7] A reduction in the ratio of phosphorylated LRRK2 to total LRRK2 indicates successful target engagement by the inhibitor.[7]

Troubleshooting Guide

Problem 1: this compound is not dissolving in the chosen vehicle.

  • Solution 1: Sonication. Gentle sonication can help to break up particles and facilitate dissolution.[5]

  • Solution 2: Gentle Warming. Warming the solution to 37°C may improve solubility, but be cautious as high temperatures can degrade the compound.

  • Solution 3: Adjust Vehicle Composition. If the compound remains insoluble, you may need to adjust the percentages of the co-solvents. For example, increasing the percentage of DMSO or PEG300 might enhance solubility. However, be mindful of the potential for vehicle-induced toxicity at higher concentrations of organic solvents.

  • Solution 4: Try an Alternative Vehicle. Test the solubility of this compound in the alternative formulations provided in the table above. For oral administration, suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) can also be an option.

Problem 2: The prepared this compound solution is not stable and precipitates over time.

  • Solution 1: Prepare Fresh Daily. It is best practice to prepare the dosing solution fresh each day of the experiment to minimize degradation and precipitation.[8]

  • Solution 2: Store Properly. If a stock solution in DMSO is prepared, it should be stored at -20°C or -80°C.[9] For working solutions in aqueous-based vehicles, storage should be for the shortest time possible, and ideally on ice.

  • Solution 3: Check pH. The pH of the final formulation can impact compound stability. Ensure the pH is within a physiological range if possible.

Problem 3: Inconsistent results in vivo.

  • Solution 1: Ensure Homogeneous Dosing Solution. If your compound is in a suspension, ensure it is well-mixed before each animal is dosed to provide a consistent dose.

  • Solution 2: Verify Animal Dosing Technique. Ensure accurate and consistent administration, whether by intraperitoneal injection or oral gavage, to minimize variability between animals.

  • Solution 3: Assess Pharmacokinetics. The timing of tissue collection relative to dosing is critical. You may need to perform a preliminary pharmacokinetic study to determine the time of maximum concentration (Tmax) of this compound in the tissue of interest to assess peak target engagement.

Experimental Protocols

Protocol: Acute LRRK2 Inhibition in Mice via Intraperitoneal Injection

This protocol is a general guideline and should be optimized for your specific experimental needs.

  • Preparation of Dosing Solution:

    • Based on the desired dose (e.g., 10-100 mg/kg) and the average weight of the mice, calculate the total amount of this compound required.

    • Prepare the chosen vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) by sequentially adding and mixing each component.

    • Dissolve the this compound in the vehicle. Use of a sonicator may be necessary to achieve a clear solution. Prepare the solution fresh on the day of the experiment.

  • Animal Dosing:

    • Weigh each mouse on the day of the experiment for accurate dose calculation.

    • Administer the this compound solution or vehicle control via intraperitoneal (i.p.) injection. The injection volume should typically be 5-10 µL/g of body weight.

  • Tissue Collection and Analysis:

    • Euthanize mice at a predetermined time point after dosing (e.g., 1-4 hours) to assess peak inhibitor activity.

    • Collect tissues of interest (e.g., brain, kidneys) and snap-freeze them in liquid nitrogen for later analysis.

    • Prepare tissue lysates and perform Western blot analysis to measure the levels of phosphorylated LRRK2 (pS935 or pS1292) and total LRRK2 to confirm target engagement.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Protein cluster_downstream Downstream Effects Genetic Mutations (e.g., G2019S) Genetic Mutations (e.g., G2019S) LRRK2 LRRK2 Genetic Mutations (e.g., G2019S)->LRRK2 Activate Cellular Stress Cellular Stress Cellular Stress->LRRK2 Activate LRRK2 (Active Kinase) LRRK2 (Active Kinase) LRRK2->LRRK2 (Active Kinase) Phosphorylation Rab GTPases Rab GTPases LRRK2 (Active Kinase)->Rab GTPases Phosphorylates Phosphorylated Rab GTPases Phosphorylated Rab GTPases Rab GTPases->Phosphorylated Rab GTPases Vesicular Trafficking Dysfunction Vesicular Trafficking Dysfunction Phosphorylated Rab GTPases->Vesicular Trafficking Dysfunction Neuronal Damage Neuronal Damage Vesicular Trafficking Dysfunction->Neuronal Damage This compound This compound This compound->LRRK2 (Active Kinase) Inhibits

Caption: LRRK2 signaling pathway and point of inhibition by this compound.

In_Vivo_Workflow cluster_prep Preparation cluster_dosing Animal Dosing cluster_analysis Analysis Calculate Dose Calculate Dose Prepare Vehicle Prepare Vehicle Calculate Dose->Prepare Vehicle Dissolve this compound Dissolve this compound Prepare Vehicle->Dissolve this compound Weigh Animals Weigh Animals Dissolve this compound->Weigh Animals Administer Compound (i.p. or p.o.) Administer Compound (i.p. or p.o.) Weigh Animals->Administer Compound (i.p. or p.o.) Collect Tissues Collect Tissues Administer Compound (i.p. or p.o.)->Collect Tissues Prepare Lysates Prepare Lysates Collect Tissues->Prepare Lysates Western Blot (pLRRK2/Total LRRK2) Western Blot (pLRRK2/Total LRRK2) Prepare Lysates->Western Blot (pLRRK2/Total LRRK2) Assess Target Engagement Assess Target Engagement Western Blot (pLRRK2/Total LRRK2)->Assess Target Engagement

Caption: Experimental workflow for in vivo this compound administration and analysis.

References

Identifying and mitigating potential off-target effects of Lrrk2-IN-13

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support guide is primarily based on the well-characterized LRRK2 inhibitor, Lrrk2-IN-1 , due to the limited availability of specific data for Lrrk2-IN-13 in the public domain. The principles and methodologies described herein are generally applicable for identifying and mitigating potential off-target effects of potent LRRK2 inhibitors and should serve as a valuable resource for researchers working with this compound and other related compounds. This compound is a potent inhibitor of LRRK2 with an IC50 of 0.57 nM against the wild-type enzyme and has brain-penetrating properties[1].

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Lrrk2-IN-1 and related inhibitors?

Lrrk2-IN-1 is a potent, ATP-competitive inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). It targets the kinase domain of both wild-type (WT) and mutant forms of LRRK2, such as the common G2019S pathogenic mutant, thereby blocking its phosphotransferase activity[2][3]. Mutations in the LRRK2 gene are a significant cause of both familial and sporadic Parkinson's disease, and the G2019S mutation, in particular, leads to increased kinase activity, making LRRK2 a key therapeutic target[2][4][5].

Q2: What are the known major off-targets of Lrrk2-IN-1?

While Lrrk2-IN-1 is highly selective for LRRK2, comprehensive kinase profiling has revealed a few off-target kinases that are inhibited at higher concentrations. It is crucial to be aware of these to design experiments that minimize confounding effects. At a concentration of 10 µM, Lrrk2-IN-1 was found to inhibit only 12 kinases out of a panel of 442[2]. The most potent off-targets identified through various screening methods include MAPK7 and DCLK2[6].

Q3: How can I confirm that my observed cellular phenotype is due to LRRK2 inhibition and not an off-target effect?

Q4: What is a reliable method to measure LRRK2 target engagement in cells?

A well-established method to confirm LRRK2 inhibition in a cellular context is to measure the dephosphorylation of LRRK2 at key autophosphorylation sites, such as Ser910 and Ser935[8]. Inhibition of LRRK2 kinase activity leads to a dose-dependent decrease in the phosphorylation of these residues. This can be assessed by quantitative immunoblotting using phospho-specific antibodies. Another key downstream event is the phosphorylation of Rab GTPases, such as Rab10, which can also be used as a marker of LRRK2 activity[9][10][11].

Q5: Can Lrrk2-IN-1 be used for in vivo studies targeting the brain?

No, Lrrk2-IN-1 has poor blood-brain barrier penetration, which makes it unsuitable for in vivo studies aimed at targeting LRRK2 in the central nervous system[6][7]. For such studies, brain-penetrant inhibitors like this compound would be necessary[1].

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
No effect on LRRK2 phosphorylation or downstream signaling. 1. Inhibitor is inactive or degraded.2. Insufficient inhibitor concentration or treatment duration.3. Issues with the detection method (e.g., antibody quality).1. Verify the integrity and activity of your inhibitor stock using an in vitro kinase assay.2. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell type.3. Validate your antibodies using positive and negative controls.
Unexpected cellular phenotype observed (e.g., cytotoxicity, morphological changes). 1. Off-target effects of the inhibitor.2. The phenotype is a genuine but previously uncharacterized consequence of LRRK2 inhibition.3. Solvent (e.g., DMSO) toxicity.1. Perform a dose-response analysis to use the lowest effective concentration.2. Use a structurally unrelated LRRK2 inhibitor to see if the phenotype is consistent.3. Employ a drug-resistant LRRK2 mutant (e.g., A2016T) to confirm the effect is on-target[2].4. Always include a vehicle-only control in your experiments.
Inconsistent results between experiments. 1. Variability in cell culture conditions (e.g., cell density, passage number).2. Inconsistent inhibitor preparation or application.3. Technical variability in the assay.1. Standardize cell culture protocols meticulously.2. Prepare fresh dilutions of the inhibitor from a validated stock for each experiment.3. Include appropriate positive and negative controls in every experiment to monitor assay performance.

Quantitative Data Summary

The selectivity of Lrrk2-IN-1 has been assessed using multiple platforms. The following table summarizes the inhibitory activity against its primary target LRRK2 and key off-targets.

Target Kinase Assay Type IC50 / Kd (nM) Reference
LRRK2 (WT) Biochemical Assay13[2][6]
LRRK2 (G2019S) Biochemical Assay6[2][6]
LRRK2 (A2016T) Biochemical Assay2450[3][4]
MAPK7 (ERK5) Binding Assay (Kd)28[6]
DCLK2 Binding Assay (Kd)16[6]
DCLK2 Biochemical Assay45[6]

Key Experimental Protocols

Protocol 1: In Vitro LRRK2 Kinase Assay

This protocol is a generalized procedure for measuring the kinase activity of recombinant LRRK2 and assessing the potency of inhibitors like this compound.

Materials:

  • Recombinant LRRK2 protein (WT or mutant)

  • LRRKtide or Nictide peptide substrate

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • [γ-³²P]ATP or unlabeled ATP for non-radioactive methods

  • This compound or other inhibitors

  • DMSO (vehicle control)

  • P81 phosphocellulose paper (for radioactive assays)

  • Phosphoric acid (for washing)

  • Scintillation counter or appropriate detection instrument

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all reactions (e.g., 1%).

  • In a reaction tube, add the kinase assay buffer, the LRRK2 enzyme, and the inhibitor dilution (or DMSO).

  • Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature to allow for binding.

  • Initiate the kinase reaction by adding the peptide substrate and ATP (e.g., 100 µM ATP with [γ-³²P]ATP).

  • Incubate the reaction for 30-60 minutes at 30°C with gentle agitation.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively (3-4 times) with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular LRRK2 Target Engagement Assay (Immunoblotting)

This protocol describes how to assess LRRK2 inhibition in a cellular context by measuring the dephosphorylation of LRRK2 at Ser935.

Materials:

  • Cells expressing LRRK2 (e.g., HEK293T cells overexpressing LRRK2, or cell lines with endogenous expression)

  • This compound or other inhibitors

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies: anti-LRRK2 (total), anti-phospho-LRRK2 (Ser935)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Normalize the protein concentrations for all samples.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total LRRK2 and phospho-S935 LRRK2 overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-S935 LRRK2 signal to the total LRRK2 signal to determine the extent of dephosphorylation.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Protein cluster_downstream Downstream Substrates GTP_Binding GTP Binding LRRK2 LRRK2 Kinase GTP_Binding->LRRK2 Activates Dimerization Dimerization Dimerization->LRRK2 Activates Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulates Lrrk2_IN_13 This compound Lrrk2_IN_13->LRRK2 Inhibits

Caption: LRRK2 signaling pathway and point of inhibition.

Kinase_Selectivity_Workflow Start Start: This compound KinomeScan Kinome-wide Binding Assay (e.g., KINOMEscan™) Start->KinomeScan BiochemicalScreen Biochemical Kinase Panel (e.g., Dundee Profiling) Start->BiochemicalScreen IdentifyHits Identify Potential Off-Targets (High % Inhibition) KinomeScan->IdentifyHits BiochemicalScreen->IdentifyHits DoseResponse IC50 Determination for Hits IdentifyHits->DoseResponse CellularAssay Cellular Target Engagement Assays for Off-Targets DoseResponse->CellularAssay Analyze Analyze Data: Determine Selectivity Score CellularAssay->Analyze

Caption: Experimental workflow for assessing kinase inhibitor selectivity.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Controls Check Controls: - Vehicle (DMSO) OK? - Positive Control OK? Start->Controls Dose_Response Q: Is the effect dose-dependent? On_Target Q: Is the effect on-target? Dose_Response->On_Target Yes Re-evaluate Re-evaluate Experiment Dose_Response->Re-evaluate No Controls->Dose_Response Drug_Resistant Test with Drug-Resistant LRRK2[A2016T] Mutant On_Target->Drug_Resistant Different_Inhibitor Test with Structurally Different LRRK2 Inhibitor On_Target->Different_Inhibitor Off_Target Likely Off-Target Effect Drug_Resistant->Off_Target Phenotype Persists On_Target_Phenotype Novel On-Target Phenotype Drug_Resistant->On_Target_Phenotype Phenotype Lost Different_Inhibitor->Off_Target Phenotype Not Reproduced Different_Inhibitor->On_Target_Phenotype Phenotype Reproduced

Caption: Troubleshooting workflow for unexpected experimental results.

References

Lrrk2-IN-13 stability in DMSO stock solutions and cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lrrk2-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using this LRRK2 inhibitor. Below you will find frequently asked questions and troubleshooting guides to address common challenges related to the stability of this compound in DMSO stock solutions and cell culture media.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store DMSO stock solutions of this compound?

A1: While specific stability data for this compound is not extensively available in public literature, general best practices for similar small molecule inhibitors should be followed. It is recommended to prepare high-concentration stock solutions (e.g., 10-50 mM) in anhydrous, high-purity DMSO. To minimize degradation, aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles as this can lead to compound degradation.

Q2: What is the recommended final concentration of DMSO in cell culture media?

A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.5%, and ideally 0.1% or lower, is recommended for most cell lines. It is crucial to run a vehicle control (media with the same final DMSO concentration without the inhibitor) to assess any potential effects of the solvent on your experimental system.

Q3: I observed precipitation when diluting my this compound DMSO stock into aqueous cell culture media. How can I prevent this?

A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. To mitigate this, consider the following:

  • Serial Dilutions: Perform serial dilutions of your DMSO stock in the cell culture medium.

  • Rapid Mixing: Add the concentrated stock solution to a larger volume of pre-warmed (37°C) media while vortexing or stirring to ensure rapid and even distribution.

  • Lower Working Concentration: If precipitation persists, you may need to use a lower working concentration of the inhibitor.

Q4: How stable is this compound in cell culture media at 37°C?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in DMSO stock solution.Prepare fresh stock solutions from powder. Aliquot stocks to avoid multiple freeze-thaw cycles. Store at -80°C for long-term storage.
Degradation of this compound in cell culture media during incubation.Minimize the time between diluting the inhibitor and adding it to the cells. For long-term experiments, replenish the media with fresh inhibitor at regular intervals. Perform a stability study to determine the degradation rate in your specific media.
Observed cell toxicity High concentration of DMSO.Ensure the final DMSO concentration is non-toxic to your cell line (typically ≤ 0.1%). Run a vehicle control with DMSO alone.
Cytotoxicity of this compound at the tested concentration.Perform a dose-response experiment to determine the optimal non-toxic working concentration for your specific cell line and experimental duration.
Lack of expected biological activity Precipitation of the inhibitor in the cell culture media.Visually inspect the media for any precipitate after adding the inhibitor. Follow the recommendations in FAQ Q3 to improve solubility.
Inaccurate concentration of the stock solution.Ensure the powder was fully dissolved when preparing the stock solution. Use sonication or gentle warming (37°C) if necessary.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol provides a general framework for determining the stability of this compound in both DMSO stock solutions and cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

I. Stability in DMSO Stock Solution

  • Preparation: Prepare a 10 mM stock solution of this compound in high-purity DMSO.

  • Storage Conditions: Aliquot the stock solution into separate tubes for storage at different temperatures (e.g., room temperature, 4°C, -20°C, and -80°C) and light conditions (light vs. dark).

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), take an aliquot from each storage condition.

  • Sample Analysis:

    • Dilute the samples to a suitable concentration for analysis (e.g., 1 µM) in an appropriate solvent (e.g., acetonitrile).

    • Analyze the samples by HPLC or LC-MS to determine the peak area of the parent compound (this compound).

  • Data Analysis: Compare the peak area of this compound at each time point and condition to the initial time point (T=0) to calculate the percentage of the compound remaining.

II. Stability in Cell Culture Media

  • Preparation: Prepare a working concentration of this compound (e.g., 1 µM) in your specific cell culture medium (with and without serum).

  • Incubation: Incubate the media containing this compound at 37°C in a CO₂ incubator.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot of the media.

  • Sample Preparation:

    • Perform a protein precipitation step to remove serum proteins. Add 3 volumes of ice-cold acetonitrile (B52724) to 1 volume of the media sample.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Sample Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the concentration of this compound.

  • Data Analysis: Plot the concentration of this compound over time to determine its degradation rate and half-life in the cell culture medium.

Visualizations: Workflows and Signaling Pathways

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects cluster_pd Parkinson's Disease Pathogenesis Upstream Regulators Upstream Regulators LRRK2 (Inactive) LRRK2 (Inactive) Upstream Regulators->LRRK2 (Inactive) Activation LRRK2 (Active) LRRK2 (Active) LRRK2 (Inactive)->LRRK2 (Active) GTP Binding/ Dimerization Rab GTPases Rab GTPases LRRK2 (Active)->Rab GTPases Phosphorylation This compound This compound This compound->LRRK2 (Active) Inhibition Phosphorylated Rab GTPases Phosphorylated Rab GTPases Rab GTPases->Phosphorylated Rab GTPases Cellular Processes Vesicular Trafficking Autophagy Cytoskeletal Dynamics Phosphorylated Rab GTPases->Cellular Processes Modulation Neuronal Dysfunction Neuronal Dysfunction Cellular Processes->Neuronal Dysfunction Stability_Assay_Workflow cluster_prep Sample Preparation cluster_analysis Sample Analysis cluster_data Data Interpretation A Prepare this compound Solution (DMSO or Cell Media) B Aliquot and Store/Incubate under Test Conditions A->B C Collect Samples at Designated Time Points B->C D Prepare Samples for Analysis (Dilution or Protein Precipitation) C->D E Analyze by HPLC or LC-MS D->E F Quantify Peak Area of This compound E->F G Calculate Percentage Remaining vs. Time Zero F->G H Determine Degradation Rate and Half-Life G->H

Optimizing Lrrk2-IN-1 Concentration for Neuronal Viability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental concentration of Lrrk2-IN-1, a potent LRRK2 kinase inhibitor, while minimizing cytotoxicity in neuronal cultures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Lrrk2-IN-1 in neuronal cultures?

A1: A starting concentration in the low nanomolar range is recommended. Lrrk2-IN-1 inhibits wild-type and G2019S mutant LRRK2 kinase activity with IC50 values of 13 nM and 6 nM, respectively[1]. To observe a significant effect on LRRK2-mediated phosphorylation in cells, a concentration range of 100 nM to 1 µM has been shown to be effective in HEK293 cells[1]. However, the optimal concentration for achieving LRRK2 inhibition without inducing cytotoxicity can vary depending on the neuronal cell type (e.g., primary neurons vs. immortalized cell lines), culture conditions, and the duration of treatment. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q2: What are the common signs of Lrrk2-IN-1 induced cytotoxicity in neurons?

A2: Cytotoxicity can manifest in various ways, including:

  • Morphological changes: Neuronal shrinkage, neurite retraction or fragmentation, and detachment from the culture surface.

  • Decreased cell viability: A reduction in metabolic activity, as measured by assays like the MTT or MTS assay.

  • Increased cell death: An increase in membrane permeability, detectable by an LDH release assay, or DNA fragmentation, which can be visualized using a TUNEL assay.

Q3: How can I distinguish between LRRK2 inhibition-specific effects and off-target cytotoxic effects?

A3: To confirm that the observed effects are due to the inhibition of LRRK2, consider the following controls:

  • Use a structurally distinct LRRK2 inhibitor: Comparing the effects of Lrrk2-IN-1 with another validated LRRK2 inhibitor can help determine if the observed phenotype is specific to LRRK2 inhibition.

  • Rescue experiments: If possible, overexpressing a kinase-dead but inhibitor-resistant mutant of LRRK2 could demonstrate that the effect of Lrrk2-IN-1 is mediated through its intended target.

  • Dose-response analysis: A specific, on-target effect will typically occur at a lower concentration range consistent with the IC50 for LRRK2 inhibition, while off-target cytotoxicity may appear at higher concentrations.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of neuronal death observed at expected effective concentrations. The concentration of Lrrk2-IN-1 is too high for the specific neuronal cell type or culture duration.Perform a dose-response curve starting from a lower concentration (e.g., 1 nM) and titrating up to identify a non-toxic effective concentration. Reduce the duration of exposure to the inhibitor.
Inconsistent results between experiments. Variability in cell health, seeding density, or reagent preparation.Standardize cell culture protocols, including passage number, seeding density, and media changes. Prepare fresh solutions of Lrrk2-IN-1 for each experiment.
No observable effect on LRRK2-mediated signaling (e.g., pRab10 levels). The concentration of Lrrk2-IN-1 is too low. The inhibitor has degraded.Increase the concentration of Lrrk2-IN-1. Ensure proper storage of the compound (as recommended by the manufacturer) and prepare fresh dilutions. Confirm the activity of your LRRK2 assay with a positive control.
Discrepancy between viability assay results (e.g., MTT vs. LDH). Different assays measure different aspects of cell health (metabolic activity vs. membrane integrity).Use a multi-parametric approach to assess cytotoxicity. For example, combine a metabolic assay (MTT) with a membrane integrity assay (LDH) and an apoptosis assay (TUNEL) for a more comprehensive picture of cell health.

Quantitative Data Summary

Parameter Value Cell Type/System Reference
IC50 (Wild-Type LRRK2) 13 nMIn vitro kinase assay[1]
IC50 (G2019S LRRK2) 6 nMIn vitro kinase assay[1]
Concentration for significant dephosphorylation of Ser910/Ser935 1 - 3 µMWild-Type LRRK2 in HEK293 cells[1]
Concentration for significant dephosphorylation of Ser910/Ser935 < 1 µMG2019S LRRK2 in HEK293 cells[1]

Experimental Protocols

Here are detailed methodologies for key experiments to assess neuronal viability and cytotoxicity when treating with Lrrk2-IN-1.

MTT Assay for Neuronal Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Primary neurons or neuronal cell line

  • 96-well culture plates

  • Lrrk2-IN-1 stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed neurons in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate.

  • Prepare serial dilutions of Lrrk2-IN-1 in culture medium.

  • Carefully remove the old medium from the wells and replace it with the medium containing different concentrations of Lrrk2-IN-1. Include vehicle-only (e.g., DMSO) control wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, a marker of compromised membrane integrity.

Materials:

  • Primary neurons or neuronal cell line

  • 96-well culture plates

  • Lrrk2-IN-1 stock solution

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Plate reader capable of measuring absorbance at the wavelength specified by the kit (usually around 490 nm)

Procedure:

  • Plate and treat neurons with Lrrk2-IN-1 as described in the MTT assay protocol (Steps 1-4).

  • Include control wells for:

    • Spontaneous LDH release (untreated cells)

    • Maximum LDH release (cells treated with a lysis buffer provided in the kit)

  • After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate[2].

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which typically normalizes the LDH release in treated wells to the maximum release control.

TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Neurons cultured on coverslips or in chamber slides

  • Lrrk2-IN-1 stock solution

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Commercially available TUNEL assay kit (with fluorescently labeled dUTP)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Culture and treat neurons with Lrrk2-IN-1 on coverslips.

  • After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Wash with PBS and then permeabilize the cells with 0.25% Triton X-100 for 5-10 minutes.

  • Wash again with PBS.

  • Follow the manufacturer's protocol for the TUNEL staining. This typically involves an equilibration step followed by incubation with the TdT reaction mixture containing the labeled nucleotides for 60 minutes at 37°C in a humidified chamber[3][4].

  • Wash the cells to remove unincorporated nucleotides.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides.

  • Visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show fluorescence at the appropriate wavelength, while all nuclei will be stained by DAPI.

  • Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained cells.

Visualizations

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway LRRK2_IN_13 Lrrk2-IN-13 LRRK2 LRRK2 Kinase LRRK2_IN_13->LRRK2 Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases (phosphorylates) Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation Autophagy Autophagy Rab_GTPases->Autophagy Mitochondrial_Function Mitochondrial Function Rab_GTPases->Mitochondrial_Function Neuronal_Viability Neuronal Viability Autophagy->Neuronal_Viability Mitochondrial_Function->Neuronal_Viability Neuroinflammation->Neuronal_Viability Pathogenic_Mutations Pathogenic Mutations (e.g., G2019S) Pathogenic_Mutations->LRRK2 (activates)

Caption: LRRK2 signaling and the effect of this compound.

Experimental Workflow for Optimizing Lrrk2-IN-1 Concentration

Experimental_Workflow Start Start: Culture Neurons Dose_Response Treat with Lrrk2-IN-1 (Dose-Response) Start->Dose_Response Incubate Incubate (24-72h) Dose_Response->Incubate Assess_Viability Assess Viability & Cytotoxicity Incubate->Assess_Viability MTT MTT Assay Assess_Viability->MTT LDH LDH Assay Assess_Viability->LDH TUNEL TUNEL Assay Assess_Viability->TUNEL Analyze Analyze Data & Determine Optimal Concentration MTT->Analyze LDH->Analyze TUNEL->Analyze Proceed Proceed with Optimized Concentration Analyze->Proceed

Caption: Workflow for determining the optimal non-toxic concentration.

Logical Relationship for Troubleshooting Cytotoxicity

Troubleshooting_Logic High_Cytotoxicity High Cytotoxicity Observed? Lower_Concentration Lower this compound Concentration High_Cytotoxicity->Lower_Concentration Yes Shorter_Duration Reduce Treatment Duration High_Cytotoxicity->Shorter_Duration Yes Check_Reagents Check Reagent Stability and Preparation High_Cytotoxicity->Check_Reagents Yes Problem_Solved Problem Solved High_Cytotoxicity->Problem_Solved No Re_evaluate Re-evaluate Cytotoxicity Lower_Concentration->Re_evaluate Shorter_Duration->Re_evaluate Check_Reagents->Re_evaluate Re_evaluate->High_Cytotoxicity Still High Re_evaluate->Problem_Solved Resolved Consult Consult Literature for Cell-Specific Toxicity Re_evaluate->Consult Still High

Caption: A logical approach to troubleshooting unexpected cytotoxicity.

References

Troubleshooting guide for inconsistent Lrrk2-IN-13 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide for researchers utilizing the LRRK2 inhibitor, Lrrk2-IN-13. Given the limited public information on a compound with this specific designation, this guide leverages data from the well-characterized and structurally similar potent LRRK2 inhibitor, LRRK2-IN-1, as a foundational reference. The principles and methodologies outlined here are broadly applicable to selective LRRK2 inhibitors and are designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for LRRK2 inhibitors like LRRK2-IN-1?

LRRK2-IN-1 is a potent and selective, ATP-competitive inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). It targets the kinase domain of both wild-type (WT) and mutant forms of LRRK2, such as the common pathogenic G2019S mutant, thereby preventing the transfer of phosphate (B84403) from ATP to its substrates.[1][2] This inhibition leads to a reduction in the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates, such as Rab10.

Q2: I am observing inconsistent inhibition of LRRK2 kinase activity. What are the potential causes?

Inconsistent LRRK2 inhibition can stem from several factors:

  • Compound Integrity and Solubility: Ensure the inhibitor is fully dissolved. LRRK2 inhibitors often have limited aqueous solubility. It is advisable to prepare fresh stock solutions in DMSO and use sonication to aid dissolution.[3][4] Avoid multiple freeze-thaw cycles.

  • ATP Concentration in Kinase Assays: As most LRRK2 inhibitors are ATP-competitive, high concentrations of ATP in your biochemical assay can outcompete the inhibitor, leading to a decrease in apparent potency.[3]

  • Cellular Factors: In cell-based assays, factors such as cell density, passage number, and the presence of efflux pumps like P-glycoprotein (P-gp) can influence inhibitor efficacy.[3]

Q3: My Western blot results for phosphorylated LRRK2 (pLRRK2) or phosphorylated Rab10 (pRab10) are weak or variable. How can I troubleshoot this?

Weak or inconsistent Western blot signals for LRRK2 pathway readouts can be addressed by:

  • Optimizing Antibody Dilutions: Titrate your primary and secondary antibodies to find the optimal concentration.

  • Using Fresh Buffers and Reagents: Ensure all buffers for lysis, electrophoresis, and transfer are freshly prepared.

  • Confirming Efficient Protein Transfer: Stain the membrane with Ponceau S after transfer to verify that proteins have successfully transferred from the gel.[5]

  • Loading Adequate Protein: Ensure you are loading a sufficient amount of total protein (typically 10-40 µg) per lane.[6][7]

  • Including Proper Controls: Always include a positive control (e.g., cells treated with a known LRRK2 activator or expressing a hyperactive LRRK2 mutant) and a negative control (vehicle-treated cells).[3] A control with a potent LRRK2 inhibitor like MLi-2 can also help verify phospho-Rab immunoblots.[8]

Q4: I am observing unexpected off-target effects or cellular toxicity. What should I consider?

  • Inhibitor Concentration: High concentrations of the inhibitor can lead to off-target effects and cytotoxicity. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that inhibits LRRK2 without causing widespread cellular stress.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic (typically ≤ 0.1%).[4]

  • Known Off-Targets: LRRK2-IN-1 has been shown to inhibit other kinases, such as MAPK7 and DCLK2, at higher concentrations.[1][9] Consider these potential off-target effects when interpreting your data.

  • Compensatory Signaling: Inhibition of LRRK2 may lead to the activation of compensatory signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data for the reference compound LRRK2-IN-1.

Parameter LRRK2 (Wild-Type) LRRK2 (G2019S Mutant) Reference(s)
IC50 (Biochemical Assay) 13 nM6 nM[1][2][10]
IC50 (Cellular Assay - pLRRK2) 0.08 µM0.03 µM[1][10]

Table 1: In Vitro and Cellular Potency of LRRK2-IN-1.

Off-Target Kinase Potency (IC50/EC50) Reference(s)
DCLK245 nM[1][10]
MAPK7160 nM[1][10]

Table 2: Known Off-Target Activity of LRRK2-IN-1.

Parameter Value Reference(s)
Solubility in DMSO ≥ 2.5 mg/mL (4.38 mM)[1][10]

Table 3: Solubility of LRRK2-IN-1.

Signaling Pathways and Experimental Workflows

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Effects Upstream Signals Upstream Signals LRRK2 Dimerization LRRK2 Dimerization Upstream Signals->LRRK2 Dimerization LRRK2 LRRK2 LRRK2 Dimerization->LRRK2 GTP/GDP Binding GTP/GDP Binding GTP/GDP Binding->LRRK2 Rab GTPases (e.g., Rab10) Rab GTPases (e.g., Rab10) LRRK2->Rab GTPases (e.g., Rab10) Phosphorylation Autophagy/Lysosomal Function Autophagy/Lysosomal Function LRRK2->Autophagy/Lysosomal Function Cytoskeletal Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal Dynamics Vesicular Trafficking Vesicular Trafficking Rab GTPases (e.g., Rab10)->Vesicular Trafficking This compound This compound This compound->LRRK2 Inhibition

Caption: LRRK2 signaling pathway and point of inhibition.

Experimental_Workflow Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Lysis Cell Lysis This compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Caption: A typical experimental workflow for assessing this compound efficacy.

Troubleshooting_Guide Inconsistent Results Inconsistent Results Check Compound Check Compound Inconsistent Results->Check Compound Solubility, Stability Review Protocol Review Protocol Inconsistent Results->Review Protocol Concentration, Time Validate Reagents Validate Reagents Inconsistent Results->Validate Reagents Antibodies, Buffers Optimize Assay Optimize Assay Check Compound->Optimize Assay Review Protocol->Optimize Assay Validate Reagents->Optimize Assay Consult Literature Consult Literature Optimize Assay->Consult Literature Compare with known data

Caption: A logical troubleshooting workflow for inconsistent results.

Experimental Protocols

In Vitro LRRK2 Kinase Assay (Radiometric)

Objective: To determine the IC50 value of this compound against recombinant LRRK2.

Materials:

  • Recombinant human LRRK2 (wild-type or G2019S mutant)

  • Myelin Basic Protein (MBP) as a generic substrate

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)

  • [γ-³²P]ATP

  • This compound dissolved in DMSO

  • SDS-PAGE gels and apparatus

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing LRRK2 enzyme, MBP, and kinase assay buffer.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes).[11]

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Expose the gel to a phosphor screen and quantify the radioactive signal corresponding to phosphorylated MBP using a phosphorimager.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression.

Cellular LRRK2 Dephosphorylation Assay (Western Blot)

Objective: To assess the cellular potency of this compound by measuring the dephosphorylation of LRRK2 at Ser935 and its substrate Rab10 at Thr73.

Materials:

  • Cells expressing LRRK2 (e.g., HEK293T, SH-SY5Y, or primary neurons)

  • This compound dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-pLRRK2 (S935), anti-total LRRK2, anti-pRab10 (T73), anti-total Rab10, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Plate cells and allow them to adhere.

  • Treat cells with a dose-range of this compound or DMSO for a specified time (e.g., 1-2 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.[6]

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Prepare lysates with Laemmli buffer and separate proteins (10-20 µg) via SDS-PAGE.[7]

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.[6][7]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane, apply ECL substrate, and visualize the bands using an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal. Plot the normalized data to determine the cellular IC50.

Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound.

Materials:

  • Cell line of interest

  • This compound dissolved in DMSO

  • Cell viability reagent (e.g., MTT, MTS, or a luminescence-based assay like CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with a serial dilution of this compound for a desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration).

References

Technical Support Center: Lrrk2-IN-13 and Neurite Outgrowth Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers utilizing LRRK2 inhibitors in neurite outgrowth experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of LRRK2 inhibitors like Lrrk2-IN-1?

A1: LRRK2 inhibitors, such as Lrrk2-IN-1, are potent, ATP-competitive inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2). They function by binding to the kinase domain of both wild-type and mutant forms of LRRK2, thereby blocking its ability to transfer phosphate (B84403) groups to its substrates.[1] This inhibition of phosphotransferase activity is the primary mechanism of action.

Q2: How does LRRK2 activity affect neurite outgrowth?

A2: LRRK2 plays a complex role in regulating the cytoskeleton, which is crucial for neurite outgrowth and maintenance.[2][3] Pathogenic mutations in LRRK2, which often lead to increased kinase activity, have been shown to reduce neurite length and complexity in neuronal cultures.[4][5][6] Conversely, inhibiting LRRK2 kinase activity can often reverse these defects and promote neurite outgrowth.[6][7] LRRK2 is known to interact with and phosphorylate components of the cytoskeleton, such as tubulin, and can influence microtubule dynamics.[2][8][9]

Q3: What are the potential off-target effects of LRRK2 inhibitors in neurite outgrowth assays?

A3: While many LRRK2 inhibitors are designed to be selective, they can inhibit other kinases at higher concentrations, leading to off-target effects.[10] These can include alterations in neurite outgrowth that are independent of LRRK2 inhibition.[10] It is therefore critical to use the lowest effective concentration and include appropriate controls to minimize and account for these effects.

Q4: What is a suitable starting concentration for a LRRK2 inhibitor in a neurite outgrowth experiment?

A4: The optimal concentration can vary depending on the specific inhibitor, cell type, and experimental goals. A good starting point for many LRRK2 inhibitors in cellular assays is in the range of 100 nM to 1 µM.[10][11] However, it is highly recommended to perform a dose-response experiment to determine the minimal concentration that effectively inhibits LRRK2 while minimizing potential cytotoxicity and off-target effects.

Q5: How can I confirm that the observed changes in neurite outgrowth are specifically due to LRRK2 inhibition?

A5: To validate the specificity of the inhibitor's effect, several control experiments are recommended:

  • Use a "kinase-dead" LRRK2 mutant: This control helps to confirm that the observed phenotype is dependent on the kinase activity of LRRK2.[10]

  • Perform a washout experiment: Reversing the phenotype after removing the inhibitor can indicate a specific, on-target effect.[10]

  • Measure LRRK2 activity: Directly assessing the phosphorylation of LRRK2 substrates, such as Rab10, can confirm that the inhibitor is engaging its target at the concentrations used in the neurite outgrowth assay.[1][12]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No effect on neurite outgrowth after inhibitor treatment. 1. Inactive compound: The inhibitor may have degraded. 2. Insufficient concentration: The concentration used may be too low to effectively inhibit LRRK2. 3. Cell type resistance: The specific neuronal cell type may be less sensitive to LRRK2 inhibition. 4. Incorrect timing of treatment: The inhibitor was not present during the critical period of neurite extension.1. Verify compound activity: Test the inhibitor in a biochemical kinase assay or a cellular assay measuring phosphorylation of a known LRRK2 substrate. 2. Perform a dose-response curve: Test a range of concentrations (e.g., 10 nM to 10 µM) to find the optimal effective concentration. 3. Consult literature for your cell type: Check for published studies using LRRK2 inhibitors in your specific neuronal model. 4. Optimize treatment window: Apply the inhibitor at different time points relative to neuronal plating and differentiation.
High levels of cell death or toxicity. 1. Inhibitor concentration is too high: The compound may be toxic at the concentration used. 2. Off-target effects: The inhibitor may be affecting other kinases essential for cell survival. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Lower the inhibitor concentration: Perform a toxicity assay (e.g., LDH or MTT assay) to determine the cytotoxic concentration range. 2. Use a more selective inhibitor if available. 3. Ensure final solvent concentration is low and consistent across all conditions (typically ≤ 0.1%).
Inconsistent results between experiments. 1. Variability in cell culture: Differences in cell density, passage number, or differentiation state. 2. Inconsistent inhibitor preparation: Errors in serial dilutions or improper storage. 3. Subjectivity in neurite analysis: Inconsistent tracing or quantification of neurites.1. Standardize cell culture protocols: Use cells within a defined passage range and ensure consistent plating density. 2. Prepare fresh inhibitor dilutions for each experiment and store stock solutions properly. 3. Use automated image analysis software for unbiased neurite quantification and have a second researcher confirm the analysis.
Unexpected neurite morphology (e.g., increased branching but shorter length). 1. Complex biological response: LRRK2 may have distinct roles in regulating different aspects of neurite morphology. 2. Off-target effects: The inhibitor might be affecting other pathways that control neurite branching.1. Perform a more detailed morphological analysis: Quantify not only length but also branching points, and segment lengths. 2. Investigate downstream signaling pathways of known off-target kinases. 3. Use live-cell imaging to monitor neurite dynamics in real-time.

Quantitative Data Summary

The following table summarizes the effects of LRRK2 modulation on neurite outgrowth from various studies.

Model System LRRK2 Status Effect on Neurite Outgrowth Quantitative Change (Approximate) Reference
Primary hippocampal neurons (mouse)G2019S LRRK2 overexpressionReduced total neurite length and longest neurite length~25-30% decrease[13]
Primary hippocampal neurons (mouse)LRRK2 knockoutIncreased total neurite length and longest neurite length~20-25% increase[13]
PC12 cellsG2019S LRRK2 overexpressionDramatically reduced neurite lengthNot specified[5]
PC12 cellsWild-type LRRK2 overexpressionModestly reduced neurite lengthNot specified[5]
Primary hippocampal neurons (mouse)R1441G LRRK2 overexpressionReduced neurite length~30% decrease[6]
Primary hippocampal neurons (mouse)G2019S LRRK2 + LRRK2 inhibitor (G1023)Ameliorated neurite outgrowth defectsRestored to near non-transgenic levels[7]

Experimental Protocols

Protocol 1: Preparation of LRRK2 Inhibitor Stock Solution

Objective: To prepare a high-concentration stock solution of a LRRK2 inhibitor for use in cell culture experiments.

Materials:

  • LRRK2 inhibitor powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Bring the LRRK2 inhibitor powder and DMSO to room temperature.

  • Briefly centrifuge the vial of the inhibitor to ensure all powder is at the bottom.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of inhibitor powder in DMSO. For example, for 1 mg of a compound with a molecular weight of 500 g/mol , add 200 µL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as recommended by the manufacturer.

Protocol 2: Neurite Outgrowth Assay in Primary Neurons

Objective: To assess the effect of a LRRK2 inhibitor on neurite outgrowth in primary neuronal cultures.

Materials:

  • Primary neurons (e.g., hippocampal or cortical)

  • Neuron culture medium

  • Poly-D-lysine or other appropriate coating for culture plates

  • LRRK2 inhibitor stock solution

  • Vehicle control (DMSO)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., MAP2 or β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope

  • Image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin, or commercial software)

Procedure:

  • Cell Plating: Plate dissociated primary neurons on coated culture plates at an appropriate density.

  • Treatment: After allowing the neurons to adhere and begin extending neurites (e.g., 24-48 hours post-plating), treat the cells with the LRRK2 inhibitor at various concentrations. Include a vehicle-only control. A typical treatment duration is 24-72 hours.

  • Fixation: After the treatment period, carefully aspirate the medium and fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[11]

  • Washing: Wash the cells three times with PBS.[11]

  • Immunocytochemistry:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[11]

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging: Acquire images of the neurons using a fluorescence microscope. Capture multiple random fields of view for each condition to ensure a representative sample.[11]

  • Analysis:

    • Use image analysis software to trace and measure the length of neurites.[11][14]

    • Quantify parameters such as total neurite length per neuron, the length of the longest neurite, the number of primary neurites, and the number of branch points.[14]

    • Perform statistical analysis to compare the different treatment groups.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_inhibitor Pharmacological Intervention cluster_downstream Downstream Effects on Cytoskeleton LRRK2_inactive Inactive LRRK2 LRRK2_active Active LRRK2 (e.g., G2019S mutation) LRRK2_inactive->LRRK2_active Activating Mutations (e.g., G2019S) Tubulin Tubulin/ Microtubules LRRK2_active->Tubulin Phosphorylation & Modulation of Dynamics Actin Actin Cytoskeleton LRRK2_active->Actin Modulation of Actin Dynamics Lrrk2_IN_13 Lrrk2-IN-13 Lrrk2_IN_13->LRRK2_active Inhibition Neurite_Outgrowth Neurite Outgrowth & Stability Tubulin->Neurite_Outgrowth Altered Stability Actin->Neurite_Outgrowth Altered Dynamics

Caption: LRRK2 signaling pathway and inhibitor action.

Experimental_Workflow Start Plate Primary Neurons Treatment Treat with this compound (or Vehicle) Start->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation Fix_Stain Fix and Immunostain (MAP2/β-III Tubulin, DAPI) Incubation->Fix_Stain Imaging Acquire Images (Fluorescence Microscopy) Fix_Stain->Imaging Analysis Quantify Neurite Morphology (Length, Branching) Imaging->Analysis End Statistical Analysis & Conclusion Analysis->End

Caption: Neurite outgrowth assay workflow.

Troubleshooting_Guide Start Unexpected Result in Neurite Outgrowth Assay No_Effect No Effect Observed Start->No_Effect Is there no effect? Toxicity High Cell Toxicity Start->Toxicity Is there high toxicity? Inconsistency Inconsistent Results Start->Inconsistency Are results inconsistent? Check_Conc Perform Dose-Response No_Effect->Check_Conc Check_Toxicity Perform Cytotoxicity Assay Toxicity->Check_Toxicity Standardize_Culture Standardize Cell Culture Inconsistency->Standardize_Culture Check_Activity Verify Compound Activity Check_Conc->Check_Activity Lower_Conc Lower Inhibitor Concentration Check_Toxicity->Lower_Conc Automate_Analysis Use Automated Image Analysis Standardize_Culture->Automate_Analysis

Caption: Troubleshooting decision tree.

References

LRRK2-IN-1 Technical Support Center: Minimizing Off-Target Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols to effectively use Lrrk2-IN-1 and minimize off-target kinase inhibition in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Lrrk2-IN-1 and what is its primary mechanism of action?

Lrrk2-IN-1 is a potent and selective ATP-competitive inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). It targets the kinase domain of both wild-type (WT) and mutant forms of LRRK2, including the common pathogenic G2019S mutant, thereby inhibiting its ability to phosphorylate substrate proteins.[1][2]

Q2: What are the known primary off-target kinases for Lrrk2-IN-1?

Comprehensive kinase profiling has revealed that Lrrk2-IN-1 is highly selective. However, at higher concentrations, it can inhibit a small number of other kinases. Key off-target kinases identified in broad screening panels include members of the MAPK and CAMK families. One study using KINOMEscan™ found that at a concentration of 10 µM, Lrrk2-IN-1 inhibited only 12 out of 442 kinases tested.[1]

Q3: What is the optimal concentration of Lrrk2-IN-1 to use in cell-based assays?

The optimal concentration of Lrrk2-IN-1 can vary depending on the cell type and the specific experimental goals. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that inhibits LRRK2 activity while minimizing potential off-target effects. Significant inhibition of LRRK2 in cellular assays is often observed in the range of 100 nM to 1 µM.

Q4: How can I be sure that the observed phenotype in my experiment is due to LRRK2 inhibition and not an off-target effect?

Validating that a cellular phenotype is specifically due to LRRK2 inhibition is critical. The gold-standard approach is to perform a "rescue" experiment using a drug-resistant LRRK2 mutant, such as LRRK2[A2016T].[1] This mutant is significantly less sensitive to Lrrk2-IN-1. If the phenotype is reversed in cells expressing this mutant in the presence of the inhibitor, it strongly suggests the effect is on-target. Additionally, using a structurally unrelated LRRK2 inhibitor to see if the phenotype is recapitulated can provide further evidence.

Q5: Is Lrrk2-IN-1 suitable for in vivo studies?

Lrrk2-IN-1 has limited blood-brain barrier permeability, which makes it challenging for in vivo studies targeting the central nervous system.[3] However, it can be a valuable tool for in vitro studies and potentially for peripheral tissue targeting. For brain-penetrant LRRK2 inhibitors, other compounds have been developed.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No effect on LRRK2 phosphorylation (e.g., pSer935) 1. Inhibitor degradation.2. Insufficient inhibitor concentration.3. Low LRRK2 expression in the cell model.1. Use a fresh aliquot of Lrrk2-IN-1. Check for proper storage (-20°C or -80°C).2. Perform a dose-response curve to determine the optimal concentration.3. Confirm LRRK2 expression levels by Western blot. Consider using a cell line with higher endogenous LRRK2 or an overexpression system.
Inconsistent results between experiments 1. Variability in cell culture conditions (e.g., passage number, confluency).2. Inconsistent inhibitor treatment time or concentration.1. Standardize cell culture procedures. Use cells within a consistent passage number range.2. Ensure precise timing and concentration of inhibitor treatment in all experiments.
Observed phenotype is present in LRRK2 knockout/knockdown cells 1. The phenotype is likely due to off-target effects of Lrrk2-IN-1.1. This is strong evidence for an off-target effect.[3] Consider using a lower concentration of Lrrk2-IN-1 or a more selective inhibitor. Validate the finding with a structurally different LRRK2 inhibitor.
Cell toxicity observed at effective concentrations 1. Off-target effects leading to cytotoxicity.2. The cellular phenotype of LRRK2 inhibition is genuinely cytotoxic in your model.1. Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the toxic concentration range. Use the lowest effective, non-toxic concentration.2. Confirm that the toxicity is LRRK2-dependent using the LRRK2[A2016T] rescue mutant.

Data Presentation: Kinase Inhibition Profile of Lrrk2-IN-1

The following tables summarize the inhibitory activity of Lrrk2-IN-1 against LRRK2 and a selection of off-target kinases.

Table 1: Lrrk2-IN-1 IC50 Values for LRRK2 Variants

KinaseIC50 (nM)Notes
LRRK2 (Wild-Type)13[1]
LRRK2 (G2019S)6[1]
LRRK2 (A2016T)>2450Drug-resistant mutant.[1]
LRRK2 (A2016T + G2019S)>3080Drug-resistant mutant.[1]

Table 2: Select Off-Target Kinases of Lrrk2-IN-1

Kinase% Inhibition at 10 µMBiochemical IC50 (nM)
MAPK7 (ERK5)>90%160
DCLK1>90%-
GAK-8900
RIPK2-9100
NUAK1-24000
MINK1-37000
TNIK-47000

Data compiled from various kinase profiling studies.[1]

Experimental Protocols

Protocol 1: Western Blot for LRRK2 and Rab10 Phosphorylation

This protocol is to assess the inhibition of LRRK2 kinase activity in cells by measuring the phosphorylation of LRRK2 at Ser935 and its substrate Rab10 at Thr73.

Materials:

  • Cell culture reagents

  • Lrrk2-IN-1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Treatment: Plate cells and grow to desired confluency. Treat with varying concentrations of Lrrk2-IN-1 or DMSO (vehicle control) for the desired time (e.g., 90 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of Lrrk2-IN-1 to LRRK2 in a cellular context.

Materials:

  • Cell culture reagents

  • Lrrk2-IN-1

  • PBS

  • PCR tubes

  • Thermal cycler

  • Lysis buffer with protease inhibitors

  • Reagents and equipment for Western blotting

Procedure:

  • Cell Treatment: Treat cultured cells with Lrrk2-IN-1 or DMSO for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins. Collect the supernatant containing the soluble proteins.

  • Analysis: Analyze the amount of soluble LRRK2 in the supernatant by Western blot. A positive result is a thermal shift (increased stability at higher temperatures) in the Lrrk2-IN-1-treated samples compared to the control.

Protocol 3: Rescue Experiment with LRRK2[A2016T] Mutant

This protocol validates that a Lrrk2-IN-1-induced phenotype is on-target.

Materials:

  • Cell line of interest

  • Expression vectors for WT LRRK2 and LRRK2[A2016T] mutant

  • Transfection reagent

  • Lrrk2-IN-1

  • Reagents for the specific phenotypic assay (e.g., immunofluorescence for neurite outgrowth, cell viability assay)

Procedure:

  • Transfection: Transfect cells with either the WT LRRK2 or the LRRK2[A2016T] mutant expression vector. Include a control with an empty vector.

  • Inhibitor Treatment: After allowing for protein expression (e.g., 24-48 hours), treat the cells with the effective concentration of Lrrk2-IN-1 or DMSO.

  • Phenotypic Analysis: Perform the assay to measure the phenotype of interest (e.g., neurite length, cell viability).

  • Data Interpretation: If the phenotype observed in WT LRRK2-expressing cells treated with Lrrk2-IN-1 is absent or significantly reduced in the LRRK2[A2016T]-expressing cells treated with the inhibitor, the effect is considered on-target.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects G2019S G2019S Mutation LRRK2_active LRRK2 (Active) G2019S->LRRK2_active Promotes Rab29 Rab29 Rab29->LRRK2_active Activates LRRK2_inactive LRRK2 (Inactive) LRRK2_inactive->LRRK2_active Rab10 Rab10 LRRK2_active->Rab10 Phosphorylates Neurite_Outgrowth Neurite Outgrowth LRRK2_active->Neurite_Outgrowth Impacts pRab10 p-Rab10 (pT73) Rab10->pRab10 Vesicular_Trafficking Vesicular Trafficking pRab10->Vesicular_Trafficking Regulates Lrrk2_IN1 Lrrk2-IN-1 Lrrk2_IN1->LRRK2_active Inhibits

Caption: LRRK2 signaling pathway and the inhibitory action of Lrrk2-IN-1.

On_Target_Validation_Workflow cluster_initial Initial Observation cluster_validation On-Target Validation cluster_controls Essential Controls cluster_conclusion Conclusion Observe_Phenotype Observe Cellular Phenotype with Lrrk2-IN-1 Dose_Response 1. Perform Dose-Response Observe_Phenotype->Dose_Response Negative_Control Use LRRK2 Knockout/Knockdown Cells Observe_Phenotype->Negative_Control Orthogonal_Inhibitor Use Structurally Different LRRK2 Inhibitor Observe_Phenotype->Orthogonal_Inhibitor Biochemical_Target 2. Confirm Target Engagement (CETSA, pLRRK2 Western) Dose_Response->Biochemical_Target Rescue_Experiment 3. Perform Rescue Experiment (LRRK2[A2016T] mutant) Biochemical_Target->Rescue_Experiment On_Target Phenotype is On-Target Rescue_Experiment->On_Target Phenotype Rescued Off_Target Phenotype is Off-Target Rescue_Experiment->Off_Target Phenotype Persists Negative_Control->Off_Target Phenotype Persists Orthogonal_Inhibitor->On_Target Phenotype Reproduced

Caption: Experimental workflow for validating on-target effects of Lrrk2-IN-1.

Rescue_Experiment_Logic cluster_wt Wild-Type LRRK2 cluster_mutant Drug-Resistant LRRK2 WT_LRRK2 WT LRRK2 WT_Phenotype Phenotype Observed WT_LRRK2->WT_Phenotype Basal Activity WT_No_Phenotype Phenotype Inhibited WT_LRRK2->WT_No_Phenotype Inhibited A2016T_LRRK2 LRRK2[A2016T] A2016T_Phenotype Phenotype Observed (No Inhibition) A2016T_LRRK2->A2016T_Phenotype Resistant Lrrk2_IN1 Lrrk2-IN-1 Lrrk2_IN1->WT_LRRK2 Lrrk2_IN1->A2016T_LRRK2 Ineffective DMSO DMSO (Vehicle) DMSO->WT_LRRK2

Caption: Logic of a rescue experiment using the LRRK2[A2016T] mutant.

References

Lrrk2-IN-13 washout procedure for studying reversal of inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the Leucine-rich repeat kinase 2 (LRRK2) pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) for designing and executing washout experiments with the LRRK2 inhibitor, Lrrk2-IN-13, to study the reversal of kinase inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a this compound washout experiment?

A1: A washout experiment is designed to study the reversibility of LRRK2 inhibition by this compound. By removing the inhibitor from the experimental system, researchers can observe the time course and extent to which LRRK2 kinase activity is restored. This provides insights into the inhibitor's binding kinetics (specifically its off-rate) and the dynamics of the LRRK2 signaling pathway.

Q2: How can I monitor the reversal of LRRK2 inhibition after this compound washout?

A2: The most common method is to measure the phosphorylation status of LRRK2 substrates. Key biomarkers include:

  • pThr73-Rab10: Phosphorylation of Rab10 at Threonine 73 is a direct and robust indicator of LRRK2 kinase activity. An increase in pThr73-Rab10 signal over time following inhibitor washout signifies the recovery of LRRK2 activity.[1]

  • pSer935-LRRK2: While not a direct autophosphorylation site, the phosphorylation of LRRK2 at Serine 935 is dependent on overall kinase activity and cellular localization. Its recovery can also be used as a marker for the reversal of the inhibitor's effects.[2]

These can be assessed using techniques such as Western blotting or ELISA.[3][4]

Q3: What is a typical time course for a this compound washout experiment?

A3: The optimal time course can vary depending on the cell type and the specific experimental question. However, based on studies with other LRRK2 inhibitors like GNE-7915, a time course of up to 72 hours is often sufficient to observe the dissipation of inhibition.[5] A recommended starting point would be to collect samples at 0, 2, 4, 8, 12, 24, 48, and 72 hours post-washout.

Q4: Can I reuse this compound solutions?

A4: It is highly recommended to prepare fresh dilutions of the inhibitor for each experiment from a validated, frozen stock solution. Repeated freeze-thaw cycles of stock solutions should be avoided to ensure the integrity and potency of the compound.

Troubleshooting Guide

Problem Possible Causes Solutions
No recovery of LRRK2 activity (e.g., pRab10 remains low) after washout. 1. Incomplete Washout: Residual inhibitor remains in the culture, continuing to suppress LRRK2 activity. 2. Irreversible or Very Slow Off-Rate Inhibition: this compound may have a very slow dissociation rate from the LRRK2 kinase domain. 3. Cellular Stress or Death: The initial inhibitor treatment or the washout procedure itself may have caused cellular stress or toxicity, impairing the cell's ability to restore normal signaling.1. Optimize Wash Protocol: Increase the number of washes (e.g., from 2 to 3-4 washes) and the volume of wash buffer (e.g., PBS or serum-free media). Ensure complete aspiration of the wash buffer between steps. 2. Extend Time Course: If feasible, extend the post-washout time course beyond 72 hours to observe potential delayed recovery. 3. Assess Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) in parallel to ensure the health of the cells throughout the experiment.
High Variability in LRRK2 Activity Recovery Between Replicates. 1. Inconsistent Washout Procedure: Minor variations in the timing or thoroughness of the washing steps between samples. 2. Cell Culture Inconsistencies: Differences in cell density, passage number, or cell health across different wells or plates. 3. Pipetting Errors: Inaccuracies in inhibitor concentration or in sample collection and processing.1. Standardize Washout: Use a multichannel aspirator for simultaneous washing of multiple wells. Ensure consistent timing for each wash step. 2. Standardize Cell Culture: Use cells within a narrow passage number range. Seed cells at a consistent density and ensure they reach a similar confluency before inhibitor treatment. 3. Use Master Mixes: Prepare a master mix of inhibitor-containing media for the initial treatment to ensure uniform concentration across all wells.
Weak or No Signal for Phosphorylated Proteins (e.g., pRab10) in Western Blots. 1. Inefficient Protein Extraction: Lysis buffer may not be optimal for extracting LRRK2 and its substrates. 2. Poor Antibody Performance: The primary or secondary antibody may not be sensitive or specific enough. 3. Suboptimal Transfer Conditions: Inefficient transfer of large proteins like LRRK2 (approx. 280 kDa) from the gel to the membrane.1. Optimize Lysis Buffer: Ensure the lysis buffer contains fresh protease and phosphatase inhibitors. Consider using a RIPA buffer for efficient protein solubilization. 2. Validate Antibodies: Titrate the primary antibody to find the optimal concentration. Include positive controls (e.g., lysates from cells overexpressing active LRRK2) to confirm antibody function. 3. Optimize Western Blot Transfer: For large proteins, use a lower percentage acrylamide (B121943) gel (e.g., 6-8%). Consider an overnight wet transfer at a low voltage in a cold room to improve efficiency.[6]

Data Presentation

Table 1: Representative Time Course of LRRK2 Kinase Activity Recovery Post-Inhibitor Washout

The following data is a representative example based on the known kinetics of LRRK2 inhibitors and should be adapted based on experimental results.

Time Post-Washout (Hours)Normalized pThr73-Rab10 Level (% of Vehicle Control)Normalized pSer935-LRRK2 Level (% of Vehicle Control)
05 ± 210 ± 3
215 ± 520 ± 6
425 ± 735 ± 8
845 ± 1055 ± 11
1260 ± 1270 ± 13
2480 ± 1585 ± 14
4895 ± 1098 ± 9
72100 ± 8100 ± 7

Experimental Protocols

Protocol 1: this compound Washout and Time-Course Analysis in Cultured Cells

1. Cell Culture and Inhibitor Treatment: a. Plate cells (e.g., HEK293T, SH-SY5Y, or primary neurons) at a desired density and allow them to adhere and grow to approximately 80% confluency. b. Treat the cells with this compound at the desired concentration (e.g., 1 µM) or vehicle (e.g., 0.1% DMSO) for a predetermined duration (e.g., 2 hours) to achieve steady-state inhibition.

2. This compound Washout Procedure: a. Aspirate the media containing this compound or vehicle from the cell culture plate. b. Gently wash the cells twice with pre-warmed, sterile phosphate-buffered saline (PBS) or serum-free media. For each wash, add the wash buffer to the side of the well to avoid dislodging the cells, gently rock the plate, and then aspirate the buffer completely. c. After the final wash, add fresh, pre-warmed complete culture medium to each well.

3. Time-Course Sample Collection: a. At each designated time point post-washout (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), place the culture plate on ice. b. Aspirate the media and wash the cells once with ice-cold PBS. c. Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. d. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. e. Collect the supernatant and store it at -80°C for subsequent analysis.

4. Western Blot Analysis: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). b. Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling. c. Load equal amounts of protein per lane on an SDS-polyacrylamide gel. d. Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane and probe with primary antibodies against pThr73-Rab10, total Rab10, pSer935-LRRK2, total LRRK2, and a loading control (e.g., GAPDH or β-actin). f. Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system. g. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Substrates & Effects Upstream Kinases Upstream Kinases LRRK2 (Inactive) LRRK2 (Inactive) Upstream Kinases->LRRK2 (Inactive) Phosphorylation Rab29 Rab29 Rab29->LRRK2 (Inactive) Recruitment & Activation LRRK2 (Active) LRRK2 (Active) LRRK2 (Inactive)->LRRK2 (Active) Activation Rab10 Rab10 LRRK2 (Active)->Rab10 Phosphorylation Vesicular Trafficking Vesicular Trafficking Rab10->Vesicular Trafficking Regulates pRab10 pRab10 pRab10->Vesicular Trafficking Alters This compound This compound This compound->LRRK2 (Active) Inhibition

Caption: LRRK2 Signaling Pathway and Point of Inhibition.

Washout_Workflow cluster_treatment Step 1: Inhibition cluster_washout Step 2: Washout cluster_analysis Step 3: Analysis A Plate Cells & Allow Adherence B Treat with this compound (e.g., 2 hours) A->B C Aspirate Inhibitor-Containing Media B->C D Wash Cells 2x with PBS/Serum-Free Media C->D E Add Fresh Complete Media D->E F Collect Cell Lysates at Time Points (0, 2, 4, 8, 12, 24, 48, 72h) E->F G Western Blot for pRab10, pLRRK2, etc. F->G

Caption: Experimental Workflow for this compound Washout.

References

Technical Support Center: Overcoming Challenges with Lrrk2-IN-1 Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the blood-brain barrier (BBB) penetration of Lrrk2-IN-1.

Introduction

Lrrk2-IN-1 is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease. A significant hurdle in the development of LRRK2 inhibitors for neurological disorders is their effective delivery across the blood-brain barrier. This guide offers practical solutions and detailed protocols to navigate the complexities of in vitro and in vivo BBB penetration studies involving Lrrk2-IN-1.

LRRK2 Signaling and Inhibition

Mutations in the LRRK2 gene, particularly the G2019S substitution, lead to an increase in its kinase activity. This hyperactivation results in the phosphorylation of downstream substrates, such as Rab GTPases, disrupting vesicular trafficking and other cellular processes, ultimately contributing to neuronal dysfunction. LRRK2 inhibitors like Lrrk2-IN-1 aim to block this kinase activity, thereby mitigating the pathological effects.

LRRK2_Signaling_Pathway LRRK2 LRRK2 (Leucine-rich repeat kinase 2) Rab Rab GTPases LRRK2->Rab Phosphorylates G2019S G2019S Mutation G2019S->LRRK2 Increases Kinase Activity Vesicular_Trafficking Vesicular Trafficking Rab->Vesicular_Trafficking Regulates Neuronal_Dysfunction Neuronal Dysfunction Vesicular_Trafficking->Neuronal_Dysfunction Disruption leads to Lrrk2_IN_1 Lrrk2-IN-1 Lrrk2_IN_1->LRRK2 Inhibits

Figure 1: LRRK2 signaling pathway and the inhibitory action of Lrrk2-IN-1.

Quantitative Data: Physicochemical and Pharmacokinetic Properties

Effective BBB penetration is often predicted by a compound's physicochemical properties. Below is a summary of key parameters for Lrrk2-IN-1.

PropertyValueReference
Molecular Weight ( g/mol ) 570.69[1][2]
Formula C₃₁H₃₈N₈O₃[1]
cLogP 2.5[3]
Ligand Efficiency (LE) 0.34[3]
Lipophilic Ligand Efficiency (LLE) 5.4[3]
CNS MPO Score 4.3[3]
Brain to Plasma Ratio (Mouse) 0.33 (saline), 0.22-0.28 (with blocker)[4]

Note: A lower brain-to-plasma ratio (<1) generally indicates poor BBB penetration. The data for Lrrk2-IN-1 suggests it does not readily cross the BBB.[3][4]

Troubleshooting Guides & FAQs

This section addresses common issues encountered during in vitro and in vivo experiments with Lrrk2-IN-1.

In Vitro BBB Models (hCMEC/D3)

Q1: My hCMEC/D3 monolayer shows low transendothelial electrical resistance (TEER) values. What could be the cause?

A1: Low TEER values indicate poor tight junction formation and a "leaky" barrier. Here are potential causes and troubleshooting steps:

  • Cell Passage Number: High passage numbers can lead to altered cell morphology and reduced barrier function. Use hCMEC/D3 cells between passages 25 and 35 for optimal results.

  • Seeding Density: An incorrect seeding density can result in a non-confluent monolayer. A recommended seeding density is 25,000 cells/cm².[5]

  • Culture Medium: Ensure you are using the recommended endothelial cell growth medium with all necessary supplements. Serum concentration can also impact barrier tightness.

  • Coating of Transwell Inserts: Inadequate or uneven coating with extracellular matrix proteins (e.g., collagen I, fibronectin) can hinder proper cell attachment and monolayer formation.[6]

  • Incubation Time: Allow sufficient time (typically 5-7 days) for the cells to form a tight monolayer.[6]

Q2: I am observing high variability in my Lrrk2-IN-1 permeability assay results.

A2: Variability can stem from several factors in the experimental setup:

  • Inconsistent Monolayer Integrity: Monitor TEER values for all Transwell inserts before and after the experiment to ensure consistent barrier integrity across all wells.

  • Lrrk2-IN-1 Solubility: Lrrk2-IN-1 is soluble in DMSO up to 100 mM.[1] Ensure it is fully dissolved in your stock solution and diluted appropriately in the assay medium to avoid precipitation. The final DMSO concentration should be kept low (typically <0.5%) to prevent cell toxicity.

  • Sampling Technique: Be precise and consistent when collecting samples from the apical and basolateral compartments to avoid errors in concentration measurements.

  • Efflux Transporter Activity: hCMEC/D3 cells express efflux transporters like P-glycoprotein (P-gp), which can actively pump Lrrk2-IN-1 out of the cells, affecting permeability measurements. Consider co-incubating with a known P-gp inhibitor (e.g., verapamil) to assess the contribution of efflux.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Coat Coat Transwell Inserts (Collagen/Fibronectin) Seed Seed hCMEC/D3 Cells Coat->Seed Culture Culture to Confluence (5-7 days) Seed->Culture TEER Measure TEER Culture->TEER Add_Compound Add Lrrk2-IN-1 to Apical Chamber TEER->Add_Compound Incubate Incubate (e.g., 2 hours) Add_Compound->Incubate Sample Collect Samples from Apical & Basolateral Chambers Incubate->Sample Quantify Quantify Lrrk2-IN-1 (LC-MS/MS) Sample->Quantify Calculate Calculate Apparent Permeability (Papp) Quantify->Calculate

Figure 2: Experimental workflow for an in vitro BBB permeability assay using hCMEC/D3 cells.

In Vivo Pharmacokinetic Studies (Rodents)

Q3: I am not detecting Lrrk2-IN-1 in the brain homogenate after systemic administration.

A3: The lack of detectable Lrrk2-IN-1 in the brain is a known challenge due to its poor BBB penetration.[3][4][7] Consider the following:

  • Dose and Formulation: Lrrk2-IN-1 has been administered intraperitoneally (i.p.) at doses up to 100 mg/kg.[7] However, its poor solubility may require a specific vehicle for administration. Ensure the compound is fully solubilized before injection.

  • Sampling Time Points: The time to reach maximum concentration (Tmax) in the brain may be short. Ensure your sampling time points are appropriate to capture the peak concentration. A typical pharmacokinetic study might include time points at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[8]

  • Brain Perfusion: It is crucial to perfuse the animal with saline before brain extraction to remove any residual blood from the cerebral vasculature.[8] Contamination with blood containing the compound can lead to an overestimation of brain concentrations.

  • Analytical Sensitivity: The concentration of Lrrk2-IN-1 in the brain may be below the limit of detection of your analytical method. Ensure your LC-MS/MS method is sufficiently sensitive and validated for brain tissue matrix.

Q4: How can I improve the brain penetration of Lrrk2-IN-1?

A4: Several strategies can be explored to enhance the delivery of Lrrk2-IN-1 to the central nervous system:

  • Formulation Strategies:

    • Nanoparticle Encapsulation: Encapsulating Lrrk2-IN-1 in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation and facilitate its transport across the BBB.[9][10]

    • Prodrug Approach: Modifying the chemical structure of Lrrk2-IN-1 to create a more lipophilic prodrug that can cross the BBB and then be converted to the active compound within the brain is a potential strategy.[9]

  • Co-administration with P-gp Inhibitors: As Lrrk2-IN-1 may be a substrate for efflux pumps, co-administration with a P-gp inhibitor could increase its brain accumulation. However, this approach has potential for drug-drug interactions and toxicity.

  • Structural Modification: Medicinal chemistry efforts to modify the Lrrk2-IN-1 scaffold to improve its physicochemical properties for better BBB penetration, while maintaining its inhibitory potency, is a long-term strategy.[11]

In_Vivo_Workflow cluster_prep Preparation cluster_admin Administration & Sampling cluster_processing Sample Processing cluster_analysis Analysis Dose_Prep Prepare Dosing Solution (e.g., 100 mg/kg in vehicle) Administer Administer Lrrk2-IN-1 (e.g., i.p. injection) Dose_Prep->Administer Euthanize Euthanize at Time Points Administer->Euthanize Collect_Blood Collect Blood (Cardiac Puncture) Euthanize->Collect_Blood Perfuse Perfuse with Saline Euthanize->Perfuse Separate_Plasma Separate Plasma Collect_Blood->Separate_Plasma Collect_Brain Excise Brain Perfuse->Collect_Brain Homogenize_Brain Homogenize Brain Collect_Brain->Homogenize_Brain Extract Extract Compound Separate_Plasma->Extract Homogenize_Brain->Extract Quantify Quantify Lrrk2-IN-1 (LC-MS/MS) Extract->Quantify Calculate_Ratio Calculate Brain-to-Plasma Ratio Quantify->Calculate_Ratio

Figure 3: Experimental workflow for an in vivo pharmacokinetic study in rodents.

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assay using hCMEC/D3 Cells

Materials:

  • hCMEC/D3 cells (passage 25-35)

  • Endothelial Cell Growth Medium

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Rat tail collagen type I

  • Fibronectin

  • Lrrk2-IN-1

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (as a paracellular marker)

Procedure:

  • Coating Transwell® Inserts: Coat the apical side of the Transwell® inserts with a solution of 50 µg/mL collagen I and 2 µg/mL fibronectin in sterile PBS. Incubate for at least 2 hours at 37°C.

  • Seeding hCMEC/D3 Cells: Seed hCMEC/D3 cells onto the coated inserts at a density of 25,000 cells/cm² in Endothelial Cell Growth Medium.

  • Cell Culture: Culture the cells for 5-7 days, changing the medium every 2-3 days, until a confluent monolayer is formed.

  • TEER Measurement: Measure the TEER of the cell monolayers using a voltmeter. Values should be stable and significantly higher than empty inserts.

  • Permeability Assay:

    • Wash the monolayers twice with pre-warmed HBSS.

    • Add Lrrk2-IN-1 (e.g., 10 µM) and Lucifer yellow (e.g., 50 µM) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C on an orbital shaker.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • At the final time point, collect samples from the apical chamber.

  • Sample Analysis: Quantify the concentration of Lrrk2-IN-1 in the collected samples using a validated LC-MS/MS method. Measure the fluorescence of Lucifer yellow to assess monolayer integrity.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for Lrrk2-IN-1.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lrrk2-IN-1

  • Dosing vehicle (e.g., DMSO/saline)

  • EDTA-coated blood collection tubes

  • Saline for perfusion

  • Homogenizer

  • LC-MS/MS system

Procedure:

  • Dosing Solution Preparation: Prepare a solution of Lrrk2-IN-1 in the appropriate vehicle (e.g., for a 100 mg/kg i.p. dose).

  • Compound Administration: Administer the Lrrk2-IN-1 solution to the mice via intraperitoneal injection.

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8 hours) post-dose, euthanize a cohort of mice.

  • Blood Collection: Immediately collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 4°C to separate the plasma.

  • Brain Collection: Perfuse the mice with ice-cold saline through the left ventricle until the liver is clear. Excise the brain and wash with cold saline.

  • Sample Processing:

    • Store plasma samples at -80°C until analysis.

    • Weigh the brain tissue and homogenize in a suitable buffer (e.g., 4 volumes of PBS) on ice.

  • Compound Extraction: Perform protein precipitation or liquid-liquid extraction on plasma and brain homogenate samples to extract Lrrk2-IN-1.

  • LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method to determine the concentration of Lrrk2-IN-1.

  • Data Analysis: Calculate the brain and plasma concentrations at each time point and determine the brain-to-plasma concentration ratio.

Protocol 3: LC-MS/MS Quantification of Lrrk2-IN-1

Instrumentation:

  • A sensitive triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Procedure:

  • Method Development:

    • Optimize the mass spectrometry parameters for Lrrk2-IN-1 and an appropriate internal standard (IS) in positive electrospray ionization (ESI+) mode.

    • Determine the precursor and product ions for multiple reaction monitoring (MRM).

    • Develop a chromatographic method (e.g., using a C18 column with a gradient of water and acetonitrile (B52724) with 0.1% formic acid) to achieve good peak shape and separation from matrix components.

  • Sample Preparation:

    • To a known volume of plasma or brain homogenate, add the internal standard.

    • Precipitate proteins by adding 3 volumes of cold acetonitrile.

    • Vortex and centrifuge to pellet the proteins.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Acquire data in MRM mode.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of Lrrk2-IN-1 to the IS against the nominal concentrations of calibration standards prepared in the corresponding matrix.

    • Use the regression equation from the calibration curve to determine the concentration of Lrrk2-IN-1 in the unknown samples.

References

Interpreting unexpected cellular phenotypes following Lrrk2-IN-13 treatment

Author: BenchChem Technical Support Team. Date: December 2025

<

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected cellular phenotypes following treatment with Lrrk2-IN-13, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2).

Troubleshooting Guides

Unexpected cellular phenotypes can arise from various factors, including off-target effects of the inhibitor, the specific cellular context, or experimental conditions. This guide provides a framework for identifying and addressing these issues.

Table 1: Troubleshooting Unexpected Phenotypes after this compound Treatment

Unexpected Phenotype Observed Potential Cause(s) Recommended Troubleshooting Steps & Key Considerations
Increased Cell Death/Toxicity 1. Off-target effects: this compound, like many kinase inhibitors, may have off-target activities at higher concentrations.[1] 2. On-target LRRK2 pathway disruption: Inhibition of LRRK2's physiological functions may be detrimental in certain cell types.[2][3] 3. Cell line sensitivity: Different cell lines exhibit varying tolerance to kinase inhibitors.1. Titrate this compound Concentration: Perform a dose-response curve to determine the lowest effective concentration that inhibits LRRK2 kinase activity without inducing significant cell death. 2. Use a Structurally Different LRRK2 Inhibitor: Compare results with another potent and specific LRRK2 inhibitor (e.g., MLi-2) to see if the phenotype is specific to this compound. 3. Assess Apoptosis Markers: Use assays for cleaved caspase-3 or TUNEL staining to confirm if cell death is apoptotic. 4. LRRK2 Knockout/Knockdown Control: If possible, confirm that the phenotype is absent in LRRK2 knockout or knockdown cells treated with the inhibitor.
Altered Mitochondrial Morphology (Fragmentation or Elongation) 1. Disruption of LRRK2-mediated mitochondrial dynamics: LRRK2 is known to interact with proteins involved in mitochondrial fission and fusion, such as DLP1 (DRP1).[4][5] 2. Cellular stress response: Altered mitochondrial morphology can be a general response to cellular stress.1. Mitochondrial Staining: Use fluorescent dyes like MitoTracker Red CMXRos to visualize mitochondrial morphology. Quantify the percentage of cells with fragmented, tubular, or elongated mitochondria. 2. Assess Mitochondrial Function: Measure mitochondrial membrane potential (e.g., using TMRE or JC-1) and cellular ATP levels.[4] 3. Western Blot for Fission/Fusion Proteins: Analyze the levels and phosphorylation status of key mitochondrial dynamics proteins (e.g., DRP1, MFN1/2, OPA1).
Accumulation of Autophagic Vesicles 1. Blockade of autophagic flux: Inhibition of LRRK2 may interfere with the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagic vesicles.[6][7] 2. Induction of autophagy: LRRK2 inhibition might upregulate the initiation of autophagy.1. Autophagy Flux Assay: Monitor the conversion of LC3-I to LC3-II by Western blot in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). An increase in LC3-II levels that is further enhanced by lysosomal inhibition suggests an increase in autophagic flux.[7] 2. p62/SQSTM1 Levels: Measure the levels of p62, a protein that is degraded by autophagy. Accumulation of p62 can indicate a blockage in the autophagic pathway. 3. Immunofluorescence for LC3 and LAMP1: Co-stain for LC3 (autophagosomes) and LAMP1 (lysosomes) to assess the co-localization of these structures, which is indicative of autolysosome formation.
Changes in Lysosomal Morphology or pH 1. Disruption of LRRK2's role in lysosomal function: LRRK2 has been implicated in maintaining lysosomal pH and overall lysosomal homeostasis.[2][6]1. Lysosomal Staining: Use LysoTracker dyes to visualize lysosomal morphology and distribution. 2. Lysosomal pH Measurement: Employ ratiometric pH-sensitive dyes (e.g., LysoSensor DND-160) to quantify changes in lysosomal pH. 3. Cathepsin Activity Assays: Measure the activity of lysosomal proteases like Cathepsin B or D to assess lysosomal degradative capacity.
No Effect on LRRK2 Phosphorylation 1. Inactive compound: The this compound stock may be degraded or at an incorrect concentration. 2. Low LRRK2 expression/activity in the cellular model: The target may not be sufficiently present or active for a change to be detected. 3. Technical issues with the assay: Problems with antibody quality, buffer conditions, or detection methods.1. Confirm Compound Activity: Test the inhibitor in a cell-free in vitro kinase assay with recombinant LRRK2.[8][9] 2. Verify LRRK2 Expression: Confirm LRRK2 expression in your cell line by Western blot or qPCR. 3. Optimize Western Blot Conditions: Ensure the use of validated phospho-specific antibodies (e.g., for pS935-LRRK2 or pT73-Rab10) and appropriate phosphatase inhibitors in the lysis buffer.[10] 4. Use a Positive Control: Treat cells with a known activator of the LRRK2 pathway if available, or use cells overexpressing a pathogenic, hyperactive LRRK2 mutant (e.g., G2019S).[11]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the kinase activity of LRRK2. It functions by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.

Q2: I'm observing significant cytotoxicity at the recommended concentration of this compound. What should I do?

A2: Cytotoxicity can be concentration-dependent and cell-type specific.[12] We recommend performing a dose-response experiment, starting from a lower concentration and titrating up, to find the optimal concentration for your specific cell line. It is also advisable to assess cell viability at multiple time points. Comparing the effects with another LRRK2 inhibitor can help determine if the toxicity is a specific effect of this compound or a general consequence of LRRK2 inhibition in your system.[1]

Q3: My results on autophagy are conflicting. How can I definitively determine if this compound is inducing or blocking autophagy?

A3: The role of LRRK2 in autophagy is complex, with reports suggesting both positive and negative regulation.[13][14] A static measurement of autophagic markers like LC3-II can be misleading. It is crucial to perform an autophagy flux assay. This involves treating cells with this compound in the presence and absence of a lysosomal inhibitor like Bafilomycin A1. If LC3-II levels increase with this compound treatment and are further augmented by Bafilomycin A1, it indicates an induction of autophagic flux. Conversely, if this compound causes an accumulation of LC3-II that is not further increased by Bafilomycin A1, it suggests a blockage in the later stages of autophagy (i.e., autophagosome-lysosome fusion).

Q4: I don't see any change in mitochondrial morphology after this compound treatment. Does this mean LRRK2 is not involved in mitochondrial dynamics in my cells?

A4: Not necessarily. The impact of LRRK2 on mitochondrial dynamics can be context-dependent.[15] If you do not observe morphological changes, consider assessing more subtle aspects of mitochondrial function, such as mitochondrial membrane potential, ATP production, or reactive oxygen species (ROS) levels.[4] It's also possible that the experimental time point is not optimal for observing morphological changes.

Experimental Protocols

Protocol 1: Western Blot for LRRK2 Activity (pRab10)

This protocol assesses LRRK2 kinase activity in cells by measuring the phosphorylation of its substrate, Rab10, at Threonine 73.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-pT73-Rab10, Mouse anti-Total Rab10, Mouse anti-GAPDH

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and transfer system

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

  • SDS-PAGE and Western Blot: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the pT73-Rab10 signal to total Rab10 and the loading control (GAPDH).

Protocol 2: Autophagy Flux Assay using LC3-II Turnover

This protocol measures the rate of autophagy by monitoring LC3-II levels in the presence and absence of a lysosomal inhibitor.

Materials:

  • Cell line of interest

  • This compound

  • Bafilomycin A1 (BafA1) or Chloroquine (CQ)

  • Western blot reagents as listed in Protocol 1

  • Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1, Mouse anti-GAPDH

Procedure:

  • Cell Treatment: Plate cells and treat with this compound or vehicle. For the last 2-4 hours of the this compound treatment, add BafA1 (e.g., 100 nM) or vehicle to the appropriate wells.

  • Lysis and Western Blot: Proceed with cell lysis, protein quantification, and Western blotting as described in Protocol 1.

  • Analysis:

    • Compare the LC3-II/GAPDH ratio in this compound-treated cells vs. control cells.

    • Calculate the "autophagic flux" by subtracting the LC3-II levels in the absence of BafA1 from the levels in the presence of BafA1 for both control and this compound-treated conditions.

    • Analyze p62 levels; a decrease suggests functional autophagy, while an increase may indicate a block.

Protocol 3: Mitochondrial Morphology Assessment

This protocol uses fluorescence microscopy to visualize and quantify changes in mitochondrial morphology.

Materials:

  • Cell line of interest cultured on glass coverslips or in imaging-compatible plates

  • This compound

  • MitoTracker Red CMXRos

  • Hoechst 33342 (for nuclear staining)

  • Formaldehyde

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle for the desired time.

  • Mitochondrial Staining: In the last 30 minutes of treatment, add MitoTracker Red CMXRos (e.g., 100 nM) to the culture medium.

  • Fixation and Nuclear Staining: Wash cells with pre-warmed medium, then fix with 4% formaldehyde. After fixation, wash and stain with Hoechst 33342.

  • Imaging: Mount the coverslips and acquire images using a fluorescence microscope.

  • Analysis:

    • Visually categorize cells into morphological categories (e.g., "tubular," "fragmented," "intermediate").

    • Quantify the percentage of cells in each category for each treatment condition. At least 100 cells should be counted per condition.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Protein cluster_downstream Downstream Effectors & Cellular Processes Rab29 Rab29 LRRK2 LRRK2 (Kinase/GTPase) Rab29->LRRK2 Activates VPS35 VPS35 VPS35->LRRK2 Activates Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates Autophagy Autophagy LRRK2->Autophagy Regulates Mitochondrial_Dynamics Mitochondrial Dynamics LRRK2->Mitochondrial_Dynamics Regulates Lysosomal_Function Lysosomal Function LRRK2->Lysosomal_Function Regulates Vesicle_Trafficking Vesicle Trafficking Rab_GTPases->Vesicle_Trafficking Lrrk2_IN_13 This compound Lrrk2_IN_13->LRRK2 Inhibits

Caption: LRRK2 signaling pathway and point of inhibition by this compound.

Troubleshooting_Workflow Start Start: Unexpected Phenotype Observed Check_Concentration Is the this compound concentration optimized? Start->Check_Concentration Titrate Perform Dose-Response Curve Check_Concentration->Titrate No Check_OnTarget Is the phenotype replicated with another LRRK2 inhibitor? Check_Concentration->Check_OnTarget Yes Titrate->Check_Concentration Off_Target Conclusion: Potential Off-Target Effect of this compound Check_OnTarget->Off_Target No On_Target Conclusion: Likely On-Target Effect of LRRK2 Inhibition Check_OnTarget->On_Target Yes Investigate_Pathway Investigate Specific Pathway (Autophagy, Mitochondria, etc.) using targeted assays On_Target->Investigate_Pathway

Caption: Decision tree for troubleshooting unexpected cellular phenotypes.

Experimental_Workflow A 1. Cell Culture & Treatment B 2. Endpoint Assays A->B C Western Blot (pRab10, LC3, p62) B->C D Microscopy (Mitochondria, Lysosomes) B->D E Functional Assays (ATP, pH, Viability) B->E F 3. Data Analysis & Interpretation C->F D->F E->F

References

Validation & Comparative

Comparative Analysis of LRRK2 Kinase Inhibitors: Lrrk2-IN-13 versus LRRK2-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Neurodegenerative Disease and Drug Discovery

This guide provides a detailed, data-driven comparison of two notable inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2): Lrrk2-IN-13 and the first-generation tool compound, LRRK2-IN-1. LRRK2 is a critical therapeutic target in Parkinson's disease, particularly for patients with activating mutations such as G2019S. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the potency and selectivity of these compounds, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and LRRK2-IN-1, facilitating a direct comparison of their biochemical potency and selectivity.

Table 1: Biochemical Potency Against LRRK2 Variants
InhibitorTargetIC50 (nM)
This compound LRRK2 (Wild-Type)0.57[1][2]
LRRK2 (G2019S Mutant)0.22[1]
LRRK2-IN-1 LRRK2 (Wild-Type)13[3][4][5]
LRRK2 (G2019S Mutant)6[3][4][5]

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of LRRK2 by 50%. Lower values indicate higher potency.

Table 2: Selectivity and Pharmacokinetic Properties
InhibitorKinase SelectivityBrain Penetration
This compound Data not publicly available.Brain-penetrant[1][2]
LRRK2-IN-1 Inhibited 12 of 442 kinases tested (>90% inhibition at 10 µM)[4][5]Poor blood-brain barrier penetration[6]

Mandatory Visualization

LRRK2 Signaling Pathway

Caption: LRRK2 signaling pathway and points of inhibition.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - LRRK2 Enzyme (WT/G2019S) - Peptide Substrate (e.g., LRRKtide) - ATP - Kinase Buffer Reaction_Setup Combine Inhibitor, LRRK2 Enzyme, Substrate, and ATP in Assay Plate Reagents->Reaction_Setup Inhibitor_Dilution Prepare Serial Dilution of Inhibitor in DMSO Inhibitor_Dilution->Reaction_Setup Incubation Incubate at Room Temperature (e.g., 60-120 minutes) Reaction_Setup->Incubation Stop_Reaction Stop Reaction and Detect Signal Incubation->Stop_Reaction Data_Analysis Quantify Signal and Plot Dose-Response Curve Stop_Reaction->Data_Analysis IC50_Calc Calculate IC50 Data_Analysis->IC50_Calc

Caption: General workflow for an in vitro LRRK2 kinase inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols for benchmarking LRRK2 inhibitors.

Biochemical LRRK2 Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for measuring LRRK2 kinase activity in a biochemical format to determine the IC50 of inhibitors. The ADP-Glo™ Kinase Assay is a frequently used platform.

Materials:

  • Recombinant LRRK2 enzyme (Wild-Type or G2019S mutant)

  • LRRKtide or other suitable peptide substrate

  • ATP

  • Test Inhibitor (this compound or LRRK2-IN-1)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[7]

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A final DMSO concentration of 1% or less in the assay is recommended.

  • Reaction Setup:

    • Add 1 µL of the inhibitor dilution or DMSO (for control) to the wells of a 384-well plate.

    • Add 2 µL of LRRK2 enzyme diluted in Kinase Buffer.

    • Add 2 µL of a mix of LRRKtide substrate and ATP in Kinase Buffer to initiate the reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 120 minutes.[7]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[7]

  • ATP Generation and Luminescence:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[7]

  • Data Acquisition: Record luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Plot the signal against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.

Cellular LRRK2 Target Engagement Assay (Western Blot)

This method assesses the inhibitory effect of compounds on LRRK2 kinase activity within cells by measuring the phosphorylation status of LRRK2 at key sites such as Ser935 or its substrate Rab10 at Thr73.

Materials:

  • Cell line expressing LRRK2 (e.g., SH-SY5Y or HEK293T)

  • Test Inhibitor (this compound or LRRK2-IN-1)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (containing protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, PVDF membranes, and Western blot reagents

  • Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the inhibitor or DMSO (vehicle control) for a specified time (e.g., 90 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate to visualize the protein bands using an imaging system.[8]

  • Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal. Plot the normalized phosphorylation levels against the inhibitor concentration to determine the cellular IC50. A dose-dependent decrease in Ser910 and Ser935 phosphorylation is indicative of LRRK2 inhibition.[3]

References

LRRK2 Inhibitors: A Head-to-Head Comparison of Preclinical Tool Lrrk2-IN-1 with Clinical Candidates DNL201 and DNL151 (BIIB122)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene represent a significant genetic risk factor for Parkinson's disease, making LRRK2 a compelling therapeutic target. The development of LRRK2 inhibitors has seen a progression from essential preclinical tool compounds to promising clinical candidates. This guide provides a detailed, data-driven comparison of the well-established preclinical inhibitor, Lrrk2-IN-1, with the clinical candidates DNL201 and DNL151 (also known as BIIB122), developed by Denali Therapeutics and partners.

Executive Summary

This comparison guide synthesizes key preclinical and clinical data to offer an objective overview of Lrrk2-IN-1, DNL201, and DNL151. While Lrrk2-IN-1 has been instrumental as a research tool for target validation, its pharmacokinetic properties are not optimized for clinical development. In contrast, DNL201 and DNL151 have been specifically designed for clinical use, demonstrating improved drug-like properties, including brain penetrance and favorable safety profiles in early-phase human trials. DNL151 (BIIB122) has since been selected for advancement into later-stage clinical trials over DNL201 due to its advantageous pharmacokinetic profile, allowing for more flexible dosing regimens.

Data Presentation: Quantitative Comparison of LRRK2 Inhibitors

The following tables summarize the key quantitative data for Lrrk2-IN-1, DNL201, and DNL151, providing a clear comparison of their biochemical potency, cellular activity, kinase selectivity, and pharmacokinetic properties.

Table 1: Biochemical and Cellular Potency
InhibitorTargetAssay TypeIC50 (nM)Reference
Lrrk2-IN-1 LRRK2 (Wild-Type)Biochemical13[1]
LRRK2 (G2019S)Biochemical6[1]
LRRK2 (Wild-Type)Cellular (pS935)~100-300[1]
LRRK2 (G2019S)Cellular (pS935)~50-100[1]
DNL201 LRRK2 (Wild-Type)Biochemical11[2]
LRRK2 (G2019S)Biochemical5[2]
LRRK2 (Wild-Type)Cellular (pS935)53[2]
LRRK2 (G2019S)Cellular (pS935)20[2]
DNL151 (BIIB122) LRRK2 (Wild-Type)Cellular (pS935)~50% inhibition at >70mg in humans
LRRK2 (G2019S)Cellular (pS935)Robust reduction in patients
Table 2: Kinase Selectivity Profile
InhibitorScreening Panel SizeOff-Target Kinases Inhibited (>50% at 1µM or as specified)Reference
Lrrk2-IN-1 >450 kinases12 kinases with >90% inhibition at 10 µM[1]
DNL201 >400 kinasesHighly selective, specific off-targets not detailed in publications[2]
DNL151 (BIIB122) Not specifiedPotent and selective LRRK2 inhibitor
Table 3: Pharmacokinetic Properties
InhibitorSpeciesDosing RouteT1/2 (hours)Oral Bioavailability (%)Brain PenetrantReference
Lrrk2-IN-1 MouseIV4.47N/AYes[3]
MousePO-49.3Yes[3]
DNL201 Rodent/Non-human primatePOModerateGoodYes[2]
HumanPONot specifiedNot specifiedYes (CSF penetration confirmed)[4][5]
DNL151 (BIIB122) HumanPONot specifiedOrally bioavailableYes (CSF/unbound plasma ratio ~1)[6][7]

Preclinical and Clinical Development Overview

Lrrk2-IN-1: The Preclinical Workhorse

Lrrk2-IN-1 was one of the first potent and selective LRRK2 inhibitors to be widely characterized.[1] Its utility in preclinical research has been invaluable for demonstrating the therapeutic potential of LRRK2 inhibition. Studies using Lrrk2-IN-1 have shown that blocking LRRK2 kinase activity can rescue disease-related phenotypes in cellular and invertebrate models of Parkinson's disease.[8] However, its development as a therapeutic has been limited by its pharmacokinetic properties, which are not ideal for human use.[9]

DNL201: A First-in-Human LRRK2 Inhibitor

DNL201 was Denali Therapeutics' first LRRK2 inhibitor to enter clinical trials. Preclinical studies demonstrated its ability to inhibit LRRK2 in both the periphery and the central nervous system, leading to improved lysosomal function in various models.[2] In Phase 1 and 1b clinical trials involving healthy volunteers and Parkinson's disease patients, DNL201 was generally well-tolerated and showed robust target engagement, as measured by a reduction in phosphorylated LRRK2 (pS935) and its substrate Rab10 in the blood.[4] Furthermore, DNL201 demonstrated CNS penetration and had a positive effect on lysosomal biomarkers in urine.[4][5] Despite these promising results, Denali ultimately prioritized the development of DNL151.

DNL151 (BIIB122): The Path Forward in Clinical Trials

DNL151, also known as BIIB122, is another potent and selective brain-penetrant LRRK2 inhibitor from Denali's pipeline. Similar to DNL201, it demonstrated excellent target and pathway engagement in Phase 1 and 1b clinical studies. DNL151 was selected for advancement into late-stage clinical trials due to its pharmacokinetic properties, which offer greater flexibility in dosing regimens compared to DNL201. Denali, in partnership with Biogen, is advancing BIIB122 in multiple clinical studies for both LRRK2 mutation carriers and sporadic Parkinson's disease patients.[10]

Mandatory Visualizations

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects Genetic Mutations (e.g., G2019S) Genetic Mutations (e.g., G2019S) LRRK2 LRRK2 Genetic Mutations (e.g., G2019S)->LRRK2 Increase Activity Cellular Stress Cellular Stress Cellular Stress->LRRK2 Activate pLRRK2 (Active) pLRRK2 (Active) LRRK2->pLRRK2 (Active) Phosphorylation Rab GTPases Rab GTPases pLRRK2 (Active)->Rab GTPases Phosphorylates Neuroinflammation Neuroinflammation pLRRK2 (Active)->Neuroinflammation pRab GTPases pRab GTPases Rab GTPases->pRab GTPases Lysosomal Dysfunction Lysosomal Dysfunction pRab GTPases->Lysosomal Dysfunction Vesicular Trafficking Defects Vesicular Trafficking Defects pRab GTPases->Vesicular Trafficking Defects Neuronal Damage Neuronal Damage Lysosomal Dysfunction->Neuronal Damage Vesicular Trafficking Defects->Neuronal Damage Neuroinflammation->Neuronal Damage Lrrk2-IN-13 / DNL201 LRRK2 Inhibitors (this compound, DNL201) This compound / DNL201->pLRRK2 (Active) Inhibit

Caption: LRRK2 signaling pathway and points of inhibition.

Experimental Workflow for LRRK2 Inhibitor Evaluation

Experimental_Workflow cluster_invitro In Vitro / Cellular cluster_invivo In Vivo (Preclinical Models) cluster_clinical Clinical Trials A Biochemical Kinase Assay (IC50 determination) B Cellular Target Engagement (pLRRK2 - pS935) A->B D Kinase Selectivity Profiling A->D C Downstream Pathway Modulation (pRab10) B->C E Pharmacokinetics (ADME, Brain Penetration) C->E D->E F Pharmacodynamics (Target Engagement in Brain/Periphery) E->F H Safety/Tolerability Studies E->H G Efficacy in Disease Models (e.g., Neuroprotection) F->G I Phase 1 (Safety, PK/PD in Healthy Volunteers) G->I H->I J Phase 1b (Safety, PK/PD in Patients) I->J K Phase 2/3 (Efficacy and Safety in Patients) J->K

References

Validating Lrrk2-IN-1 On-Target Effects: A Comparative Guide Using LRRK2 Knockout Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lrrk2-IN-1, a potent Leucine-rich repeat kinase 2 (LRRK2) inhibitor, with other alternatives. It details the critical role of LRRK2 knockout (KO) cells in validating on-target effects and provides supporting experimental data and protocols.

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making its protein product a key therapeutic target. The development of specific LRRK2 kinase inhibitors is a primary focus of research. However, ensuring that these inhibitors act specifically on LRRK2 without off-target effects is crucial for accurate research and safe therapeutic development. The use of LRRK2 knockout cells provides a definitive method for this validation. A truly specific inhibitor should only exert its effects in cells expressing LRRK2 (wild-type) and show no activity in cells where LRRK2 has been knocked out.

This guide focuses on Lrrk2-IN-1, a widely used preclinical tool, and compares its on-target validation with other notable LRRK2 inhibitors. While specific public data for "Lrrk2-IN-13" is limited, LRRK2-IN-1 serves as a well-characterized and relevant precursor for illustrating the validation process.

LRRK2 Signaling and Inhibitor Action

LRRK2 is a large, complex protein with both kinase and GTPase activity. A key function of its kinase activity is the phosphorylation of a subset of Rab GTPase proteins, such as Rab10. This phosphorylation is a critical event in cellular signaling pathways, particularly those involved in vesicular trafficking. Pathogenic mutations in LRRK2 often lead to hyperactivity of its kinase domain, resulting in increased phosphorylation of its substrates. LRRK2 inhibitors, like Lrrk2-IN-1, typically work by competing with ATP for binding in the kinase domain, thus preventing the phosphorylation of downstream targets.

Experimental_Workflow cluster_0 cluster_1 cluster_2 cluster_3 WT_cells Wild-Type Cells (Express LRRK2) Treatment_WT Treat with Lrrk2-IN-1 (or other inhibitors) WT_cells->Treatment_WT KO_cells LRRK2 KO Cells (No LRRK2) Treatment_KO Treat with Lrrk2-IN-1 (or other inhibitors) KO_cells->Treatment_KO Lysis_WT Cell Lysis Treatment_WT->Lysis_WT Lysis_KO Cell Lysis Treatment_KO->Lysis_KO WB_WT Western Blot for pRab10 & pLRRK2 Lysis_WT->WB_WT WB_KO Western Blot for pRab10 & pLRRK2 Lysis_KO->WB_KO Result_WT Decreased pRab10 & pLRRK2 Signal WB_WT->Result_WT Result_KO No Change in Basal Signal WB_KO->Result_KO Logical_Framework Start Hypothesis: Lrrk2-IN-1 inhibits LRRK2 kinase activity Experiment Experiment: Treat WT and LRRK2 KO cells with Lrrk2-IN-1 and measure pRab10 levels Start->Experiment Question Is pRab10 reduced in WT cells? Experiment->Question Question2 Is there an effect on pRab10 in KO cells? Question->Question2 Yes Conclusion_Inactive Conclusion: Lrrk2-IN-1 is inactive or not cell-permeable at the tested concentration Question->Conclusion_Inactive No Conclusion_OnTarget Conclusion: Lrrk2-IN-1 has on-target effects on LRRK2 Question2->Conclusion_OnTarget No Conclusion_OffTarget Conclusion: Lrrk2-IN-1 may have off-target effects Question2->Conclusion_OffTarget Yes

Kinome-Wide Selectivity of Lrrk2-IN-1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of the Kinome-Wide Selectivity Profile of the LRRK2 Inhibitor, Lrrk2-IN-1, in Comparison to Alternative Compounds

This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the kinome-wide selectivity of the widely used preclinical LRRK2 inhibitor, Lrrk2-IN-1, against other notable alternatives. Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) are a significant genetic cause of both familial and sporadic Parkinson's disease, making LRRK2 a critical therapeutic target. Understanding the selectivity of inhibitors is paramount for interpreting experimental results and for the development of safe and effective therapeutics.

This document summarizes key quantitative data, presents detailed experimental methodologies for kinase selectivity profiling, and provides visual representations of the LRRK2 signaling pathway and experimental workflows.

Quantitative Comparison of LRRK2 Inhibitors

The following tables summarize the inhibitory activity and selectivity of Lrrk2-IN-1 and its alternatives against LRRK2 and a selection of off-target kinases. Lrrk2-IN-1, while a potent LRRK2 inhibitor, demonstrates activity against several other kinases. In contrast, newer generation inhibitors such as GSK2578215A, GNE-7915, and MLi-2 exhibit improved selectivity profiles.

Table 1: Potency against LRRK2 Variants

CompoundLRRK2 (WT) IC50 (nM)LRRK2 (G2019S) IC50 (nM)LRRK2 (A2016T) IC50 (nM)
Lrrk2-IN-1 13[1]6[1]>2500[1]
GSK2578215A 10.18.981.1[2]
GNE-7915 -Ki = 1 nM[2]-
MLi-2 IC50 = 0.76 nM[3][4]--

Note: IC50 and Ki values are dependent on assay conditions, particularly ATP concentration. The A2016T mutation confers resistance to some inhibitors.

Table 2: Kinome-Wide Selectivity Profile

CompoundScreening Platform (Number of Kinases)Key Off-Target Kinases (IC50/EC50 in nM)
Lrrk2-IN-1 KINOMEscan™ (442)[1]DCLK2 (45), MAPK7 (160)[1][5]
GSK2578215A KINOMEscan™ & Dundee panel (460)[6]smMLCK, ALK, FLT3(D835Y) (inhibition >50% at 10 µM)[2][6]
GNE-7915 Invitrogen kinase panel (187)[2]TTK (inhibition >50%)[2]
MLi-2 Kinase panel (300+)[3][7]>295-fold selectivity for LRRK2[3][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols used for kinome-wide selectivity profiling.

KINOMEscan™ Profiling

This competition binding assay is a widely used method to determine kinase inhibitor selectivity.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Procedure:

    • A panel of DNA-tagged kinases is incubated with the immobilized ligand and the test compound (e.g., Lrrk2-IN-1) at various concentrations.

    • The mixture is allowed to reach equilibrium.

    • The solid support is washed to remove unbound components.

    • The amount of kinase bound to the solid support is quantified by qPCR.

    • The results are typically reported as the percentage of the kinase that is still bound to the immobilized ligand in the presence of the test compound. Dissociation constants (Kd) can be determined from dose-response curves.

KiNativ™ In Situ Kinase Profiling

This activity-based protein profiling platform measures inhibitor binding to kinases in their native cellular environment.

  • Principle: KiNativ™ utilizes ATP- and ADP-biotin probes that covalently label the active site of kinases in a cell lysate. The extent of probe labeling is inversely proportional to the occupancy of the active site by a competing inhibitor.

  • Procedure:

    • Cell or tissue lysates are prepared.

    • The lysate is incubated with the test inhibitor at various concentrations.

    • The ATP/ADP-biotin probe is added to the lysate.

    • Biotinylated proteins are enriched using streptavidin beads.

    • The enriched proteins are digested, and the resulting peptides are analyzed by mass spectrometry to identify and quantify the labeled kinases.

    • The IC50 value for each kinase is determined by measuring the decrease in probe labeling as a function of inhibitor concentration.

In Vitro LRRK2 Kinase Activity Assay

This biochemical assay directly measures the enzymatic activity of purified LRRK2.

  • Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a model substrate by the LRRK2 enzyme. Inhibition of this process by a test compound is quantified.

  • Procedure:

    • Recombinant LRRK2 enzyme (wild-type or mutant) is incubated with a substrate (e.g., LRRKtide peptide or myelin basic protein) in a kinase assay buffer.

    • The test inhibitor is added at various concentrations.

    • The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP).

    • The reaction is allowed to proceed for a defined period and then stopped.

    • The amount of phosphorylated substrate is measured, typically through autoradiography, scintillation counting, or fluorescence-based methods.

    • IC50 values are calculated from the dose-response curve of inhibitor concentration versus kinase activity.

Visualizing LRRK2 Biology and Experimental Design

To further aid in the understanding of LRRK2 function and inhibitor profiling, the following diagrams have been generated using Graphviz.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Core cluster_downstream Downstream Effects Growth_Factors Growth Factors LRRK2_Inactive LRRK2 (Inactive) Growth_Factors->LRRK2_Inactive Stress_Signals Stress Signals Stress_Signals->LRRK2_Inactive LRRK2_Active LRRK2 (Active) LRRK2_Inactive->LRRK2_Active Activation (e.g., G2019S mutation) LRRK2_Active->LRRK2_Inactive Inactivation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylation Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2_Active->Cytoskeletal_Dynamics Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Neurodegeneration Neurodegeneration Cytoskeletal_Dynamics->Neurodegeneration Autophagy Autophagy Vesicular_Trafficking->Autophagy Autophagy->Neurodegeneration Lrrk2_IN_1 Lrrk2-IN-1 Lrrk2_IN_1->LRRK2_Active Inhibition

Caption: LRRK2 Signaling Pathway and Point of Inhibition.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Test Inhibitor (e.g., Lrrk2-IN-1) Dilutions Incubation Incubate Kinases with Inhibitor and Probe/Substrate Compound_Prep->Incubation Assay_Components Prepare Kinase Panel and Assay Reagents Assay_Components->Incubation Detection Measure Kinase Activity/ Binding Incubation->Detection Data_Quantification Quantify Signal (e.g., qPCR, Mass Spec, Radioactivity) Detection->Data_Quantification IC50_Calculation Generate Dose-Response Curves and Calculate IC50/Kd Data_Quantification->IC50_Calculation Selectivity_Assessment Assess Kinome-Wide Selectivity IC50_Calculation->Selectivity_Assessment

Caption: Experimental Workflow for Kinase Inhibitor Profiling.

References

Comparative analysis of Lrrk2-IN-13 efficacy on wild-type vs. G2019S LRRK2

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the differential inhibition of wild-type and pathogenic G2019S mutant LRRK2 by the selective inhibitor LRRK2-IN-1, supported by experimental data and detailed protocols.

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease. The most prevalent of these mutations, G2019S, results in a hyperactive kinase, making LRRK2 a prime therapeutic target. LRRK2-IN-1 is a potent and selective inhibitor of LRRK2 kinase activity and serves as a critical tool for studying the physiological and pathological roles of this complex enzyme. This guide provides a comparative analysis of the efficacy of LRRK2-IN-1 on wild-type (WT) LRRK2 versus the G2019S mutant, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Data Presentation: Quantitative Efficacy of LRRK2-IN-1

The inhibitory potency of LRRK2-IN-1 has been quantified in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy. The following tables summarize the reported IC50 values for LRRK2-IN-1 against both wild-type and G2019S LRRK2.

Biochemical Assays LRRK2-IN-1 IC50 (nM)
Wild-Type LRRK2 13
G2019S LRRK2 6
Cellular Assays (pSer935 LRRK2) LRRK2-IN-1 IC50
Wild-Type LRRK2 ~1 µM (in PBMCs)[1]
G2019S LRRK2 ~40 nM (in SH-SY5Y cells)[2]

These data consistently demonstrate that LRRK2-IN-1 is more potent against the pathogenic G2019S mutant of LRRK2, particularly in biochemical assays. The difference in cellular assays can be influenced by various factors including cell type, expression levels of LRRK2, and membrane permeability of the inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the efficacy of LRRK2 inhibitors.

In Vitro LRRK2 Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified LRRK2 protein.

Objective: To determine the IC50 value of LRRK2-IN-1 against purified wild-type and G2019S LRRK2.

Materials:

  • Recombinant full-length or truncated (e.g., residues 970-2527) human LRRK2 (Wild-Type or G2019S mutant)

  • LRRKtide or Myelin Basic Protein (MBP) as a substrate

  • ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for luminescence-based assays)

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • LRRK2-IN-1 (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (for luminescence-based detection) or P81 phosphocellulose paper (for radioactive detection)

  • Microplate reader (luminescence) or scintillation counter (radioactive)

Procedure:

  • Compound Preparation: Prepare a serial dilution of LRRK2-IN-1 in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.

  • Reaction Setup: In a 96-well or 384-well plate, add the following components in order:

    • Kinase buffer

    • LRRK2-IN-1 or DMSO control

    • Recombinant LRRK2 enzyme (WT or G2019S)

    • Substrate (LRRKtide or MBP)

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection (Luminescence-based using ADP-Glo™):

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Plot the signal against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular LRRK2 Phosphorylation Assay

This assay measures the ability of an inhibitor to block LRRK2 activity within a cellular context by monitoring the phosphorylation status of LRRK2 at Serine 935 (pS935), a well-established biomarker of kinase inhibition.

Objective: To determine the cellular IC50 of LRRK2-IN-1 by measuring the reduction in pS935-LRRK2 levels.

Materials:

  • Cell line expressing LRRK2 (e.g., HEK293T, SH-SY5Y, or primary cells like PBMCs)

  • LRRK2-IN-1 (dissolved in DMSO)

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2

  • HRP-conjugated secondary antibodies

  • Western blot reagents and imaging system, or ELISA-based detection system (e.g., MSD)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of LRRK2-IN-1 or DMSO (vehicle control) for a specified time (e.g., 90 minutes).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation to remove cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • Detection (Western Blot):

    • Normalize protein concentrations and prepare lysates for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against pS935-LRRK2 and total LRRK2.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for pS935-LRRK2 and total LRRK2.

    • Normalize the pS935-LRRK2 signal to the total LRRK2 signal for each treatment condition.

    • Plot the normalized phosphorylation levels against the log of the LRRK2-IN-1 concentration to generate a dose-response curve and determine the cellular IC50.

Mandatory Visualization

LRRK2 Signaling Pathway

The following diagram illustrates the central role of LRRK2 in phosphorylating Rab GTPases and the subsequent impact on cellular processes. LRRK2-IN-1 acts by directly inhibiting the kinase domain of LRRK2, thereby preventing these downstream events.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_inhibition Inhibition cluster_downstream Downstream Effects LRRK2_WT Wild-Type LRRK2 Rab_GTPases Rab GTPases (e.g., Rab8, Rab10) LRRK2_WT->Rab_GTPases Phosphorylation LRRK2_G2019S G2019S Mutant LRRK2 LRRK2_G2019S->Rab_GTPases Increased Phosphorylation LRRK2_IN1 LRRK2-IN-1 LRRK2_IN1->LRRK2_WT Inhibits LRRK2_IN1->LRRK2_G2019S Strongly Inhibits pRab_GTPases Phosphorylated Rab GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Autophagy Impaired Autophagy Vesicular_Trafficking->Autophagy Lysosomal_Function Lysosomal Dysfunction Vesicular_Trafficking->Lysosomal_Function

Caption: LRRK2-IN-1 inhibits both WT and G2019S LRRK2, blocking Rab GTPase phosphorylation.

Experimental Workflow for Cellular LRRK2 Inhibition Assay

This diagram outlines the key steps involved in assessing the cellular potency of a LRRK2 inhibitor.

Cellular_Assay_Workflow start Start: Plate Cells treatment Treat with LRRK2-IN-1 (Dose-Response) start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification detection Detection (Western Blot or ELISA) quantification->detection analysis Data Analysis (Normalize pLRRK2 to Total LRRK2) detection->analysis end Determine IC50 analysis->end

Caption: Workflow for determining the cellular IC50 of LRRK2 inhibitors.

References

Cross-Validation of Lrrk2-IN-1 and LRRK2 shRNA Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely used methods for interrogating the function of Leucine-Rich Repeat Kinase 2 (LRRK2): the small molecule inhibitor Lrrk2-IN-1 and short hairpin RNA (shRNA)-mediated knockdown. Understanding the similarities and differences in their effects is crucial for the robust interpretation of experimental data and the advancement of therapeutic strategies targeting LRRK2 in diseases such as Parkinson's.

Executive Summary

Both Lrrk2-IN-1, a potent ATP-competitive inhibitor, and LRRK2 shRNA, a genetic tool for silencing gene expression, are effective at reducing LRRK2 kinase activity and its downstream signaling. Lrrk2-IN-1 offers acute, reversible inhibition of kinase function, while shRNA provides a long-term reduction of the total LRRK2 protein pool. This fundamental difference in their mechanism of action can lead to distinct cellular phenotypes. This guide presents a cross-validation of their effects on key LRRK2-related signaling events, supported by quantitative data and detailed experimental protocols.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative effects of Lrrk2-IN-1 and LRRK2 shRNA on LRRK2 autophosphorylation at Serine 935 (a marker of target engagement for inhibitors) and the phosphorylation of a key substrate, Rab10, at Threonine 73.

Method Target Readout Cell Line Treatment/Transduction Quantitative Change Reference
Lrrk2-IN-1pS935-LRRK2 / Total LRRK2Human THP-1 Macrophages1.5h treatment with varying concentrationsDose-dependent decrease in pS935 LRRK2[1]
Lrrk2-IN-1pS935-LRRK2 / Total LRRK2Human Lymphoblastoid Cells (G2019S)1.5h treatment with varying concentrationsDose-dependent decrease in pS935 LRRK2[1]
Lrrk2-IN-1pS935-LRRK2 / Total LRRK2SH-SY5Y (G2019S-LRRK2 transfected)1.5h treatment with varying concentrationsDose-dependent decrease in pS935 LRRK2[1]
LRRK2 shRNALRRK2 ProteinH4 cellsLentiviral transductionSignificant knockdown of LRRK2 protein[2]
LRRK2 siRNApT73-Rab10 / Total Rab10A549 cellsTransfectionSignificant decrease in pT73-Rab10 levels
Lrrk2-IN-1 (MLi-2)pT73-Rab10 / Total Rab10Primary Mouse Astrocytes500 nM, 2 hoursSignificant reduction in pT73-Rab10[3][4]
LRRK2 KOpT73-Rab10 / Total Rab10Rat Lung-Complete loss of pT73-Rab10 signal[4]

Experimental Protocols

Lrrk2-IN-1 Treatment and Western Blot Analysis for LRRK2 and Rab10 Phosphorylation

Objective: To assess the effect of Lrrk2-IN-1 on the phosphorylation of LRRK2 (pS935) and its substrate Rab10 (pT73) in a cellular context.

Materials:

  • Cell lines (e.g., HEK293T, SH-SY5Y, or primary cells)

  • Lrrk2-IN-1 (or other LRRK2 inhibitors like MLi-2)

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Western blot apparatus and imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, treat the cells with varying concentrations of Lrrk2-IN-1 (e.g., 10 nM to 10 µM) or DMSO for a specified duration (e.g., 1-2 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Prepare protein samples by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize and quantify the protein bands using an imaging system. Normalize the phosphorylated protein levels to the total protein levels.

LRRK2 shRNA Knockdown via Lentiviral Transduction and Validation

Objective: To stably reduce the expression of LRRK2 in a target cell line and validate the knockdown efficiency.

Materials:

  • HEK293T cells (for lentivirus production)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • LRRK2 shRNA-expressing lentiviral vector (and a non-targeting control shRNA vector)

  • Transfection reagent (e.g., Lipofectamine 2000 or PEI)

  • Target cell line

  • Polybrene

  • Puromycin (B1679871) (for selection)

  • TRIzol reagent (for RNA extraction)

  • cDNA synthesis kit

  • qPCR master mix and primers for LRRK2 and a housekeeping gene (e.g., GAPDH)

  • Western blot reagents (as described in Protocol 1)

Procedure:

Part A: Lentiviral Particle Production

  • Cell Seeding: Seed HEK293T cells in a 10 cm dish to reach 80-90% confluency on the day of transfection.

  • Transfection: Co-transfect the HEK293T cells with the LRRK2 shRNA vector and the packaging plasmids using a suitable transfection reagent.

  • Virus Harvest: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Virus Concentration (Optional): Concentrate the viral particles using ultracentrifugation or a commercially available concentration reagent.

  • Titer Determination: Determine the viral titer to ensure an appropriate multiplicity of infection (MOI) for transduction.

Part B: Lentiviral Transduction of Target Cells

  • Cell Seeding: Seed the target cells in a 6-well plate.

  • Transduction: On the following day, infect the cells with the lentiviral particles at a predetermined MOI in the presence of polybrene (e.g., 8 µg/mL).

  • Selection: 48-72 hours post-transduction, begin selecting for transduced cells by adding puromycin to the culture medium.

  • Expansion: Expand the puromycin-resistant cells to establish a stable LRRK2 knockdown cell line.

Part C: Validation of Knockdown Efficiency

  • Quantitative PCR (qPCR):

    • Extract total RNA from the stable knockdown and control cell lines using TRIzol.

    • Synthesize cDNA from the RNA.

    • Perform qPCR using primers for LRRK2 and a housekeeping gene to determine the relative mRNA expression levels.

  • Western Blot:

    • Prepare protein lysates from the stable knockdown and control cell lines.

    • Perform western blotting as described in Protocol 1 to assess the reduction in LRRK2 protein levels.

Mandatory Visualization

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects cluster_interventions Experimental Interventions LRRK2_Inactive LRRK2 (Inactive) LRRK2_Active LRRK2 (Active) LRRK2_Inactive->LRRK2_Active GTP GTP GTP->LRRK2_Inactive Activation Rab29 Rab29 Rab29->LRRK2_Inactive Recruitment to Golgi Rab10 Rab10 LRRK2_Active->Rab10 Phosphorylation pRab10 p-Rab10 (Thr73) Rab10->pRab10 Cellular_Processes Vesicular Trafficking, Autophagy, Ciliogenesis pRab10->Cellular_Processes Modulation Lrrk2_IN_1 Lrrk2-IN-1 Lrrk2_IN_1->LRRK2_Active Inhibition LRRK2_shRNA LRRK2 shRNA LRRK2_shRNA->LRRK2_Inactive Knockdown

Caption: LRRK2 signaling and points of intervention.

Experimental_Workflow cluster_inhibitor Pharmacological Inhibition cluster_knockdown Genetic Knockdown Cells_Inhibitor Target Cells Treatment Lrrk2-IN-1 Treatment Cells_Inhibitor->Treatment Lysis_Inhibitor Cell Lysis Treatment->Lysis_Inhibitor Analysis_Inhibitor Western Blot (pLRRK2, pRab10) Lysis_Inhibitor->Analysis_Inhibitor Comparison Comparative Analysis Analysis_Inhibitor->Comparison Cells_shRNA Target Cells Transduction LRRK2 shRNA Lentiviral Transduction Cells_shRNA->Transduction Selection Puromycin Selection Transduction->Selection Validation Knockdown Validation (qPCR & Western Blot) Selection->Validation Lysis_shRNA Cell Lysis Validation->Lysis_shRNA Analysis_shRNA Western Blot (Total LRRK2, pRab10) Lysis_shRNA->Analysis_shRNA Analysis_shRNA->Comparison

Caption: Workflow for comparing Lrrk2-IN-1 and shRNA.

Logical_Comparison cluster_inhibitor Lrrk2-IN-1 cluster_shRNA LRRK2 shRNA LRRK2_Function LRRK2 Function Inhibitor_Target Targets Kinase Activity LRRK2_Function->Inhibitor_Target shRNA_Target Targets mRNA (Reduces Protein) LRRK2_Function->shRNA_Target Inhibitor_Effect Acute & Reversible Inhibitor_Target->Inhibitor_Effect Inhibitor_Protein LRRK2 Protein Present Inhibitor_Effect->Inhibitor_Protein Outcome Differential Phenotypic Outcomes Inhibitor_Protein->Outcome Kinase-dead protein effects shRNA_Effect Long-term & Stable shRNA_Target->shRNA_Effect shRNA_Protein LRRK2 Protein Reduced shRNA_Effect->shRNA_Protein shRNA_Protein->Outcome Loss of scaffolding functions

Caption: Logical comparison of Lrrk2-IN-1 and shRNA.

References

Validating the Neuroprotective Effects of LRRK2 Inhibitors in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene that lead to increased kinase activity are a significant genetic cause of Parkinson's disease (PD). This has positioned LRRK2 as a key therapeutic target, spurring the development of potent and selective kinase inhibitors. This guide provides an objective, data-driven comparison of the in vivo performance of the preclinical tool compound Lrrk2-IN-1 and other key LRRK2 inhibitors, MLi-2 and PF-06447475. The content herein summarizes crucial experimental data, details methodologies for key experiments, and visualizes complex biological pathways and workflows to aid in the selection and application of these compounds in preclinical research.

Comparative Efficacy of LRRK2 Inhibitors

The in vivo efficacy of LRRK2 inhibitors is primarily assessed by their ability to engage their target and modulate downstream signaling, ultimately leading to neuroprotection. Key measures include the reduction in phosphorylation of LRRK2 at serine 935 (pS935-LRRK2) as an indicator of target engagement, and the phosphorylation of the LRRK2 substrate Rab10 at threonine 73 (pT73-Rab10) as a marker of pathway engagement.[1] Neuroprotective effects are evaluated by quantifying the survival of dopaminergic neurons and assessing motor function.

While direct head-to-head comparisons of Lrrk2-IN-1, MLi-2, and PF-06447475 in the same comprehensive study are limited, the following tables summarize available quantitative data from various preclinical studies.

Table 1: In Vitro Inhibitory Potency

InhibitorTargetAssay TypeIC50Reference
Lrrk2-IN-1 LRRK2 (Wild-Type)Kinase Assay13 nM[2]
LRRK2 (G2019S)Kinase Assay6 nM[2]
MLi-2 LRRK2 (Wild-Type)Purified Kinase Assay0.76 nM[3][4]
LRRK2 (Wild-Type)Cellular Assay (pS935)1.4 nM[3][4]
LRRK2 (G2019S)Cellular Assay4.8 nM[3]
PF-06447475 LRRK2 (Wild-Type)Purified Kinase Assay3 nM[4]
LRRK2 (Wild-Type)Cellular Assay (pS935)24 nM[4]

Table 2: In Vivo Target Engagement and Neuroprotection in Rodent Models of Parkinson's Disease

InhibitorAnimal ModelDose & AdministrationTarget Engagement (pLRRK2/pRab10 Reduction)Neuroprotective EffectsReference
Lrrk2-IN-1 HSV-LRRK2 G2019S (Rat)2.5 mg/kg, i.p.Not ReportedAttenuated loss of TH-positive neurons[5]
MLi-2 LRRK2 G2019S Knock-in (Mouse)30 mg/kg, oral>90% in brain (pS935)Rescued striatal dopaminergic terminal degeneration[6]
α-synuclein PFF (Mouse)3-month treatment>65% in spinal cord (pS935)No significant rescue of dopaminergic neuron loss[7][8]
PF-06447475 LRRK2 G2019S Knock-in (Mouse)10 mg/kg, oral~50% in brain (pS935)Protected against nigral dopamine (B1211576) cell loss[6]
AAV-α-synuclein (Rat)30 mg/kg, oral b.i.d.Not ReportedReduced dopaminergic neurodegeneration[9][10][11]

Key Observations:

  • Potency: MLi-2 generally exhibits the highest potency in both in vitro and in vivo assays, with IC50 values in the low nanomolar range.[3][4]

  • Target Engagement: MLi-2 has been shown to achieve over 90% reduction in LRRK2 phosphorylation in the brain at a 30 mg/kg oral dose.[6]

  • Neuroprotection: Both MLi-2 and PF-06447475 have demonstrated neuroprotective effects in genetic models of LRRK2-driven pathology.[6] However, the efficacy of MLi-2 in a sporadic model of PD (α-synuclein PFFs in wild-type mice) was not significant, suggesting that the neuroprotective effects of LRRK2 inhibition may be context-dependent.[7][8] PF-06447475 has shown efficacy in reducing α-synuclein-induced neurodegeneration.[10][11]

  • Lrrk2-IN-1 as a Tool: Lrrk2-IN-1, as a first-generation inhibitor, has been instrumental in validating the kinase-dependent neurodegeneration in LRRK2 models in vivo.[5]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the LRRK2 signaling pathway and a typical in vivo experimental workflow.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Protein cluster_downstream Downstream Effects GTP/GDP GTP/GDP LRRK2_GTPase ROC-COR (GTPase Domain) GTP/GDP->LRRK2_GTPase GTP binding activates LRRK2_Kinase Kinase Domain LRRK2_GTPase->LRRK2_Kinase Allosteric activation LRRK2 LRRK2 Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Kinase->Rab_GTPases Phosphorylation (pT73-Rab10) Neuroinflammation Neuroinflammation LRRK2_Kinase->Neuroinflammation Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Vesicular_Trafficking->Autophagy Synaptic_Function Synaptic Function Vesicular_Trafficking->Synaptic_Function Neuronal_Survival Neuronal Survival Autophagy->Neuronal_Survival Synaptic_Function->Neuronal_Survival Neuroinflammation->Neuronal_Survival Lrrk2-IN-13 Lrrk2-IN-1 / MLi-2 PF-06447475 This compound->LRRK2_Kinase Inhibition

Caption: LRRK2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_model Animal Model Selection cluster_treatment Treatment Regimen cluster_assessment Assessment cluster_analysis Data Analysis model_selection Select Animal Model (e.g., LRRK2 G2019S KI, α-syn PFF) inhibitor_prep Prepare LRRK2 Inhibitor (Lrrk2-IN-1, MLi-2, PF-06447475) and Vehicle model_selection->inhibitor_prep dosing Administer Inhibitor or Vehicle (e.g., oral gavage, in-diet) inhibitor_prep->dosing behavioral Behavioral Testing (e.g., Rotarod, Open Field) dosing->behavioral tissue Tissue Collection (Brain, Blood) behavioral->tissue biochemical Biochemical Analysis (Western Blot, ELISA for pS935-LRRK2, pT73-Rab10) tissue->biochemical histological Histological Analysis (Immunohistochemistry for TH-positive neurons, α-synuclein pathology) tissue->histological data_analysis Quantitative Data Analysis and Comparison biochemical->data_analysis histological->data_analysis

Caption: In Vivo Experimental Workflow for LRRK2 Inhibitors.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of data across different studies.

Western Blotting for Phosphorylated LRRK2 (pS935) and Rab10 (pT73)

This protocol outlines the steps for quantifying the phosphorylation status of LRRK2 and Rab10 in tissue lysates.[1]

  • Tissue Lysis: Homogenize frozen tissue samples (e.g., brain, kidney) in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for pS935-LRRK2, total LRRK2, pT73-Rab10, and total Rab10 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the bands and normalize the phosphoprotein signal to the total protein signal and a loading control (e.g., GAPDH, β-actin).

Immunohistochemistry for Tyrosine Hydroxylase (TH) Positive Neurons

This protocol is used to assess the extent of dopaminergic neurodegeneration or neuroprotection in the substantia nigra.[1]

  • Tissue Preparation:

    • Perfuse animals transcardially with saline followed by 4% paraformaldehyde (PFA).

    • Post-fix the brains in 4% PFA and then cryoprotect in a sucrose (B13894) solution.

    • Section the brains into thin sections (e.g., 30-40 µm) using a cryostat or vibratome.

  • Immunostaining:

    • Wash the sections and perform antigen retrieval if necessary.

    • Block non-specific binding sites with a blocking solution (e.g., normal serum in PBS with Triton X-100).

    • Incubate the sections with a primary antibody against Tyrosine Hydroxylase (TH) overnight at 4°C.

    • Wash and incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (ABC) reagent.

    • Visualize the staining using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).

  • Microscopy and Quantification:

    • Mount the stained sections on slides.

    • Capture images of the substantia nigra using a microscope.

    • Use stereological methods (e.g., optical fractionator) to obtain an unbiased estimate of the total number of TH-positive neurons.

Conclusion

The in vivo evaluation of LRRK2 inhibitors has demonstrated their ability to effectively engage their target and modulate downstream pathways in both the central nervous system and peripheral tissues.[1] While the neuroprotective effects of inhibitors like MLi-2 and PF-06447475 are evident in genetic models of LRRK2-driven Parkinson's disease, their efficacy in sporadic models is still under active investigation.[7][8] The first-generation inhibitor, Lrrk2-IN-1, has been a valuable tool in establishing the kinase-dependency of LRRK2-mediated neurodegeneration.[5] For researchers, the choice of inhibitor will depend on the specific research question, the animal model being used, and the desired balance between potency and other pharmacological properties. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these promising compounds.

References

Specificity of Lrrk2-IN-1 for LRRK2 Compared to Other ROCO Family Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Publicly available scientific literature and data predominantly refer to the LRRK2 inhibitor as LRRK2-IN-1 . It is assumed that the query for "Lrrk2-IN-13" refers to this well-characterized compound. This guide will proceed under this assumption, focusing on the extensive data available for LRRK2-IN-1.

This guide provides a detailed comparison of the specificity of the kinase inhibitor LRRK2-IN-1 for Leucine-rich repeat kinase 2 (LRRK2) versus other human members of the ROCO protein family that possess a kinase domain: LRRK1 and Death-Associated Protein Kinase 1 (DAPK1). The information is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of LRRK2-IN-1's utility as a research tool.

Overview of the ROCO Family Kinases

The ROCO family of proteins is characterized by the presence of a conserved Roc (Ras of complex proteins) GTPase domain and a COR (C-terminal of Roc) domain. In humans, this family includes four members: LRRK1, LRRK2, DAPK1, and MASL1. Of these, LRRK1, LRRK2, and DAPK1 are active kinases and are the focus of this comparison.

  • LRRK2 (Leucine-Rich Repeat Kinase 2): A large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are a significant cause of both familial and sporadic Parkinson's disease, making it a key therapeutic target. The G2019S mutation, which leads to increased kinase activity, is the most common.

  • LRRK1 (Leucine-Rich Repeat Kinase 1): The closest homolog to LRRK2, sharing a similar domain architecture. Despite this, the kinase domains are not closely homologous. LRRK1 is involved in the regulation of bone mass and intracellular trafficking.

  • DAPK1 (Death-Associated Protein Kinase 1): A calcium/calmodulin-dependent serine/threonine kinase involved in multiple cellular signaling pathways that trigger apoptosis and autophagy.

Quantitative Comparison of Lrrk2-IN-1 Activity

The following tables summarize the in vitro inhibitory activity of LRRK2-IN-1 against LRRK2 and available information regarding its activity against other ROCO family kinases.

Target KinaseInhibitorIC50 (nM)Assay Conditions / Notes
LRRK2 (Wild-Type)LRRK2-IN-113Assayed with 100 µM ATP[1][2]
LRRK2 (G2019S Mutant)LRRK2-IN-16Assayed with 100 µM ATP[1][2]
LRRK1LRRK2-IN-1Data Not AvailableIt has been reported that LRRK1 kinase activity cannot be measured under the same conditions as LRRK2[3]
DAPK1LRRK2-IN-1> 10,000 (estimated)While a direct IC50 is not available, broad kinase profiling of LRRK2-IN-1 against over 442 kinases showed high selectivity, with only 12 kinases being significantly inhibited at a concentration of 10 µM. DAPK1 was not listed among the significantly inhibited kinases.

Summary of Selectivity: LRRK2-IN-1 demonstrates high potency against both wild-type LRRK2 and the pathogenic G2019S mutant in the low nanomolar range[1][2]. Comprehensive kinase profiling has revealed a high degree of selectivity for LRRK2[2][3]. While direct inhibitory data for LRRK2-IN-1 against LRRK1 and DAPK1 is limited, the available information suggests a significantly lower potency, underscoring the specificity of LRRK2-IN-1 for LRRK2.

Signaling Pathways and Experimental Workflow

LRRK2 Signaling Pathway and Inhibition by Lrrk2-IN-1

LRRK2_Signaling cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Substrates cluster_inhibition Inhibition GTP GTP LRRK2 LRRK2 GTP->LRRK2 Activates GDP GDP LRRK2->GDP GTPase activity pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) pLRRK2->Rab_GTPases Phosphorylates pRab_GTPases pRab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Lrrk2_IN_1 Lrrk2-IN-1 Lrrk2_IN_1->pLRRK2 Inhibits

Caption: LRRK2 signaling pathway and the point of inhibition by Lrrk2-IN-1.

LRRK1 Signaling Pathway

LRRK1_Signaling PKC Protein Kinase C (PKC) LRRK1 LRRK1 PKC->LRRK1 Activates pLRRK1 pLRRK1 (Active) LRRK1->pLRRK1 Autophosphorylation RAB7A RAB7A pLRRK1->RAB7A Phosphorylates pRAB7A pRAB7A RAB7A->pRAB7A Endosome_Lysosome Endosome/Lysosome Trafficking pRAB7A->Endosome_Lysosome Bone_Resorption Osteoclast-mediated Bone Resorption Endosome_Lysosome->Bone_Resorption

Caption: A simplified representation of the LRRK1 signaling pathway.

DAPK1 Signaling Pathway

DAPK1_Signaling Ca_CaM Ca2+/Calmodulin DAPK1 DAPK1 Ca_CaM->DAPK1 Activates pDAPK1 pDAPK1 (Active) DAPK1->pDAPK1 Autophosphorylation Beclin1 Beclin-1 pDAPK1->Beclin1 Phosphorylates Apoptosis Apoptosis pDAPK1->Apoptosis pBeclin1 pBeclin-1 Beclin1->pBeclin1 Autophagy Autophagy pBeclin1->Autophagy Apoptosis_Signals Apoptotic Signals (e.g., IFN-γ, TNF-α) Apoptosis_Signals->DAPK1 Activates

Caption: Overview of the DAPK1 signaling cascade leading to apoptosis and autophagy.

Experimental Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare Kinase (e.g., LRRK2) D Combine Kinase, Substrate, and Inhibitor A->D B Prepare Substrate (e.g., LRRKtide) B->D C Prepare Lrrk2-IN-1 (Serial Dilutions) C->D E Add ATP (with γ-32P) to Initiate Reaction D->E F Incubate at 30°C E->F G Spot Reaction Mix onto P81 Paper F->G H Wash to Remove Unincorporated 32P-ATP G->H I Quantify Radioactivity (Scintillation Counting) H->I

Caption: A typical workflow for an in vitro radiometric kinase inhibition assay.

Experimental Protocols

In Vitro LRRK2 Kinase Inhibition Assay (Radiometric)

This protocol is a representative method for determining the IC50 value of an inhibitor against LRRK2.

Objective: To measure the half-maximal inhibitory concentration (IC50) of Lrrk2-IN-1 against LRRK2 kinase activity.

Materials:

  • Purified recombinant LRRK2 (Wild-Type or G2019S mutant)

  • LRRKtide (or other suitable peptide substrate)

  • Lrrk2-IN-1

  • ATP (Adenosine triphosphate)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)

  • P81 phosphocellulose paper

  • 50 mM phosphoric acid

  • Scintillation counter

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of Lrrk2-IN-1 in DMSO. A typical starting concentration might be 10 µM, with subsequent 1:3 or 1:10 dilutions.

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, purified LRRK2 enzyme, and the peptide substrate.

  • Inhibitor Addition: Add the serially diluted Lrrk2-IN-1 or DMSO (as a vehicle control) to the reaction mixture.

  • Pre-incubation: Gently mix and pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP to a final concentration of 100 µM.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Immediately immerse the P81 papers in a beaker of 50 mM phosphoric acid. Wash the papers three to four times with fresh phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of incorporated ³²P into the peptide substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

LRRK2-IN-1 is a potent and highly selective inhibitor of LRRK2 kinase activity. While direct comparative data against other ROCO family kinases like LRRK1 and DAPK1 is not extensively available, broad selectivity profiling strongly suggests that LRRK2-IN-1 has minimal activity against these and other kinases. This makes LRRK2-IN-1 an invaluable tool for specifically interrogating the cellular functions and pathological roles of LRRK2. Researchers should be aware of the reported difficulty in assaying LRRK1 kinase activity under standard conditions when designing comparative experiments.

References

Assessing LRRK2 Inhibitors In Vivo: A Comparative Guide to Reversibility and Duration of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of Parkinson's disease therapeutics, Leucine-Rich Repeat Kinase 2 (LRRK2) stands out as a promising target. Mutations that enhance LRRK2 kinase activity are a significant genetic driver of the disease, making the development of potent and selective inhibitors a key focus of investigation. This guide provides a comparative analysis of the in vivo reversibility and duration of action of the tool compound Lrrk2-IN-1 against other prominent LRRK2 inhibitors, supported by experimental data and detailed protocols.

Comparative Pharmacokinetics and Duration of Action

The in vivo efficacy and potential for therapeutic translation of LRRK2 inhibitors are critically dependent on their pharmacokinetic and pharmacodynamic properties. The following table summarizes key in vivo data for Lrrk2-IN-1 and other widely used LRRK2 inhibitors, offering a snapshot of their comparative performance in preclinical models.

ParameterLrrk2-IN-1MLi-2GNE-7915GSK2578215AReference(s)
Mouse Strain Swiss 3T3C57BL/6, G2019S LRRK2 knock-inC57BL/6, LRRK2 R1441G knock-inNot Specified[1][2][3]
Administration Route Intraperitoneal (i.p.)Oral (p.o.), In-dietSubcutaneous (s.c.)Not Specified[1][2][3]
Oral Bioavailability (Mouse) 49.3%Not explicitly statedNot explicitly stated12.2%[3][4]
Half-life (Mouse) 4.47 hoursNot explicitly statedNot explicitly stated1.14 hours[3][4]
Duration of Action Not explicitly statedLong-term inhibition achievable with in-diet administrationLRRK2 kinase activity inhibition dissipated by 72 hours post-doseRapid clearance may limit utility in chronic studies[1][2][3]
Brain Penetration PoorYesYesYes[3][4][5]

Experimental Protocols

Standardized experimental protocols are crucial for the accurate assessment and comparison of LRRK2 inhibitors in vivo. Below are detailed methodologies for key experiments.

Acute LRRK2 Inhibition via Oral Gavage

This protocol is designed for the rapid and transient inhibition of LRRK2 kinase activity in both central and peripheral tissues.

Materials:

  • Lrrk2-IN-1 or alternative LRRK2 inhibitor

  • Vehicle (e.g., 45% w/v Captisol in sterile water)[1]

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Standard laboratory mice (e.g., C57BL/6) or a relevant disease model

Procedure:

  • Dosing Solution Preparation: Calculate the required amount of the LRRK2 inhibitor based on the desired dose and the number and weight of the mice. Suspend or dissolve the compound in the chosen vehicle. Sonication may be necessary to achieve a uniform suspension. Prepare fresh daily.[1]

  • Animal Dosing: Acclimatize mice to handling and the gavage procedure for several days prior to the experiment. Weigh each mouse on the day of the experiment for accurate dosing. Administer the inhibitor solution or vehicle control via oral gavage. The typical volume is 5-10 µL/g of body weight.[1]

  • Tissue Collection: Euthanize mice at predetermined time points post-dosing (e.g., 1-4 hours) to assess peak inhibitor activity. Collect brain and peripheral tissues (e.g., kidney, lung) and snap-freeze in liquid nitrogen or prepare for immediate analysis.[1]

Western Blotting for Phosphorylated LRRK2 (pS935) and Rab10 (pT73)

This method quantifies the phosphorylation status of LRRK2 and its substrate Rab10 as a measure of target and pathway engagement.

Procedure:

  • Tissue Lysis: Homogenize frozen tissue samples in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for pS935-LRRK2, total LRRK2, pT73-Rab10, and total Rab10. A loading control (e.g., β-actin or GAPDH) should also be used.

  • Detection and Analysis: Use appropriate secondary antibodies conjugated to a detectable marker (e.g., HRP) and visualize the bands. Quantify the band intensities and normalize the phosphoprotein signal to the total protein signal and the loading control.[6]

Visualizing Experimental and Biological Pathways

To provide a clearer understanding of the experimental workflow and the underlying biological pathway, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_analysis Analysis prep_solution Prepare Dosing Solution weigh Weigh Mice prep_solution->weigh acclimatize Acclimatize Mice acclimatize->weigh dose Administer Inhibitor (Oral Gavage) weigh->dose euthanize Euthanize at Time Points dose->euthanize collect Collect Tissues (Brain, Kidney, etc.) euthanize->collect analyze Western Blot for pLRRK2 & pRab10 collect->analyze

A typical in vivo experimental workflow for assessing LRRK2 inhibitors.

LRRK2_pathway LRRK2_mut LRRK2 Mutations (e.g., G2019S) LRRK2_active Active LRRK2 (Increased Kinase Activity) LRRK2_mut->LRRK2_active Rab10 Rab10 LRRK2_active->Rab10 Phosphorylates pRab10 pRab10 (pT73) LRRK2_active->pRab10 Vesicular_trafficking Altered Vesicular Trafficking pRab10->Vesicular_trafficking Neurodegeneration Neurodegeneration Vesicular_trafficking->Neurodegeneration Lrrk2_IN_1 Lrrk2-IN-1 Lrrk2_IN_1->LRRK2_active Inhibits

LRRK2 signaling pathway and the point of inhibition by Lrrk2-IN-1.

Concluding Remarks

The in vivo assessment of LRRK2 inhibitors reveals a class of compounds capable of engaging their target and modulating downstream pathways in both the central nervous system and peripheral tissues.[6] While compounds like MLi-2 and GNE-7915 show promise for sustained central nervous system target engagement, the pharmacokinetic profile of Lrrk2-IN-1, particularly its oral bioavailability and half-life, suggests its utility in studies requiring significant peripheral target engagement.[3][4] The choice of inhibitor will ultimately be dictated by the specific research question, including the desired duration of action and the relative importance of central versus peripheral LRRK2 inhibition. The protocols and comparative data presented here serve as a valuable resource for the rational design and execution of in vivo studies aimed at furthering our understanding of LRRK2's role in Parkinson's disease and evaluating the therapeutic potential of its inhibitors.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Lrrk2-IN-13

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental protection are paramount. This guide provides essential, step-by-step procedures for the safe disposal of Lrrk2-IN-13, a potent LRRK2 kinase inhibitor. Adherence to these guidelines is critical for mitigating risks and ensuring compliance with standard laboratory safety protocols. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound as a potent, potentially hazardous substance, following best practices for the disposal of highly potent active pharmaceutical ingredients (HPAPIs) and other kinase inhibitors.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, proper handling of this compound is crucial. Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3]

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Wear impervious, chemical-resistant gloves (e.g., nitrile).[2][3]

  • Eye Protection: Use safety goggles with side shields or a face shield.[2]

  • Body Protection: A standard laboratory coat is required to protect skin and clothing.[2][3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, use a NIOSH-approved respirator.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[1][4] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[1][4]

1. Segregation of Waste: At the point of generation, immediately segregate all waste contaminated with this compound from other laboratory waste streams.[1] This includes:

  • Unused or expired solid this compound powder.

  • Solutions containing this compound.

  • Contaminated labware such as vials, pipette tips, gloves, weighing paper, and cleaning materials.[1]

2. Waste Containment: Proper containment is critical to prevent environmental release and accidental exposure.

  • Solid Waste: Place all solid materials contaminated with this compound into a designated, robust, and sealable hazardous waste container.[1][3]

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.[1] It is recommended not to fill liquid waste containers beyond 75% of their capacity.[3] Keep the container securely closed when not in use.[4]

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container for hazardous waste.[4]

3. Labeling Hazardous Waste: Clearly and accurately label all hazardous waste containers. The label must include:

  • The words "Hazardous Waste".[4]

  • The full chemical name: "this compound".[1]

  • The approximate concentration and quantity of the waste.[4]

  • The date when waste accumulation began.[4]

4. Storage of Waste: Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area should be secure and away from incompatible chemicals to prevent adverse reactions.[1]

5. Decontamination: Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound.

  • Wipe surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.[1]

  • Collect all cleaning materials (wipes, etc.) and dispose of them as solid hazardous waste.[1]

  • For glassware, submerge in a suitable decontamination solution, then wash thoroughly. The initial rinsate must be collected and disposed of as hazardous liquid waste.[4]

6. Final Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] Complete all required waste disposal forms and tags provided by your institution.[3]

Summary of Waste Management

The following table summarizes the disposal procedures for different waste streams containing this compound.

Waste StreamRecommended Disposal MethodKey Precautions
Unused/Expired this compound Powder Dispose of as hazardous chemical waste in a designated solid waste container.[1]Do not discard in regular trash. Avoid creating dust.[1][3]
Solutions containing this compound Collect in a sealed, properly labeled, and leak-proof hazardous liquid waste container.[1]Do not dispose of down the drain. Do not overfill container.[1][3]
Contaminated Labware (vials, pipette tips, gloves, etc.) Place in a designated, sealed, and clearly labeled hazardous solid waste container.[1][3]Segregate from non-hazardous waste at the point of use.[1]
Contaminated Sharps Dispose of in a designated, puncture-resistant sharps container for hazardous waste.[4]Never place sharps in regular trash or standard hazardous waste bags.
Decontamination Materials (wipes, etc.) Collect and dispose of as hazardous solid waste.[1]Ensure materials are fully contained to prevent exposure.

Procedural Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound and associated waste materials in a laboratory setting.

G cluster_0 Waste Generation & Segregation cluster_1 Waste Containment & Labeling cluster_2 Interim Storage & Final Disposal A This compound Use (Solid or Solution) B Segregate Waste at Source A->B C Solid Waste (e.g., gloves, tips, powder) Container: Sealed, Labeled B->C Solids D Liquid Waste (e.g., solutions, rinsate) Container: Leak-proof, Labeled B->D Liquids E Sharps Waste (e.g., needles, broken glass) Container: Puncture-proof, Labeled B->E Sharps F Store in Designated Satellite Accumulation Area (SAA) C->F D->F E->F G Complete Institutional Waste Disposal Forms F->G H Arrange Pickup by EHS or Licensed Contractor G->H

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Lrrk2-IN-13

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent and selective kinase inhibitors like Lrrk2-IN-13. This guide provides essential, immediate safety and logistical information, including operational and disposal plans. By offering procedural, step-by-step guidance, this document aims to be a trusted source for laboratory safety and chemical handling information.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on safety protocols for structurally similar LRRK2 inhibitors, such as LRRK2-IN-1 and LRRK2-IN-6.

Personal Protective Equipment (PPE) and Engineering Controls

The first line of defense against chemical exposure is the correct implementation of engineering controls and the use of appropriate personal protective equipment.

CategoryRequirementPurpose
Ventilation Work in a well-ventilated area, preferably within a certified chemical fume hood.To minimize the inhalation of any dust or aerosols.
Eye Protection Chemical safety goggles or a face shield must be worn.To protect the eyes from splashes or airborne particles.
Hand Protection Wear compatible chemical-resistant gloves (e.g., nitrile gloves).To prevent skin contact with the compound.
Body Protection A standard laboratory coat is required.To protect skin and clothing from potential contamination.
Respiratory Protection If working outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.To prevent the inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedures

Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

1. Preparation and Weighing:

  • Before handling, ensure all necessary PPE is correctly worn.

  • Conduct all weighing and solution preparation activities within a chemical fume hood to avoid the generation of dust and aerosols in the general laboratory space.

  • Use dedicated, clean spatulas and weighing papers.

2. Dissolving the Compound:

  • If preparing a stock solution, slowly add the solvent to the powdered compound to minimize splashing.

  • Ensure the container is tightly sealed after preparation.

3. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep it away from strong acids, strong alkalis, and strong oxidizing or reducing agents to avoid hazardous chemical reactions.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.
Inhalation Move the exposed individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Use an appropriate absorbent material to contain the spill.

  • Clean: Carefully sweep or scoop up the spilled material, avoiding dust generation. Place it in a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with a suitable detergent and water.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is highly recommended to use a licensed professional waste disposal service to handle the disposal of this compound and its associated waste.

Experimental Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Personal Protective Equipment (PPE) prep_fumehood Work in Chemical Fume Hood prep_ppe->prep_fumehood prep_weigh Weigh this compound prep_fumehood->prep_weigh handle_dissolve Dissolve in Solvent prep_weigh->handle_dissolve handle_use Perform Experiment handle_dissolve->handle_use storage_seal Tightly Seal Container handle_dissolve->storage_seal If not for immediate use cleanup_decontaminate Decontaminate Work Area handle_use->cleanup_decontaminate cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Licensed Service cleanup_waste->cleanup_dispose storage_store Store in Cool, Dry, Ventilated Area storage_seal->storage_store

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.